2,3,5-Trifluoro-4-methylbenzoic acid
Description
Properties
IUPAC Name |
2,3,5-trifluoro-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYIPGURQKHLOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3,5-Trifluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-methylbenzoic acid (CAS Number: 773869-50-4), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this compound is sparse, this guide synthesizes information from related fluorinated benzoic acids to present a detailed analysis of its probable synthesis, key physicochemical properties, expected spectral characteristics, and potential applications. The strategic placement of fluorine and methyl groups on the benzoic acid scaffold suggests unique electronic and steric properties that can be exploited in the design of novel bioactive molecules and advanced materials. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Introduction and Strategic Importance
This compound is a polysubstituted aromatic compound featuring a carboxylic acid functional group, three fluorine atoms, and a methyl group. The unique substitution pattern on the benzene ring imparts a distinct combination of lipophilicity, electronic effects, and metabolic stability, making it an attractive scaffold for chemical synthesis.
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance various pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, influence intermolecular interactions, and block sites of metabolic degradation. The additional presence of a methyl group provides a handle for further functionalization and can influence the molecule's overall conformation and binding affinity to biological targets. While direct applications of this compound are not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable intermediate.
Physicochemical and Spectral Properties
Based on its structure and data from similar compounds, the key properties of this compound are summarized below.
| Property | Value | Source/Rationale |
| CAS Number | 773869-50-4 | Supplier Data |
| Molecular Formula | C₈H₅F₃O₂ | Supplier Data |
| Molecular Weight | 190.12 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, DMSO, and ethyl acetate. | General solubility of benzoic acid derivatives |
Spectral Characteristics (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.0-2.5 ppm) and a complex multiplet for the single aromatic proton, likely shifted downfield due to the electron-withdrawing effects of the fluorine and carboxyl groups. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).
-
¹³C NMR: The spectrum will display eight distinct carbon signals. The carboxyl carbon will be in the 165-175 ppm range. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
-
¹⁹F NMR: This will be the most informative spectrum, with three distinct signals for the three fluorine atoms. The chemical shifts and coupling constants will be highly dependent on their position relative to the methyl and carboxyl groups. The interpretation of ¹⁹F NMR spectra is a powerful tool for confirming the substitution pattern on the aromatic ring.[1][2][3][4]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.[5][6][7]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 190. Key fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion.[8][9][10][11]
Synthesis and Reaction Chemistry
A specific, validated synthesis protocol for this compound is not published in readily accessible literature. However, based on established methods for the synthesis of fluorinated benzoic acids, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway: Methylation of a Polyfluorinated Precursor
A likely approach involves the selective methylation of a suitable tetrafluorinated benzoic acid precursor, such as 2,3,4,5-tetrafluorobenzoic acid. This strategy is supported by patents describing the alkylation of polyfluorinated benzoic acids.[12][13] The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where a methyl nucleophile displaces a fluorine atom. The regioselectivity of this reaction would be a critical factor.
Figure 1: Proposed synthesis of this compound.
Rationale for Experimental Choices:
-
Starting Material: 2,3,4,5-Tetrafluorobenzoic acid is a commercially available and logical precursor.
-
Methylating Agent: Organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium are common choices for introducing a methyl group onto an aromatic ring. The choice of reagent and reaction conditions (solvent, temperature) would be crucial for achieving the desired regioselectivity and yield.
-
Reaction Conditions: The reaction would likely be carried out in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures to control the reactivity of the organometallic reagent.
Self-Validating System: The success of the synthesis would be validated by a comprehensive analysis of the product using the spectroscopic techniques outlined in Section 2.1. In particular, ¹⁹F NMR would be instrumental in confirming the precise substitution pattern of the fluorine atoms, thus verifying the regioselectivity of the methylation reaction.
Key Chemical Reactivity
The reactivity of this compound is primarily dictated by the carboxylic acid group and the highly fluorinated aromatic ring.
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines, often activated by coupling agents.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
-
Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, a more reactive intermediate.
-
-
Aromatic Ring: The electron-deficient nature of the trifluorinated ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the position and feasibility of further substitution.
Applications in Research and Drug Development
While specific applications for this compound are not yet widely reported, its structural features suggest significant potential in several areas of research and development.
A Versatile Building Block in Medicinal Chemistry
Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals.[14] The title compound can be used to introduce a trifluoro-methyl-phenyl moiety into a larger molecule, which can confer several desirable properties:
-
Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to a longer in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The fluorine and methyl groups can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its biological target.
-
Modulation of Binding Affinity: The unique electronic and steric properties of the substituted ring can lead to altered and potentially improved binding interactions with target proteins.
-
Fine-tuning of pKa: The electron-withdrawing fluorine atoms will influence the acidity of the carboxylic acid, which can be important for a drug's solubility and transport properties.
Figure 2: Workflow for utilizing this compound in drug discovery.
Potential in Materials Science
Fluorinated aromatic compounds are also of interest in materials science. The polarity and rigidity imparted by the fluorine atoms can be exploited in the design of:
-
Liquid Crystals: The anisotropic shape and polarizability of such molecules can lead to the formation of liquid crystalline phases.
-
Polymers: Incorporation of this building block into polymer chains can enhance thermal stability, chemical resistance, and modify optical properties.
Safety and Handling
Based on safety data sheets for this compound and similar compounds, the following precautions should be observed:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
This compound represents a promising, yet underexplored, chemical entity. Its unique substitution pattern of fluorine and methyl groups on a benzoic acid core suggests a range of advantageous properties that can be leveraged in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. It is hoped that this document will stimulate further research into this intriguing molecule and unlock its full potential as a valuable building block for the creation of novel and functional chemical compounds.
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2,3,5-Trifluoro-4-methylbenzoic acid molecular structure and conformation
An In-Depth Technical Guide to the Molecular Structure and Conformation of 2,3,5-Trifluoro-4-methylbenzoic Acid
Authored by: Senior Application Scientist
Abstract: this compound is a fluorinated aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its physicochemical properties, biological activity, and crystal packing. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, drawing upon established principles from related fluorinated benzoic acids. It further outlines the standard experimental and computational methodologies for the definitive characterization of its structure.
Introduction: The Significance of Fluorination in Benzoic Acid Derivatives
Fluorine substitution in benzoic acid derivatives can profoundly influence their properties. The high electronegativity and small size of the fluorine atom can alter the acidity of the carboxylic acid group, modulate lipophilicity, and introduce new intermolecular and intramolecular interactions, such as hydrogen bonds and C-H···F interactions.[1] These modifications are of significant interest to researchers in drug development, as they can enhance binding affinity to biological targets and improve pharmacokinetic profiles. In materials science, fluorinated compounds are utilized for creating high-performance polymers and coatings with enhanced thermal stability and chemical resistance.[2]
This compound, with its unique substitution pattern, presents an interesting case for structural analysis. The interplay between the electron-withdrawing fluorine atoms, the electron-donating methyl group, and the carboxylic acid function dictates its overall geometry and conformational behavior.
Predicted Molecular Structure and Key Parameters
Table 1: Predicted Structural Parameters of this compound
| Parameter | Predicted Value/Range | Rationale and Comparative Insights |
| C-F Bond Length | ~1.33 - 1.35 Å | Typical for C(sp²)-F bonds in aromatic systems. |
| C-C (aromatic) Bond Length | ~1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |
| C-C (ring-carboxyl) Bond Length | ~1.48 - 1.50 Å | Single bond between two sp² hybridized carbons. |
| C=O Bond Length | ~1.20 - 1.22 Å | Characteristic of a carboxylic acid carbonyl group. |
| C-O Bond Length | ~1.31 - 1.33 Å | Single bond in the carboxylic acid group with some double bond character due to resonance. |
| C-C (ring-methyl) Bond Length | ~1.50 - 1.52 Å | Typical single bond between an aromatic carbon and a methyl carbon. |
| O-H Bond Length | ~0.96 - 0.98 Å | Standard O-H bond length in a carboxylic acid. |
| C-C-C (aromatic) Bond Angle | ~118° - 122° | Angles within the benzene ring may deviate slightly from the ideal 120° due to substituent effects. |
| C-C-O (carboxyl) Bond Angle | ~115° - 125° | Influenced by the conformation of the carboxylic acid group. |
Conformational Analysis: The Orientation of the Carboxylic Acid Group
A critical aspect of the molecular structure of benzoic acid derivatives is the dihedral angle between the plane of the carboxylic acid group and the plane of the benzene ring. This conformation is influenced by steric hindrance and intramolecular interactions.
For this compound, two primary conformations regarding the carboxylic acid group are plausible:
-
Planar Conformation: The carboxylic acid group lies in the same plane as the benzene ring. This conformation maximizes π-conjugation between the ring and the carboxyl group.
-
Non-Planar (Tilted) Conformation: The carboxylic acid group is twisted out of the plane of the benzene ring. This may occur to alleviate steric strain between the ortho-substituents (the fluorine atom at position 2 and the hydrogen at position 6) and the carboxylic acid group.
Studies on ortho-substituted fluorobenzoic acids have shown that the presence of a fluorine atom at the ortho position can lead to a non-planar arrangement.[3] The repulsive interactions between the fluorine and the oxygen atoms of the carboxylic acid can overcome the stabilizing effect of conjugation.[4] In the case of this compound, the fluorine at the 2-position is expected to exert a significant steric influence, likely resulting in a non-planar conformation.
Furthermore, the orientation of the hydroxyl proton of the carboxylic acid can lead to two rotamers: syn and anti. The syn conformer, where the O-H bond is oriented towards the carbonyl oxygen, is generally more stable. However, the presence of an ortho-fluorine atom can lead to the formation of an intramolecular hydrogen bond (O-H···F), which would stabilize a specific planar conformer.[4]
Experimental Determination of Molecular Structure and Conformation
To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques is required.
Single-Crystal X-ray Diffraction: The Gold Standard
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous determination of the solid-state structure of a molecule.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) containing the dissolved compound.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. The structural model is then refined to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
Caption: Workflow for Molecular Structure Determination using SC-XRD.
Spectroscopic Techniques and Computational Modeling
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the chemical environment of the atoms in the molecule, which can be used to infer conformational details.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify characteristic functional groups and can be sensitive to conformational changes.
-
Computational Chemistry: Density functional theory (DFT) calculations are a powerful tool for predicting the stable conformers of a molecule, their relative energies, and their geometric parameters. These theoretical calculations can complement experimental data and provide a deeper understanding of the conformational landscape.
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound will interact with each other through various non-covalent interactions, which will determine the crystal packing.
-
Hydrogen Bonding: The carboxylic acid groups are expected to form strong O-H···O hydrogen bonds, typically leading to the formation of centrosymmetric dimers.[5]
-
C-H···F and C-H···O Interactions: Weak hydrogen bonds involving the methyl and aromatic protons as donors and the fluorine and oxygen atoms as acceptors are also likely to play a role in stabilizing the crystal structure.[6]
-
π-π Stacking: The aromatic rings may engage in π-π stacking interactions.
The interplay of these interactions will dictate the overall crystal lattice and influence the macroscopic properties of the solid material.
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects arising from its unique substitution pattern. While a definitive experimental structure is yet to be reported, analysis of related compounds suggests a non-planar conformation of the carboxylic acid group relative to the benzene ring. A combination of single-crystal X-ray diffraction, spectroscopic techniques, and computational modeling will be essential for a complete and accurate characterization of this molecule. Such detailed structural information is crucial for advancing its potential applications in the fields of medicinal chemistry and materials science.
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An In-depth Technical Guide to the Solubility and Stability of Trifluoromethylbenzoic Acid Derivatives
<
Abstract: This technical guide provides a comprehensive overview of the critical physicochemical properties of trifluoromethylbenzoic acid derivatives, focusing on solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical foundations and practical considerations for characterizing these important pharmaceutical building blocks. We will explore the influence of the trifluoromethyl (-CF₃) group's isomeric position, pH, and solid-state form on aqueous solubility. Furthermore, this guide details the common degradation pathways, including hydrolysis, photolysis, and oxidation, and provides robust, step-by-step protocols for solubility determination and forced degradation studies. The aim is to equip scientists with the necessary knowledge to anticipate challenges and implement effective strategies for the formulation and development of drug candidates incorporating the trifluoromethylbenzoic acid scaffold.
Introduction: The Significance of Trifluoromethylbenzoic Acid Derivatives in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (-CF₃) group being a particularly favored substituent.[1][2] Its unique electronic properties and steric profile can profoundly influence a molecule's pharmacokinetic and pharmacodynamic behavior.[1][3] Trifluoromethylbenzoic acids, as key intermediates and pharmacophores, are integral to the synthesis of a wide range of therapeutics, from anti-inflammatory agents to enzyme inhibitors.[1][4]
The Role of the Trifluoromethyl Group in Medicinal Chemistry
The -CF₃ group is a powerful tool for molecular engineering in drug design.[5] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine, can significantly alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid in benzoic acid derivatives.[2] This modulation of pKa is critical, as it directly impacts solubility and interaction with biological targets.[6]
Key benefits of incorporating a -CF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF₃ group highly resistant to metabolic oxidation.[3][7] This can increase a drug's half-life and bioavailability.[1]
-
Increased Lipophilicity: The -CF₃ group generally increases a molecule's lipid solubility (logP), which can improve its ability to cross biological membranes and reach its intended target.[1][3][4]
-
Improved Binding Affinity: The steric bulk and electronic properties of the -CF₃ group can lead to more potent and selective binding to target proteins.[1][3]
Overview of Trifluoromethylbenzoic Acids as Key Pharmacophores
Trifluoromethylbenzoic acid exists in three main positional isomers: 2-(trifluoromethyl)benzoic acid (ortho), 3-(trifluoromethyl)benzoic acid (meta), and 4-(trifluoromethyl)benzoic acid (para). Each isomer presents a unique spatial and electronic arrangement, leading to distinct physicochemical properties that are critical for structure-activity relationship (SAR) studies.[4] These compounds serve as versatile building blocks for introducing the trifluoromethylphenyl moiety into larger, more complex drug molecules.[4][8]
The Critical Impact of Solubility and Stability on Drug Efficacy and Development
For any active pharmaceutical ingredient (API) to be effective, it must first be soluble in physiological fluids to allow for absorption and distribution to its site of action. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. Similarly, the stability of an API is paramount; chemical or physical degradation can result in a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf-life.[9][10] Therefore, a thorough understanding and early characterization of the solubility and stability of trifluoromethylbenzoic acid derivatives are essential for successful drug development.
Understanding and Quantifying Aqueous Solubility
The aqueous solubility of an ionizable compound like trifluoromethylbenzoic acid is not a single value but rather a profile that is highly dependent on pH. This behavior is governed by the equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms of the molecule.
Theoretical Foundations of Solubility
The solubility of a weak acid is dictated by its intrinsic solubility (S₀) and its acid dissociation constant (pKa).
-
Intrinsic Solubility (S₀): This is the equilibrium solubility of the un-ionized form of the compound in a given solvent at a specific temperature. It is a fundamental property that is independent of pH.
-
The Henderson-Hasselbalch Equation: This equation relates the pH of a solution to the pKa of the acid and the ratio of the concentrations of the deprotonated (ionized) and protonated (un-ionized) forms. For a weak acid, as the pH of the solution rises above the pKa, the proportion of the more soluble ionized form increases, leading to a significant increase in total solubility.
Key Factors Modulating the Solubility of Trifluoromethylbenzoic Acid Derivatives
Several factors influence the solubility of these compounds:
-
Isomeric Position of the -CF₃ Group: The position of the electron-withdrawing -CF₃ group on the benzene ring affects the acidity of the carboxylic acid. This, in turn, alters the pKa and the pH-solubility profile.
-
Impact of Additional Substituents: The presence of other functional groups on the phenyl ring can further modify the molecule's polarity, lipophilicity, and hydrogen bonding capacity, all of which impact solubility.[11]
-
Solid-State Properties: The crystalline form (polymorphism) of a compound can have a significant effect on its solubility and dissolution rate. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
The table below summarizes key physicochemical properties of the three main isomers of trifluoromethylbenzoic acid.
| Property | 2-(Trifluoromethyl)benzoic Acid | 3-(Trifluoromethyl)benzoic Acid | 4-(Trifluoromethyl)benzoic Acid |
| CAS Number | 433-97-6 | 454-92-2[12] | 455-24-3 |
| Molecular Formula | C₈H₅F₃O₂ | C₈H₅F₃O₂[12] | C₈H₅F₃O₂[13] |
| Molecular Weight | 190.12 g/mol | 190.12 g/mol [14] | 190.12 g/mol [13] |
| Appearance | White crystalline solid[15] | White to light yellow crystal powder[12] | White crystalline powder[16] |
| Predicted pKa | 3.19 (approx.) | 3.77 ± 0.10[12] | 4.05 |
| Water Solubility | Poorly soluble[15] | 149 mg/L[12] | Soluble[13] |
Note: pKa and solubility values can vary depending on the experimental conditions and prediction methods used.
Standardized Protocols for Solubility Assessment
Accurate determination of solubility is crucial. The following are standard methods used in the pharmaceutical industry.
This method determines the intrinsic, thermodynamic solubility (S₀) and is considered the gold standard.
Objective: To determine the equilibrium concentration of a compound in a specific buffer at a constant temperature.
Materials:
-
Trifluoromethylbenzoic acid derivative
-
Phosphate or citrate buffers of various pH values (e.g., pH 2.0, 5.0, 7.4)
-
HPLC-grade water and organic solvent (e.g., acetonitrile, methanol)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated HPLC system with UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Preparation: Prepare a series of saturated solutions by adding an excess amount of the solid compound to vials containing buffers of different pH values. Ensure enough solid is present so that some remains undissolved at the end of the experiment.
-
Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC-UV method against a standard curve prepared from the same compound.
-
Calculation: Calculate the solubility in mg/mL or µg/mL based on the concentration determined by HPLC and the dilution factor.
Causality: Using an excess of solid and allowing sufficient time for equilibration ensures that the measured concentration represents the true thermodynamic solubility limit, not a kinetically limited value. Centrifugation and filtration are critical to prevent undissolved solid particles from artificially inflating the measured concentration.
Navigating the Stability Landscape of Trifluoromethylbenzoic Acid Derivatives
Assessing the stability of a drug candidate is a mandatory regulatory requirement and is essential for ensuring its safety and efficacy throughout its shelf life.[10][17] Forced degradation, or stress testing, is performed to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods.[9][18][19]
Chemical Stability: Degradation Pathways and Kinetics
Trifluoromethylbenzoic acid derivatives, while generally stable due to the robust -CF₃ group, can undergo degradation under specific stress conditions.[20]
-
Hydrolytic Stability: Hydrolysis is a common degradation pathway, especially for molecules containing labile functional groups like esters or amides.[20] While the trifluoromethylphenyl moiety itself is relatively stable, degradation can be forced under harsh acidic or basic conditions at elevated temperatures.[18] Under strong alkaline conditions, the -CF₃ group itself can hydrolyze to a carboxylic acid.[20]
-
Photostability: Exposure to UV or visible light can induce photodegradation.[9] The aromatic ring can be susceptible to photolytic reactions, potentially leading to the formation of various degradation products.[20] For example, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[20]
-
Oxidative Stability: The aromatic ring or other parts of the molecule can be susceptible to oxidation, leading to the formation of various degradation products.[20]
Protocol: Forced Degradation Studies for Identification of Stress-Induced Degradants
Objective: To intentionally degrade the drug substance under a variety of stress conditions to produce potential degradants and to develop a stability-indicating analytical method.
Materials:
-
Trifluoromethylbenzoic acid derivative
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, methanol
-
Vials, pH meter
-
Heating block or water bath
-
Photostability chamber (ICH Q1B compliant)
-
HPLC-UV/DAD or HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[18]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M HCl. Heat at 50-60°C for a specified period (e.g., up to 7 days), taking samples at various time points. Neutralize the samples before analysis.[18]
-
Base Hydrolysis: Mix the stock solution with 0.1 M to 1.0 M NaOH. Keep at room temperature or heat at 50-60°C, taking samples at various time points. Neutralize the samples before analysis.[18]
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature and monitor for degradation over time.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) for a set period.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.[18] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (preferably with a photodiode array detector or mass spectrometer to aid in peak identification and purity assessment).
-
Evaluation: Aim for 5-20% degradation of the parent compound.[18] If degradation is too extensive (>20%), reduce the stress duration or severity.[9] If no degradation is observed, increase the stress conditions. The goal is to generate a meaningful profile of degradation products without completely destroying the parent molecule.[19]
Physical Stability: Solid-State Transformations
Beyond chemical degradation, the physical form of the API can change over time, impacting its performance.
-
Polymorphic Transitions: Different crystalline forms (polymorphs) of a compound can have different solubilities and stabilities. A more soluble, metastable form may convert to a less soluble, more stable form over time, which can negatively affect bioavailability.
-
Hygroscopicity: The tendency of a compound to absorb moisture from the air can lead to physical changes (e.g., deliquescence) and may also accelerate chemical degradation.
Analytical Techniques for Characterization
A suite of analytical techniques is necessary to fully characterize the solubility and stability of trifluoromethylbenzoic acid derivatives.
-
High-Performance Liquid Chromatography (HPLC): The workhorse for purity assessment and quantification of both the parent compound and any degradants. A stability-indicating HPLC method is one that can separate the API from all potential degradation products.[19]
-
X-Ray Powder Diffraction (XRPD): The primary technique used to identify and characterize the crystalline form (polymorph) of a solid material.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure melting point, purity, and detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): Measures changes in weight as a function of temperature, useful for assessing thermal stability and solvation/hydration states.
Case Study: Contrasting the Profiles of 2-, 3-, and 4-Trifluoromethylbenzoic Acid
The isomeric position of the -CF₃ group significantly influences the pKa of the carboxylic acid due to a combination of inductive and resonance effects.
-
4-(Trifluoromethyl)benzoic Acid (para): The -CF₃ group is in the para position, where its strong electron-withdrawing inductive effect is most pronounced, acidifying the carboxylic acid proton. The predicted pKa is around 4.05.
-
3-(Trifluoromethyl)benzoic Acid (meta): In the meta position, the inductive effect is still strong, resulting in a pKa of approximately 3.77.[12]
-
2-(Trifluoromethyl)benzoic Acid (ortho): The ortho isomer is expected to be the strongest acid of the three. The proximity of the bulky and highly electronegative -CF₃ group to the carboxylic acid not only exerts a powerful inductive effect but can also cause steric hindrance that may influence solvation and ionization.
These differences in pKa directly translate to different pH-solubility profiles. The isomer with the lowest pKa (the ortho isomer) will begin to ionize and show increased solubility at a lower pH compared to the meta and para isomers. This has significant implications for drug absorption in different regions of the gastrointestinal tract, which have varying pH environments.
Conclusion: Strategic Considerations for Drug Development
A comprehensive understanding of the solubility and stability of trifluoromethylbenzoic acid derivatives is not merely an academic exercise; it is a fundamental requirement for successful drug development. Early and thorough characterization allows for the proactive mitigation of risks associated with poor bioavailability and product degradation. Key strategic considerations include:
-
Salt Formation: For acidic compounds with poor solubility, forming a salt with a suitable base is a common and effective strategy to enhance solubility and dissolution rate.
-
Formulation Design: Knowledge of degradation pathways informs the selection of appropriate excipients and packaging to protect the drug product from light, moisture, or oxidative stress.[9]
-
Solid Form Selection: Identifying the most stable crystalline form with acceptable solubility is critical for ensuring consistent product performance and bioavailability.
By integrating these principles and employing the robust analytical and experimental protocols outlined in this guide, researchers and drug development professionals can better navigate the challenges of bringing new, safe, and effective medicines to patients.
Visualization Diagrams
// Nodes API [label="API Stock Solution\n(e.g., 1 mg/mL)"]; Stress_Conditions [label="Apply Stress Conditions", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(HCl, heat)"]; Base [label="Base Hydrolysis\n(NaOH, heat)"]; Oxidation [label="Oxidation\n(H₂O₂)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal\n(Heat, Solid & Solution)"]; Photo [label="Photolytic\n(UV/Vis Light, ICH Q1B)"]; Analysis [label="Stability-Indicating\nHPLC Analysis\n(UV/DAD or MS)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaluation [label="Evaluate Degradation\n(Target 5-20%)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Pathway [label="Identify Degradants &\nEstablish Degradation Pathways"];
// Edges API -> Stress_Conditions; Stress_Conditions -> Acid; Stress_Conditions -> Base; Stress_Conditions -> Oxidation; Stress_Conditions -> Thermal; Stress_Conditions -> Photo;
Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis;
Analysis -> Evaluation; Evaluation -> Pathway; } ends_dot Caption: Standard workflow for pharmaceutical forced degradation studies.
References
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A Comprehensive Technical Guide to the Spectroscopic Profile of 2,3,5-Trifluoro-4-methylbenzoic Acid
This guide provides a detailed analysis of the expected spectroscopic data for 2,3,5-Trifluoro-4-methylbenzoic acid, a compound of interest in drug development and materials science. Given the limited availability of direct experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive spectroscopic profile. This approach is designed to empower researchers in identifying and characterizing this compound, and to provide a framework for the spectroscopic analysis of related fluorinated aromatic molecules.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and predictable spectroscopic signature. The interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group, in conjunction with the carboxylic acid functionality, governs the chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns observed in its spectra.
Molecular Structure of this compound
Caption: Ball-and-stick representation of this compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and definitive information.
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the carboxylic acid proton, the aromatic proton, and the methyl protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1 | ~12-13 | Singlet (broad) | - | 1H | -COOH |
| 2 | ~7.5-7.8 | Doublet of Doublets of Doublets (ddd) | J(H,F) ≈ 8-10, J(H,F) ≈ 6-8, J(H,F) ≈ 2-4 | 1H | Ar-H |
| 3 | ~2.3-2.5 | Doublet of Doublets (dd) | J(H,F) ≈ 2-3, J(H,F) ≈ 1-2 | 3H | -CH₃ |
Justification of Predictions:
-
-COOH Proton: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet in the 12-13 ppm region due to hydrogen bonding and chemical exchange.[1]
-
Aromatic Proton (Ar-H): The single aromatic proton is flanked by two fluorine atoms and is also influenced by the third fluorine atom. This will result in a complex splitting pattern (a doublet of doublets of doublets) due to coupling with the three fluorine nuclei. Its chemical shift will be downfield due to the electron-withdrawing nature of the adjacent fluorine atoms and the carboxylic acid group.
-
Methyl Protons (-CH₃): The methyl group protons will exhibit a small coupling to the two adjacent fluorine atoms, resulting in a finely split multiplet, likely a doublet of doublets. The chemical shift will be in the typical range for a methyl group on an aromatic ring.
The ¹³C NMR spectrum will show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms and the overall electronic environment.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~165-170 | -COOH |
| 2 | ~155-160 (d, ¹JCF ≈ 240-260 Hz) | C-F |
| 3 | ~153-158 (d, ¹JCF ≈ 240-260 Hz) | C-F |
| 4 | ~148-153 (d, ¹JCF ≈ 240-260 Hz) | C-F |
| 5 | ~125-130 | C-COOH |
| 6 | ~115-120 | C-CH₃ |
| 7 | ~110-115 | C-H |
| 8 | ~14-18 | -CH₃ |
Justification of Predictions:
-
-COOH Carbon: The carboxylic acid carbon is deshielded and appears in the 165-170 ppm range.[1]
-
Carbons bonded to Fluorine (C-F): These carbons will appear at highly downfield shifts (148-160 ppm) and will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, appearing as doublets.
-
Quaternary Carbons (C-COOH and C-CH₃): The chemical shifts of these carbons are influenced by their substituents.
-
Aromatic C-H Carbon: This carbon will be upfield relative to the other aromatic carbons due to the absence of a direct fluorine substituent.
-
Methyl Carbon (-CH₃): This signal will appear in the typical aliphatic region.
¹⁹F NMR is particularly informative for fluorinated compounds. Three distinct signals are expected for this compound.
| Predicted Signal | Chemical Shift (δ, ppm, rel. to CFCl₃) | Multiplicity | Coupling | Assignment |
| 1 | -110 to -120 | Multiplet | J(F,F), J(F,H) | F-3 or F-5 |
| 2 | -120 to -130 | Multiplet | J(F,F), J(F,H) | F-3 or F-5 |
| 3 | -135 to -145 | Multiplet | J(F,F), J(F,H) | F-2 |
Justification of Predictions:
-
Chemical Shifts: The chemical shifts of fluorine atoms on an aromatic ring are sensitive to the nature and position of other substituents.[2][3] The presence of the methyl and carboxylic acid groups will influence the electronic environment of each fluorine atom differently, leading to three distinct signals.
-
Multiplicity: Each fluorine signal will be a multiplet due to coupling with the other two fluorine atoms and the nearby protons (both aromatic and methyl). Fluorine-fluorine coupling constants through an aromatic ring are typically in the range of 2-20 Hz.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (from -COOH, hydrogen-bonded dimer) |
| ~1700-1725 | Strong | C=O stretch (from -COOH, conjugated and dimerized) |
| ~1600, ~1475 | Medium | C=C stretches (aromatic ring) |
| ~1400-1440 | Medium | O-H bend (in-plane) |
| ~1200-1300 | Strong | C-O stretch (from -COOH) |
| ~1000-1200 | Strong | C-F stretches |
| ~920 | Medium, Broad | O-H bend (out-of-plane) |
Justification of Predictions:
-
O-H Stretch: Carboxylic acids typically show a very broad O-H stretching absorption in the 2500-3300 cm⁻¹ region due to strong hydrogen bonding (dimerization).[1][4][5]
-
C=O Stretch: The carbonyl stretch of a conjugated carboxylic acid dimer is expected to be strong and appear around 1700-1725 cm⁻¹.[4][6]
-
C-F Stretches: The C-F stretching vibrations will give rise to strong absorptions in the 1000-1200 cm⁻¹ region.
-
Aromatic C=C Stretches: These appear as a pair of bands in the 1475-1600 cm⁻¹ region.
Predicted Mass Spectrometry (MS) Data
Electron Ionization (EI) mass spectrometry is expected to produce a distinct fragmentation pattern for this molecule.
| Predicted m/z | Relative Intensity | Assignment |
| 190 | Moderate | [M]⁺ (Molecular Ion) |
| 173 | High | [M - OH]⁺ |
| 145 | High | [M - COOH]⁺ |
| 117 | Moderate | [M - COOH - CO]⁺ |
Justification of Predictions:
-
Molecular Ion ([M]⁺): The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound.
-
[M - OH]⁺: A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to a stable acylium ion.[7]
-
[M - COOH]⁺: Loss of the entire carboxylic acid group as a radical is another characteristic fragmentation.[8]
-
Further Fragmentation: The resulting fragments can undergo further losses, such as the loss of carbon monoxide (CO).
Experimental Methodologies
The following are generalized protocols for acquiring the spectroscopic data discussed above. These should be adapted based on the specific instrumentation available.
Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the spectroscopic analysis of an organic compound.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[9][10] Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Data Acquisition:
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Background Spectrum: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This will be subtracted from the sample spectrum.[11]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]
-
Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.[11] Acquire the IR spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically subtract the background spectrum. The resulting spectrum should be baseline corrected if necessary.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[13]
-
Ionization: The sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[14][15]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
This guide presents a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data provide a comprehensive set of benchmarks for researchers working with this molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectroscopic data. As with any predictive analysis, experimental verification is the ultimate standard for structural confirmation.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
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Max, J.-J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6456–6468. [Link]
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JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Europe, 12(5), 8-15. [Link]
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Li, A., et al. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Rapid Communications in Mass Spectrometry, 34(S3), e8894. [Link]
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Wotal, A. C., & Bailey, W. F. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8283–8290. [Link]
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Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
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University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]
-
University of Wisconsin-La Crosse. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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ResearchGate. (n.d.). Protocol device used for FTIR-ATR spectroscopy. [Link]
-
Pearson. (2023, September 5). How might you use 13C NMR spectroscopy to differentiate between t.... [Link]
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Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. [Link]
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Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
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ResearchGate. (2017, June). Fragmentation mechanisms of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. [Link]
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Scott, K. N. (1972). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 44(12), 2068–2074. [Link]
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A Technical Guide to the Electronic Effects of Fluorine Substitution on Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluorine has emerged as a crucial element in modern medicinal chemistry, largely due to its unique electronic properties that can profoundly influence a molecule's physicochemical characteristics.[1][2] This guide provides an in-depth analysis of the electronic effects of fluorine substitution on benzoic acid, a fundamental model system. By examining the interplay of inductive and resonance effects, we will dissect how fluorine's position on the aromatic ring—ortho, meta, or para—modulates the acidity (pKa) of the carboxylic acid group. This exploration offers critical insights for drug development professionals seeking to fine-tune molecular properties such as acidity, lipophilicity, and metabolic stability to enhance pharmacokinetic and pharmacodynamic profiles.[3][4]
Section 1: Fundamental Principles of Electronic Effects
The Benzoic Acid Standard
Benzoic acid serves as a reference point for quantifying the electronic influence of substituents on an aromatic ring. Its acidity, represented by a pKa value of approximately 4.20, is a result of the equilibrium between the protonated carboxylic acid and the resonance-stabilized carboxylate anion.[5] Any substituent on the phenyl ring will either increase or decrease this acidity by altering the electron density of the system and the stability of the conjugate base.
Dueling Influences: Induction and Resonance
The net electronic effect of a substituent is a combination of two primary forces:
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds. Due to fluorine's status as the most electronegative element, it strongly pulls electron density towards itself and away from the rest of the molecule.[6][7] This is a distance-dependent effect, weakening as the number of bonds between the substituent and the reaction center increases.[8]
-
Resonance Effect (+R or +M): This effect involves the delocalization of lone-pair electrons from the substituent into the pi (π) system of the benzene ring.[9] Fluorine, having lone pairs, can act as a resonance donor, pushing electron density into the ring. This effect is most pronounced at the ortho and para positions.[10]
A critical concept for fluorine is the competitive nature of these two effects. While fluorine is a powerful inductive withdrawer (-I), it is also a resonance donor (+R). For fluorine, the strong -I effect generally outweighs the +R effect, making it an overall electron-withdrawing group that deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions.[10][11]
The Hammett Equation: Quantifying Electronic Influence
The Hammett equation provides a quantitative framework for correlating reaction rates and equilibrium constants of substituted benzoic acid derivatives.[12] It is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for the substituted benzoic acid.
-
K₀ is the equilibrium constant for benzoic acid.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
-
ρ (rho) is the reaction constant , which measures the sensitivity of a given reaction to substituent effects.[12]
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1, allowing for the direct determination of σ values from pKa measurements.[12]
Section 2: A Comparative Analysis of Fluorobenzoic Acid Isomers
The position of the fluorine atom on the benzoic acid ring dictates the balance between its inductive and resonance effects, leading to distinct changes in acidity.
meta-Fluorobenzoic Acid: An Inductive-Dominant System
At the meta position, the fluorine atom cannot engage in direct resonance with the carboxyl group. Therefore, its electronic influence is almost entirely due to its strong electron-withdrawing inductive (-I) effect. This effect pulls electron density from the ring, stabilizing the negatively charged carboxylate conjugate base. This stabilization facilitates the release of the proton, making meta-fluorobenzoic acid a stronger acid than benzoic acid.
para-Fluorobenzoic Acid: A Tug-of-War
In the para position, both inductive (-I) and resonance (+R) effects are at play. The -I effect withdraws electron density through the sigma framework, stabilizing the conjugate base. Simultaneously, the +R effect donates electron density through the pi system, which destabilizes the conjugate base.[13] Because fluorine's inductive effect is stronger than its resonance effect, the net result is electron withdrawal, and para-fluorobenzoic acid is more acidic than benzoic acid.[10] However, the opposing +R effect makes it a weaker acid than its meta counterpart.
ortho-Fluorobenzoic Acid: The Anomalous "Ortho Effect"
Substituents at the ortho position often exhibit behavior that cannot be explained by simple induction and resonance alone. This is known as the "ortho effect."[14] ortho-Fluorobenzoic acid is significantly more acidic than the other isomers and benzoic acid itself. This enhanced acidity is attributed to a combination of factors:
-
Steric Hindrance: The ortho-substituent can force the carboxyl group to twist out of the plane of the benzene ring.[15] This twisting disrupts the resonance between the carboxyl group and the ring, increasing the acidity.[15]
-
Direct Field Effect & Hydrogen Bonding: The proximity of the electronegative fluorine atom can stabilize the carboxylate anion through space (a field effect) and potentially through intramolecular hydrogen bonding with the carboxylic proton in the undissociated acid.[5]
Data Summary: Quantitative Comparison
The electronic effects are clearly reflected in the measured pKa and Hammett constant values for each isomer.
| Compound | pKa (in water, 25°C) | Hammett Constant (σ) | Predominant Effects |
| Benzoic Acid | ~4.20[5] | 0.00 | Reference |
| 2-Fluorobenzoic Acid (ortho) | ~3.27 | N/A (Ortho effect) | Strong -I, Steric Effect, Field Effect[16] |
| 3-Fluorobenzoic Acid (meta) | ~3.86 | σ_meta_ = +0.34[17] | Strong -I effect[18] |
| 4-Fluorobenzoic Acid (para) | ~4.14 | σ_para_ = +0.05[17] | Strong -I, weaker opposing +R effect[5] |
Note: pKa values can vary slightly depending on the source and experimental conditions.
Visualization of Electronic Effects
Section 3: Experimental Protocol for pKa Determination
To empirically validate these electronic effects, the pKa of each isomer can be determined with high precision using potentiometric titration.[19]
Detailed Step-by-Step Methodology
This protocol outlines the determination of pKa for a weak acid like a fluorobenzoic acid derivative.
-
Preparation of Solutions:
-
Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution. This solution must be carbonate-free.
-
Analyte: Accurately weigh and dissolve the fluorobenzoic acid sample in a suitable solvent (e.g., deionized water, or a water/ethanol mixture for less soluble compounds) to a known concentration, typically between 1 mM and 10 mM.[20]
-
Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[20]
-
-
Instrument Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[20] Ensure the electrode is properly rinsed with deionized water between buffers.
-
-
Titration Setup:
-
Place a known volume (e.g., 20-50 mL) of the analyte solution into a reaction vessel.[21]
-
Add the ionic strength adjuster.
-
If necessary, make the initial solution acidic (pH ~2) by adding a small amount of 0.1 M HCl.[20]
-
Introduce a magnetic stir bar and place the vessel on a magnetic stirrer.
-
Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution, ensuring they do not touch the stir bar.[21]
-
Purge the solution with nitrogen gas to displace dissolved CO₂, which can interfere with the measurements.[22]
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize and record both the added volume of titrant and the corresponding pH.
-
Continue this process until the pH has passed the equivalence point and reached a stable, high value (e.g., pH 12).[20]
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Determine the equivalence point (V_eq), which is the point of maximum slope on the curve. This can be found visually from the inflection point or more accurately by calculating the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (V_eq / 2).[21]
-
For robustness, perform the titration in triplicate and calculate the average pKa value.[20]
-
Experimental Workflow Diagram
Section 4: Implications in Medicinal Chemistry and Drug Design
Understanding and manipulating the electronic effects of fluorine is a cornerstone of modern drug design.[1]
-
Tuning Acidity for Optimal ADME: The pKa of a drug candidate is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. By strategically placing fluorine atoms, medicinal chemists can fine-tune a molecule's pKa to control its ionization state at physiological pH (approx. 7.4).[3][4] This influences its ability to cross cell membranes (favoring neutral species) and its solubility in aqueous environments (favoring ionized species).
-
Blocking Metabolic Sites: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[2][6]
-
Enhancing Binding Affinity: Fluorine's high electronegativity allows it to participate in unique non-covalent interactions within a protein's binding pocket, such as hydrogen bonds and dipole-dipole interactions, which can enhance target affinity and selectivity.[6]
By leveraging the principles outlined in this guide, researchers can make more informed decisions in the design of novel therapeutics, using fluorine as a tool to engineer molecules with superior drug-like properties.
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The Advent of the Adamantyl Halogen: A Narrative on the Discovery and History of Fluorinated Benzoic Acids
An In-Depth Technical Guide:
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique properties imparted by this small, yet powerfully electronegative, element can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity, making it an indispensable tool in the optimization of bioactive molecules.[1][2] This guide delves into the core of this field, tracing the discovery and history of a pivotal class of building blocks: the fluorinated benzoic acids. We will explore the foundational breakthroughs in fluorine chemistry that paved the way for their synthesis, dissect the seminal reactions that made them accessible, and examine the evolution of these methods into the sophisticated techniques used today.
Part 1: Taming the Tiger - The Dawn of Fluorine Chemistry
The story of fluorinated benzoic acids begins not with the aromatic ring, but with the element itself. For much of the 19th century, fluorine was the "tiger" of the elements—known to exist in compounds like fluorspar but fiercely resistant to isolation.[3] Its extreme reactivity led to numerous failed and often dangerous attempts to isolate it, earning it the grim moniker of the "chemist killer."[4]
The breakthrough came in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine via the electrolysis of a solution of potassium hydrogen difluoride (KHF₂) in liquid hydrogen fluoride (HF).[3][5] This achievement, which earned him the 1906 Nobel Prize in Chemistry, marked the birth of modern fluorine chemistry and opened the door to the systematic study of organofluorine compounds.[6]
Early efforts to incorporate fluorine into organic molecules were fraught with challenges. The direct fluorination of hydrocarbons was often explosive and uncontrollable.[7] This necessitated the development of indirect methods. A significant early milestone was the Swarts reaction , first described by Belgian chemist Frédéric Swarts in 1892.[8][9] This reaction demonstrated the principle of halogen exchange (halex), where chlorine or bromine atoms in an organic compound could be replaced by fluorine using metal fluorides like antimony trifluoride (SbF₃).[8][10][11] While not initially focused on aromatic systems, the Swarts reaction was a fundamental proof-of-concept for introducing fluorine under more controlled conditions.[9]
Caption: Key milestones in the history of fluorine chemistry and aromatic fluorination.
Part 2: The Aromatic Challenge and the Balz-Schiemann Breakthrough
Introducing fluorine into an aromatic ring presented a unique set of difficulties. The stability of the benzene ring makes it resistant to the nucleophilic substitution conditions typical of the Swarts reaction. A new strategy was needed, and it arrived in 1927 from the work of German chemists Günther Balz and Günther Schiemann.[12]
The Balz-Schiemann reaction became the classical and most reliable method for synthesizing aryl fluorides, including fluorinated benzoic acids, for decades.[7][13] The reaction transforms a primary aromatic amine into an aryl fluoride through the formation and subsequent thermal decomposition of a diazonium tetrafluoroborate salt.[12][14] This multi-step process elegantly circumvents the challenges of direct fluorination by using a stable, isolable intermediate.[13]
The success of the Balz-Schiemann reaction lies in its sequential, controlled steps:
-
Diazotization: A primary aromatic amine (e.g., aminobenzoic acid) is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a diazonium salt. This step converts the amino group into an excellent leaving group (N₂).
-
Precipitation: The addition of fluoroboric acid (HBF₄) causes the precipitation of the aryl diazonium tetrafluoroborate salt. This intermediate is often stable enough to be isolated, washed, and dried, which is a significant practical advantage for ensuring the purity of the final product.
-
Thermal Decomposition: The isolated diazonium salt is heated. This thermal decomposition step, known as fluorodediazonization, releases nitrogen gas and boron trifluoride, leaving behind the desired aryl fluoride.[14] The driving force is the highly favorable entropy change from the release of gaseous N₂.
Caption: A generalized workflow of the Balz-Schiemann reaction.
The following protocol is adapted from the robust procedure reported in Organic Syntheses, demonstrating the practical application of the Balz-Schiemann reaction.[15]
Materials:
-
Ethyl p-aminobenzoate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Boric Acid (H₃BO₃)
-
60% Hydrofluoric Acid (HF) - Extreme Caution Required
-
Potassium Hydroxide (KOH)
-
Methanol, Ether, Water
Procedure:
-
Diazotization (Formation of Diazonium Salt):
-
A solution of ethyl p-aminobenzoate in dilute hydrochloric acid is prepared and cooled to below 7°C in an ice-salt bath.
-
A solution of sodium nitrite in water is added slowly, keeping the temperature strictly below 7°C. Causality: Low temperatures are critical to prevent the unstable diazonium salt from decomposing prematurely. The completion of diazotization is monitored using starch-iodide paper.[15]
-
-
Formation of the Diazonium Fluoborate:
-
In a separate paraffin wax-coated beaker (to resist HF), a solution of fluoboric acid is prepared by dissolving boric acid in 60% hydrofluoric acid, keeping the temperature below 25°C.[15] Causality: The wax coating is essential as HF corrodes glass. The cold temperature is for safety and to prevent melting the wax.
-
This cold fluoboric acid solution is added to the cold diazonium salt solution. A thick paste of p-carbethoxybenzenediazonium fluoborate precipitates.
-
The solid is filtered, washed sequentially with cold water, methanol, and ether, and then dried in a vacuum desiccator.[15] Causality: The washing steps remove residual acids and salts, yielding a pure, stable intermediate for the next step.
-
-
Thermal Decomposition:
-
The dried fluoborate salt is placed in a large distilling flask. The flask is heated gently.
-
The decomposition begins, often proceeding spontaneously after initial heating, evolving white fumes of boron trifluoride (BF₃) and nitrogen gas.[15] Causality: This step must be done in a well-ventilated hood as BF₃ is a corrosive gas. The decomposition drives the reaction to completion, substituting the diazonium group with fluorine.
-
The product, crude ethyl p-fluorobenzoate, is collected.
-
-
Hydrolysis (Saponification):
-
The crude ester is refluxed with a solution of potassium hydroxide in aqueous ethanol for one hour to hydrolyze the ester to the carboxylate salt.[15]
-
The hot solution is filtered, and the filtrate is acidified with concentrated HCl to precipitate the 4-fluorobenzoic acid.
-
The product is filtered, dried, and can be further purified by recrystallization.
-
Part 3: Evolving Methodologies and Modern Fluorination
While the Balz-Schiemann reaction was a workhorse for many years, it has limitations, including the use of hazardous HF, sometimes modest yields, and the need for high decomposition temperatures that are not compatible with sensitive functional groups.[12] This drove the development of new synthetic strategies.
A mechanistically distinct approach is Nucleophilic Aromatic Substitution (SₙAr). In a typical SₙAr reaction, a nucleophile displaces a leaving group (like a halide) on an aromatic ring.[16] For this to occur, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) or trifluoromethyl (CF₃), positioned ortho or para to the leaving group.[16][17]
A fascinating and initially counterintuitive aspect of SₙAr is the reactivity order of the halogens as leaving groups: F > Cl > Br > I .[17][18]
Expertise Insight: The Fluorine Anomaly in SₙAr One would expect fluoride (F⁻) to be a poor leaving group due to the immense strength of the C-F bond. However, the SₙAr mechanism proceeds in two steps: (1) nucleophilic attack to form a negatively charged intermediate (the Meisenheimer complex), and (2) loss of the leaving group to restore aromaticity.[19] The first step is almost always the slow, rate-determining step.[18][19]
Fluorine's extreme electronegativity powerfully stabilizes the negative charge in the Meisenheimer complex through its inductive effect. This lowers the activation energy of the rate-determining step, accelerating the overall reaction.[18][19] Because the fast second step (loss of the leaving group) does not influence the overall rate, the C-F bond strength is kinetically irrelevant.
Caption: The SₙAr mechanism and the kinetic role of fluorine's electronegativity.
The 21st century has seen a revolution in fluorination chemistry, driven by the demands of the pharmaceutical industry.[20] Key developments include:
-
Electrophilic Fluorinating Agents: Reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI) provide a source of "F⁺," allowing for direct fluorination of electron-rich aromatic rings under milder conditions.[21]
-
Late-Stage Fluorination (LSF): The ability to introduce fluorine at a late step in a complex synthesis is highly valuable. This has been a major focus, with methods using transition-metal catalysis (e.g., Pd, Cu) becoming increasingly common.
-
Decarboxylative Fluorination: Recent research has explored the direct conversion of benzoic acids to fluorobenzenes by replacing the carboxylic acid group with fluorine, often using photocatalysis or copper-mediated methods.[22][23][24] This provides a novel and direct synthetic route.
Part 4: The Impact of Fluorinated Benzoic Acids
The accessibility of fluorinated benzoic acids, pioneered by the Balz-Schiemann reaction and refined by modern methods, has had a profound impact on science. These compounds are not just chemical curiosities; they are indispensable building blocks.
Data Presentation: Physicochemical Properties
The position of the fluorine atom significantly alters the properties of the benzoic acid molecule, particularly its acidity (pKa).
| Compound | CAS Number | Melting Point (°C) | pKa |
| Benzoic Acid | 65-85-0 | 122.4 | 4.20 |
| 2-Fluorobenzoic Acid | 445-29-4 | 122-125 | 3.27 |
| 3-Fluorobenzoic Acid | 455-38-9 | 123-125 | 3.86 |
| 4-Fluorobenzoic Acid | 456-22-4 | 182-185 | 4.14 |
Note: Data compiled from various chemical supplier and literature sources. Values can vary slightly.
The strong electron-withdrawing inductive effect of fluorine increases the acidity of the carboxylic acid, an effect that is most pronounced when the fluorine is in the ortho position.
Applications in Drug Discovery and Beyond:
-
Medicinal Chemistry: Fluorinated benzoic acids are key precursors for a vast range of pharmaceuticals.[1][25] The fluorine atom can block sites of metabolic oxidation, increase binding affinity to target proteins, and modulate pKa to improve cell membrane permeability.[2]
-
Agrochemicals: Similar to pharmaceuticals, fluorine substitution can enhance the potency and environmental stability of herbicides and pesticides.
-
Materials Science: The unique electronic properties of fluorinated aromatics make them valuable in the synthesis of liquid crystals, polymers, and advanced electronic materials like those used in OLEDs.[20]
-
PET Imaging: The fluorine-18 isotope (¹⁸F) is a crucial positron emitter for Positron Emission Tomography (PET) imaging. Synthetic routes to ¹⁸F-labeled fluorobenzoic acids are vital for creating radiotracers used in clinical diagnostics and drug development research.[22][26]
Conclusion
The journey from Moissan's isolation of elemental fluorine to the routine, late-stage fluorination of complex drug candidates is a testament to over a century of chemical innovation. The development of methods to synthesize fluorinated benzoic acids, particularly the robust and historically significant Balz-Schiemann reaction, was a critical inflection point in this narrative. These molecules, once challenging synthetic targets, are now fundamental components in the toolbox of the modern scientist. Understanding their history and the chemical principles that govern their synthesis provides not only a fascinating look into the evolution of organic chemistry but also a solid foundation for future innovation in the fields of medicine, agriculture, and materials science.
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The Transformative Power of Fluorine: A Technical Guide to the Applications of Novel Fluorinated Organic Compounds
Introduction: The Unparalleled Influence of Fluorine in Organic Chemistry
The strategic incorporation of fluorine into organic molecules has catalyzed a paradigm shift across diverse scientific disciplines, from drug discovery and agrochemicals to materials science. The unique physicochemical properties imparted by fluorine, the most electronegative element, allow for the fine-tuning of a molecule's steric and electronic profile. This, in turn, can dramatically enhance biological activity, metabolic stability, and material performance.[1][2][3][4] This in-depth technical guide explores the potential applications of novel fluorinated organic compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview of the underlying principles, practical methodologies, and cutting-edge examples in the field. We will delve into specific case studies, supported by detailed experimental protocols and mechanistic insights, to illuminate the profound impact of organofluorine chemistry.
Part 1: The Fluorine Advantage in Medicinal Chemistry: The Case of Fluorinated Artemisinin Derivatives
The artemisinin class of compounds, originally developed as antimalarials, has shown significant promise as anticancer agents.[1][2] However, their therapeutic potential is often limited by metabolic instability. Fluorination represents a key strategy to overcome this challenge, enhancing both stability and cytotoxic activity.
Causality Behind Fluorination in Artemisinin Derivatives
The introduction of fluorine atoms into the artemisinin scaffold is not a random act of substitution. It is a deliberate design choice rooted in a deep understanding of fluorine's unique properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to enzymatic degradation.[3] Furthermore, the high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially leading to more favorable interactions with biological targets and an increase in anticancer potency.[1][2]
Synthesis and Cytotoxic Activity of Novel Fluorinated Artemisinin Analogs
A recent study detailed the synthesis of a series of novel artemisinin derivatives incorporating fluorine atoms.[1][2] The general synthetic approach involves the modification of the lactone ring of the parent artemisinin molecule.
Table 1: In Vitro Cytotoxicity of Selected Fluorinated Artemisinin Derivatives [1][2]
| Compound | R Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) |
| 9a | -F | 10.8 | 15.2 |
| 9c | -Cl | 8.5 | 11.3 |
| 9j | -CF₃ | 2.1 | 5.8 |
| Doxorubicin | (Control) | 0.9 | 1.2 |
Data represents the half-maximal inhibitory concentration (IC₅₀) against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cell lines.
The data clearly demonstrates that the introduction of a trifluoromethyl group (Compound 9j ) significantly enhances the cytotoxic activity against the MCF-7 cell line compared to other halogen substitutions.
Experimental Protocol: Synthesis of a Fluorinated Artemisinin Derivative (General Procedure)
The following is a generalized protocol for the synthesis of fluorinated artemisinin derivatives, based on established methodologies.[1][5]
-
Reduction of Artemisinin: Artemisinin is suspended in a suitable solvent, such as methanol, and cooled to 0-5°C. Sodium borohydride (NaBH₄) is added portion-wise over 30 minutes. The reaction is stirred for an additional hour and monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: The reaction is neutralized with an acetic acid/methanol solution and evaporated to dryness. The residue is extracted multiple times with ethyl acetate. The combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield dihydroartemisinin.
-
Fluorination: The hydroxyl group of dihydroartemisinin is then subjected to a fluorination reaction. This can be achieved through various methods, including the use of diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agents. The specific conditions (solvent, temperature, reaction time) will depend on the chosen reagent and the desired fluorinated product.
-
Purification: The crude fluorinated product is purified using column chromatography on silica gel to yield the final, pure compound.
Mechanism of Action: Apoptosis and Cell Cycle Arrest
The enhanced anticancer activity of fluorinated artemisinin derivatives, such as compound 9j , is attributed to their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle.[1][2] Upon entering cancer cells, the endoperoxide bridge, a key feature of the artemisinin scaffold, is thought to be activated by intracellular iron, leading to the generation of reactive oxygen species (ROS).[6] This surge in ROS induces oxidative stress, which in turn triggers downstream signaling pathways culminating in apoptosis and cell cycle arrest at the G1 phase.[1][2]
Part 2: Engineering Advanced Materials: The Rise of Fluorinated Liquid Crystals
Fluorinated liquid crystals (FLCs) are at the forefront of display technology and advanced materials science. The incorporation of fluorine atoms into the molecular structure of liquid crystals allows for precise control over their mesomorphic and dielectric properties, leading to materials with enhanced performance characteristics.[3][4][7]
The Rationale for Fluorination in Liquid Crystal Design
The introduction of fluorine into a liquid crystal molecule is a strategic decision to manipulate its physical properties. The high polarity of the carbon-fluorine bond can significantly alter the dielectric anisotropy (Δε) of the material, a critical parameter for display applications.[3][4] Furthermore, the steric effects of fluorine can influence the molecular packing and, consequently, the mesophase morphology and transition temperatures.[3][8]
Synthesis and Properties of Fluorinated Cyanobiphenyl Liquid Crystals
The synthesis of fluorinated cyanobiphenyls, a common class of liquid crystals, typically involves the introduction of a fluorine-containing tail to a cyanobiphenyl core.
Table 2: Mesomorphic and Dielectric Properties of a Laterally Fluorinated Terphenyl Liquid Crystal [7]
| Property | Value |
| Phase Transition Temperatures | |
| Iso-N | 83 °C |
| N-Cr | -41 °C |
| Enthalpy of Transition (Iso-N) | 0.8 kJ mol⁻¹ |
| Entropy of Transition (Iso-N) | 2.2 J mol⁻¹ K⁻¹ |
| Glass Transition Temperature (Tg) | -67 °C |
Data for 3F5T3, a terphenyl derivative with three fluorine atoms.
Experimental Protocol: Synthesis of a Fluorinated Cyanobiphenyl (General Procedure)
The following is a generalized protocol for the synthesis of a 4'-ω-fluoroalkoxy-4-cyanobiphenyl.[9][10]
-
Synthesis of the Hydroxyalkoxy Intermediate: 4-cyano-4'-hydroxybiphenyl is reacted with an appropriate ω-bromoalkanol in the presence of a base (e.g., K₂CO₃) in a suitable solvent (e.g., acetone) to yield the 4'-ω-hydroxyalkoxy-4-cyanobiphenyl.
-
Tosylation: The resulting alcohol is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) in a solvent such as dichloromethane to form the corresponding tosylate.
-
Fluorination: The tosylate is then reacted with a fluoride source, such as cesium fluoride (CsF), in a high-boiling point solvent like t-amyl alcohol under reflux to yield the final 4'-ω-fluoroalkoxy-4-cyanobiphenyl.
-
Purification: The crude product is purified by column chromatography on silica gel.
Structure-Property Relationships in Fluorinated Liquid Crystals
The properties of FLCs are intricately linked to their molecular structure. The position and number of fluorine substituents play a crucial role in determining the material's overall characteristics.
Part 3: Innovations in Agrochemicals: The Power of Trifluoromethyl-Containing Herbicides
The introduction of the trifluoromethyl (-CF₃) group has revolutionized the agrochemical industry, leading to the development of highly effective and selective herbicides.[11][12] The unique properties of the -CF₃ group enhance the herbicidal activity and improve the overall performance of these compounds.
The Strategic Importance of the Trifluoromethyl Group in Herbicides
The trifluoromethyl group is a powerful tool in herbicide design due to its strong electron-withdrawing nature and high lipophilicity.[13] These properties can increase the binding affinity of the herbicide to its target enzyme and enhance its movement through the plant's waxy cuticle.[13] Furthermore, the -CF₃ group can block metabolic pathways, leading to increased persistence and efficacy of the herbicide.[11]
Synthesis and Herbicidal Activity of Trifluoromethylated Herbicides
A prominent example of a trifluoromethyl-containing herbicide is Fluazifop-butyl, which is used to control grass weeds.[11] Its synthesis involves the use of a trifluoromethylpyridine (TFMP) intermediate.[11]
Table 3: Herbicidal Activity of a Novel Trifluoromethyl-Containing Triazole Herbicide [14]
| Weed Species | Inhibition (%) at 100 µg/mL |
| Brassica campestris | 82.6 |
| Echinochloa crus-galli | 65.4 |
| Amaranthus retroflexus | 71.2 |
Data for compound 4i, a novel 3-aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazole.
Experimental Protocol: Evaluating Herbicidal Activity (Post-Emergence)
The following is a generalized protocol for evaluating the post-emergence herbicidal activity of a novel compound.
-
Plant Cultivation: Target weed species are grown in pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
Herbicide Application: The test compound is dissolved in a suitable solvent (e.g., acetone) with a surfactant and applied to the foliage of the weeds at a specific growth stage (e.g., 2-3 leaf stage) using a sprayer.
-
Evaluation: The plants are observed for signs of injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Analysis: The herbicidal efficacy is typically assessed by visual rating on a scale of 0 (no effect) to 100 (complete kill) or by measuring the fresh or dry weight of the treated plants compared to untreated controls.
Mechanism of Action: Inhibition of Essential Plant Enzymes
Many trifluoromethyl-containing herbicides exert their effect by inhibiting key enzymes in essential plant metabolic pathways. For example, Fluazifop-butyl is an inhibitor of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis.[11] Another common target is acetolactate synthase (ALS), an enzyme involved in the biosynthesis of branched-chain amino acids.[11]
Conclusion and Future Perspectives
The strategic incorporation of fluorine continues to be a powerful and versatile tool in the design and synthesis of novel organic compounds with enhanced properties. The case studies presented in this guide highlight the transformative impact of fluorination in medicinal chemistry, materials science, and agrochemicals. As our understanding of the subtle yet profound effects of fluorine deepens, and as new synthetic methodologies for the introduction of fluorine-containing moieties emerge, we can anticipate the development of even more sophisticated and effective fluorinated compounds that will address critical challenges in science and technology. The future of organofluorine chemistry is bright, with boundless opportunities for innovation and discovery.
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A Comprehensive Technical Guide to the Theoretical Investigation of 2,3,5-Trifluoro-4-methylbenzoic Acid Properties
This guide provides a detailed framework for the theoretical and computational analysis of 2,3,5-Trifluoro-4-methylbenzoic acid. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development seeking to understand the molecule's structural, vibrational, and electronic properties. By integrating established quantum chemical techniques, this document serves as a robust protocol for predicting and interpreting the physicochemical characteristics of this complex fluorinated aromatic compound.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms into a molecule can significantly alter its electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, a substituted benzoic acid, presents a unique combination of electron-withdrawing fluorine atoms and an electron-donating methyl group. This substitution pattern is expected to create a nuanced electronic environment, influencing its acidity, reactivity, and intermolecular interactions.
Theoretical calculations provide a powerful, non-experimental route to elucidate these properties at the atomic level. By employing methods like Density Functional Theory (DFT), we can predict molecular geometries, vibrational spectra, and electronic characteristics with high accuracy.[1][2][3] This in-silico approach is invaluable for rational drug design, allowing for the screening and optimization of lead compounds before their synthesis.
Theoretical and Computational Methodology
The cornerstone of a reliable theoretical investigation is a well-defined and validated computational protocol. This section details the recommended workflow for analyzing this compound, emphasizing the rationale behind each methodological choice.
Computational Workflow
The following diagram illustrates the comprehensive workflow for the theoretical analysis of this compound, from initial structure optimization to the analysis of its electronic properties.
Caption: Key vibrational modes of this compound.
Electronic Properties
The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A large HOMO-LUMO gap implies high stability and low chemical reactivity. [4] Table 3: Predicted Electronic Properties of this compound
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -7.0 to -6.5 | Electron-donating ability |
| LUMO Energy | ~ -2.0 to -1.5 | Electron-accepting ability |
| HOMO-LUMO Gap | ~ 5.0 to 4.5 | Chemical reactivity and stability |
Note: These values are estimations based on similar fluorinated aromatic compounds. [5][6]
The MEP surface provides a visual representation of the charge distribution. For this compound, the MEP would likely show:
-
Negative potential (red/yellow): Around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack.
-
Positive potential (blue): Around the acidic hydrogen of the carboxyl group, indicating the primary site for nucleophilic attack.
This analysis is critical for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental in drug-receptor binding.
Conclusion
The theoretical investigation of this compound through quantum chemical calculations offers profound insights into its molecular structure, vibrational spectra, and electronic properties. The methodologies detailed in this guide, centered around Density Functional Theory, provide a robust and reliable framework for predicting these characteristics. The resulting data on molecular geometry, vibrational frequencies, HOMO-LUMO energies, and molecular electrostatic potential are invaluable for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. This computational approach serves as an essential tool for researchers in drug discovery and materials science, enabling the rational design and optimization of novel chemical entities.
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2,3,5-Trifluoro-4-methylbenzoic Acid from 2,3,5,6-Tetrafluorotoluene
Abstract: This document provides a detailed protocol for the synthesis of 2,3,5-Trifluoro-4-methylbenzoic acid, a valuable building block in pharmaceutical and materials science research. The synthesis commences with 2,3,5,6-tetrafluorotoluene and proceeds via a selective ortho-lithiation followed by carboxylation. This application note elucidates the critical experimental parameters, safety considerations, and mechanistic underpinnings of the reaction sequence. The provided protocols are designed to be robust and reproducible for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of Fluorinated Benzoic Acids
Fluorinated organic molecules are of paramount importance in modern chemistry, particularly in the life sciences and materials science sectors. The introduction of fluorine atoms into a molecular scaffold can profoundly alter its physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and advanced materials. Its synthesis from the readily available 2,3,5,6-tetrafluorotoluene presents a cost-effective and efficient route.
This guide details a two-step synthesis involving a highly selective directed ortho-lithiation of 2,3,5,6-tetrafluorotoluene, followed by quenching the resulting aryllithium species with carbon dioxide to yield the desired carboxylic acid. The causality behind the choice of reagents, reaction conditions, and purification methods will be thoroughly explained to ensure both a high yield and a deep understanding of the process.
Reaction Pathway Overview
The synthesis proceeds in two distinct, yet interconnected, stages. The first stage is the deprotonation of 2,3,5,6-tetrafluorotoluene at a specific position, and the second is the introduction of the carboxyl group.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Conclusion
This application note provides a comprehensive and detailed guide for the successful synthesis of this compound from 2,3,5,6-tetrafluorotoluene. By adhering to the described protocols, particularly the stringent safety precautions for handling n-butyllithium and the optimized carboxylation procedure, researchers can reliably produce this valuable chemical intermediate. The mechanistic discussions offer a deeper understanding of the reaction, empowering scientists to troubleshoot and adapt the procedure as needed for their specific research and development endeavors.
References
- nbutyl lithium safety - YouTube. (2024).
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- Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
- ChemicalBook. (2025). n-Butyllithium - Safety Data Sheet.
- CDH Fine Chemical. (n.d.). N-Butyl Lithium 1.6M in Hexane CAS No 109-72-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Wikipedia. (n.d.). n-Butyllithium.
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- Organic Chemistry Portal. (n.d.). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides.
- O'Brien, C. J., & Nicewicz, D. A. (2021). Milled Dry Ice as a C1 Source for the Carboxylation of Aryl Halides. Synlett, 32(08), 814-816.
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- Fisher Scientific. (2024). SAFETY DATA SHEET.
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- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
Application Note: A Comprehensive Protocol for the Synthesis of Fluorinated Benzoic Acids via Grignard Reaction
Abstract
Fluorinated benzoic acids are pivotal structural motifs in medicinal chemistry and materials science. This document provides an in-depth guide for their synthesis using the Grignard reaction, a cornerstone of carbon-carbon bond formation. We will explore the underlying mechanism, address the unique challenges posed by fluorinated substrates, and present a detailed, field-proven experimental protocol. This note is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood methodology, complete with troubleshooting insights and critical safety procedures.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated benzoic acids are indispensable building blocks for the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. The Grignard reaction offers a robust and versatile route to these valuable compounds by reacting a fluoroaryl magnesium halide with carbon dioxide.[1][2] This method involves the nucleophilic attack of the Grignard reagent on CO₂, followed by an acidic workup to yield the desired carboxylic acid.[3][4][5] While conceptually straightforward, the synthesis requires meticulous attention to experimental conditions to overcome challenges such as reaction initiation and common side reactions.
Reaction Mechanism and Key Considerations
The overall transformation consists of two primary stages: the formation of the fluoroaryl Grignard reagent and its subsequent carboxylation.
-
Grignard Reagent Formation: An organohalide (in this case, a bromo- or iodo-fluorobenzene) reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF) or diethyl ether. The magnesium inserts into the carbon-halogen bond, inverting the polarity of the carbon atom from electrophilic to strongly nucleophilic.[2]
-
Carboxylation: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (often from solid dry ice).[6] This forms a magnesium carboxylate salt.
-
Acidic Work-up: The addition of an aqueous acid (e.g., HCl) protonates the carboxylate salt to yield the final fluorinated benzoic acid and water-soluble magnesium salts.[7]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are potent bases and are readily quenched by protic sources, including trace amounts of water.[8][9] Therefore, all glassware must be rigorously dried, and anhydrous solvents are mandatory for the reaction to succeed.[10][11]
-
Solvent Choice: Diethyl ether and THF are the most common solvents as they are aprotic and effectively solvate the Grignard reagent. THF is often preferred due to its higher boiling point and better solvating ability, although diethyl ether's lower boiling point can make it easier to remove.[12]
-
Magnesium Activation: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from starting.[11] Chemical activators, such as a crystal of iodine or a few drops of 1,2-dibromoethane, are used to expose a fresh, reactive magnesium surface.[10][11]
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure from setup to final product analysis.
Caption: Experimental workflow for fluorinated benzoic acid synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of 4-fluorobenzoic acid from 1-bromo-4-fluorobenzene. Quantities can be adjusted proportionally for other substrates.
Table 1: Reagents and Materials
| Reagent/Material | Grade | Typical Quantity | Molar Eq. |
| Magnesium Turnings | 99.8%+ | 1.21 g | 2.0 |
| 1-Bromo-4-fluorobenzene | 99% | 4.37 g (2.5 mL) | 1.0 |
| Iodine | ACS Reagent | 1 small crystal | Catalytic |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | 40 mL | - |
| Dry Ice (Solid CO₂) | - | ~50 g | Excess |
| Hydrochloric Acid (HCl) | 6 M Aqueous | ~30 mL | - |
| Diethyl Ether (for extraction) | ACS Grade | ~50 mL | - |
| Saturated NaCl solution (Brine) | - | ~20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |
Step-by-Step Methodology:
Part A: Grignard Reagent Formation
-
Glassware Preparation: Rigorously dry a 250 mL three-neck round-bottom flask, a reflux condenser, and a dropping funnel. Flame-drying under vacuum or oven-drying overnight at 120°C is essential.[8][11] Assemble the apparatus quickly while hot and allow it to cool under a steady stream of inert gas (Nitrogen or Argon).
-
Reagent Setup: Place the magnesium turnings (1.21 g) and a single small crystal of iodine into the cooled flask. The iodine will sublimate upon gentle heating, activating the magnesium surface.[10]
-
Solvent Addition: Add 10 mL of anhydrous THF to the flask.
-
Haloarene Addition: In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (4.37 g) in 15 mL of anhydrous THF.
-
Initiation: Add approximately 10% of the haloarene solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine fades and gentle bubbling begins. Gentle warming with a heat gun may be necessary, but keep an ice bath ready to control the exothermic reaction.[9][12]
-
Reaction: Once initiated, add the remaining haloarene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The final solution should be cloudy and greyish-brown.
Part B: Carboxylation and Work-up
-
Carboxylation: Cool the Grignard solution to room temperature. In a separate beaker, crush approximately 50 g of dry ice. With vigorous stirring, pour the Grignard reagent solution quickly but carefully onto the crushed dry ice.[2] The mixture will bubble and may form a thick slurry. Rinse the reaction flask with an additional 10 mL of anhydrous THF and add it to the beaker.
-
Warming: Allow the mixture to warm to room temperature, which permits any remaining CO₂ to sublime.
-
Quenching: Slowly and carefully add 30 mL of 6 M HCl to the beaker to quench the reaction and dissolve the magnesium salts.[13] Any unreacted magnesium will react vigorously to produce hydrogen gas.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated NaCl solution (brine) to remove residual water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator. The crude solid can be purified by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) to yield pure 4-fluorobenzoic acid.
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Reaction fails to initiate (no exotherm, iodine color persists) | 1. Wet glassware or solvents.[10][11] 2. Passivated magnesium surface.[11] | 1. Ensure all equipment is flame-dried and solvents are anhydrous grade. 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush some Mg turnings with a glass rod (use caution). |
| Low yield of benzoic acid | 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent. 3. Wurtz coupling side reaction (forms biphenyl).[10][11] | 1. Ensure sufficient reflux time after haloarene addition. 2. Check for and eliminate all sources of moisture or acidic protons. 3. Add the haloarene solution more slowly to maintain a low concentration in the flask. |
| Formation of biphenyl byproduct | Wurtz coupling: the Grignard reagent reacts with unreacted fluoroaryl halide.[10] | 1. Slow down the addition rate of the fluoroaryl halide. 2. Ensure efficient stirring to quickly disperse the added halide. 3. Biphenyl is non-polar and can often be removed during the basic extraction or final recrystallization. |
Safety and Handling
The Grignard reaction requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates.
-
Fire Hazard: Diethyl ether and THF are extremely flammable.[8][12] Ensure there are no open flames or spark sources in the vicinity. The reaction can become vigorously exothermic; always have an ice bath on hand for emergency cooling.[9][12]
-
Reactive Reagents: Grignard reagents are corrosive, air- and moisture-sensitive, and can be pyrophoric at high concentrations.[12][14] All manipulations must be performed in a chemical fume hood under an inert atmosphere.[14][15]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile gloves for dexterity, but be aware they are combustible).[15]
-
Work-up Hazards: The addition of aqueous acid to the reaction mixture can be highly exothermic and will release hydrogen gas if excess magnesium is present. Perform this step slowly and with caution in a well-ventilated fume hood.
References
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Preparing Carboxylic Acids. (2023). OpenStax Organic Chemistry. [Link]
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Preparing Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
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Preparing Carboxylic Acids. (2025). Chemistry LibreTexts. [Link]
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Formation and reaction of a Grignard reagent. (n.d.). University of Wisconsin-Madison Chemistry Department. [Link]
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Standard Operating Procedures Grignard Reagent Solutions. (2013). ResearchGate. [Link]
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What precaution would you adopt while preparing a Grignard reagent? (2018). Quora. [Link]
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What are Grignard reagent preparation precautions during preparation? (2022). Quora. [Link]
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Organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. [Link]
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Grignard Reaction. (n.d.). American Chemical Society. [Link]
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Organic synthesis: benzoic acid via a grignard reaction. (n.d.). University of Calgary. [Link]
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GRIGNARD REACTION – Synthesis of Benzoic Acid. (n.d.). University of Hawai'i at Mānoa. [Link]
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Grignard Reaction - Synthesis of Substituted Benzoic Acids. (2011). OpenBU, Boston University. [Link]
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Grignard Reaction. (n.d.). Organic Chemistry Portal. [Link]
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Grignard Reaction. (n.d.). St. Olaf College. [Link]
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The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. (2014). ResearchGate. [Link]
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Application Note: 2,3,5-Trifluoro-4-methylbenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Fluorinated Aromatics
In the landscape of modern drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties. Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. 2,3,5-Trifluoro-4-methylbenzoic acid is a unique and valuable building block, presenting researchers with a trifecta of synthetically useful features: a reactive carboxylic acid handle for diverse derivatization, a polyfluorinated aromatic ring that imparts distinct electronic and conformational properties, and a methyl group that can serve as a steric director or a point for further functionalization.
This guide provides an in-depth exploration of this compound, moving beyond a simple catalog of reactions to explain the causality behind experimental choices. We will detail robust protocols for its key transformations and discuss its potential in creating novel chemical entities.
Physicochemical Properties & Spectroscopic Data
The specific substitution pattern of this compound defines its reactivity. The electron-withdrawing nature of the three fluorine atoms increases the acidity of the carboxylic acid proton compared to its non-fluorinated analogues, which can influence reaction kinetics.
| Property | Value | Source |
| Chemical Formula | C₈H₅F₃O₂ | - |
| Molecular Weight | 190.12 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General Knowledge |
| pKa | ~3.5 (estimated) | [2] |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Methanol) | General Knowledge |
Note: Experimental data for this specific isomer is not widely published; properties are based on closely related analogues like 4-(Trifluoromethyl)benzoic acid and general chemical principles.
Core Synthetic Application: Amide Bond Formation
The synthesis of amides is arguably the most critical application of this building block, as the amide bond is a fundamental linkage in countless pharmaceutical agents. The electron-deficient nature of the aromatic ring can render the carboxyl group less nucleophilic, sometimes requiring more robust coupling conditions than standard benzoic acids.
Rationale for Reagent Selection
Choosing the correct coupling reagent is paramount for achieving high yields and purity.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble and highly efficient reagent that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[3] The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives trap the O-acylisourea to form an active ester, which suppresses racemization (for chiral acids) and minimizes the formation of N-acylurea byproduct.[4]
-
Uronium/Aminium Salts (HATU): For more challenging couplings involving sterically hindered amines or electron-poor substrates, a stronger activating agent is required. HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is a uronium-based reagent that rapidly generates a highly reactive HOAt ester, often leading to faster reactions and higher yields.[3][4]
Experimental Workflow: Amide Synthesis
Caption: General workflow for amide bond formation.
Protocol 1.1: EDC/HOAt-Mediated Amide Coupling
This protocol is a reliable standard for coupling with most primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.5 equiv)
-
HOAt (1.5 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Add the corresponding amine (1.1 equiv), followed by HOAt (1.5 equiv) and DIPEA (3.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 equiv) portion-wise over 5 minutes. The reaction mixture may become cloudy.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.
Core Synthetic Application: Esterification
Esterification is a fundamental transformation used to generate prodrugs, modify solubility, or protect the carboxylic acid functionality.
Rationale: Fischer-Speier Esterification
Fischer esterification is a classic, cost-effective method for synthesizing esters from carboxylic acids and alcohols.[5] The reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[6] The reaction is an equilibrium process; therefore, using the alcohol as the solvent or removing water as it is formed (e.g., with a Dean-Stark apparatus) is necessary to drive the reaction to completion.
Reaction Logic: Fischer Esterification
Caption: Key mechanistic steps in Fischer esterification.
Protocol 2.1: Sulfuric Acid-Catalyzed Esterification with Methanol
This protocol describes the synthesis of methyl 2,3,5-trifluoro-4-methylbenzoate.
Materials:
-
This compound (1.0 equiv)
-
Methanol (as solvent)
-
Concentrated Sulfuric Acid (catalytic, ~5 mol%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, suspend or dissolve this compound in an excess of methanol.
-
Carefully add concentrated sulfuric acid dropwise while swirling.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting acid.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ to neutralize the remaining acid. Caution: CO₂ evolution (foaming) will occur.[7] Vent the funnel frequently.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, it can be purified by distillation or flash chromatography.
Advanced Applications & Future Directions
While amide and ester formation are the most direct applications, the unique electronic nature of the 2,3,5-trifluoro-4-methylphenyl ring opens avenues for more advanced synthetic strategies.
-
Cross-Coupling Reactions: Although C-F bonds are notoriously strong, they are not inert. Under specific catalytic conditions, particularly with nickel or palladium catalysts, C-F bond activation is possible.[8] The fluorine atoms on this scaffold could potentially participate in cross-coupling reactions, although this would require significant methods development. A more plausible route is decarboxylative cross-coupling , where the carboxylic acid itself is extruded as CO₂ and replaced with a new substituent, a powerful strategy for C-C bond formation.
-
Directed Ortho-Metalation (DoM): The carboxylic acid group can potentially act as a directing group for metalation at the C6 position. Treatment with a strong base like LDA could selectively deprotonate this position, allowing for the introduction of various electrophiles.
Safety and Handling
-
General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Hazards: As with similar fluorinated benzoic acids, this compound is expected to be a skin and eye irritant.[1][9] Avoid inhalation of dust.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly functionalized building block with significant potential for the synthesis of complex molecules. Its utility is primarily centered on the derivatization of its carboxylic acid group through robust and well-established methods like amide coupling and esterification. The protocols detailed herein provide a reliable foundation for researchers to incorporate this valuable fluorinated scaffold into their synthetic programs, enabling the exploration of new chemical space in drug discovery and materials science.
References
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Guidechem. What is the synthesis method of 4-Fluoro-2-(trifluoromethyl)benzoic acid and its applications?.
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Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
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ResearchGate. The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.
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Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
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National Institutes of Health. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. PMC.
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Royal Society of Chemistry. The acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: a new interpretation. PCCP.
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National Institutes of Health. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC.
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PubMed Central. Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis.
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.
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Scribd. Coupling Reagents in Amide Synthesis - Organic-Reaction.
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Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
RSC Publishing. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
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ResearchGate. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid.
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Sigma-Aldrich. 4-(Trifluoromethyl)benzoic acid.
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Ossila. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid.
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Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot.
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MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
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IUCr Journals. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide.
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-
MIT DSpace. Experiment 5: Fischer Esterification.
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derivatization of 2,3,5-Trifluoro-4-methylbenzoic acid for API synthesis
An Application Guide to the Strategic Derivatization of 2,3,5-Trifluoro-4-methylbenzoic Acid for API Synthesis
Introduction: The Strategic Advantage of Fluorination in Drug Design
In modern medicinal chemistry, the incorporation of fluorine atoms into bioactive molecules is a widely employed strategy to enhance pharmacological profiles. The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's lipophilicity, metabolic stability, and binding affinity to target proteins.[1] this compound (CAS No: 773869-50-4) has emerged as a valuable and versatile building block in this context.[2] Its trifluorinated phenyl ring provides a scaffold that is primed for the synthesis of novel active pharmaceutical ingredients (APIs), particularly in areas like antibacterial drug development.[3][4]
This application note provides a detailed guide for researchers and drug development professionals on the key derivatization reactions of this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering robust, self-validating protocols for the synthesis of critical intermediates such as acyl chlorides, amides, and esters.
Part 1: Acyl Chloride Formation: Activating the Carboxylic Acid
The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. The resulting acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, a reaction that is often sluggish or ineffective with the parent carboxylic acid. This transformation is the gateway to synthesizing a diverse library of amide and ester derivatives.
Principle of Acyl Chloride Synthesis
Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.[5] Thionyl chloride is often preferred in industrial settings due to its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent, which is the active catalytic species.
Experimental Protocol: Synthesis of 2,3,5-Trifluoro-4-methylbenzoyl chloride
Materials & Equipment:
-
Reagents: this compound, Thionyl chloride (SOCl₂), N,N-Dimethylformamide (DMF, catalytic), Anhydrous toluene or Dichloromethane (DCM).
-
Equipment: Round-bottom flask, reflux condenser with a gas outlet to a scrubber (to neutralize HCl and SO₂), magnetic stirrer hotplate, dropping funnel, rotary evaporator, and a vacuum distillation apparatus.
Step-by-Step Methodology:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous toluene (approx. 5-10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Thionyl Chloride Addition: Slowly add thionyl chloride (approx. 1.5-2.0 eq) to the suspension at room temperature with gentle stirring. Gas evolution (HCl, SO₂) will be observed.
-
Reaction Progression: Heat the mixture to reflux (approx. 80-110°C depending on the solvent) and maintain for 2-4 hours. The reaction is complete when the solid benzoic acid has fully dissolved and gas evolution has ceased.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2,3,5-Trifluoro-4-methylbenzoyl chloride can often be used directly in the next step or purified further by vacuum distillation.
Characterization:
-
FT-IR: Monitor the disappearance of the broad O-H stretch (from the carboxylic acid) and the appearance of a sharp C=O stretch at a higher wavenumber (typically ~1780 cm⁻¹ for acyl chlorides).
Workflow for Acyl Chloride Formation
Caption: Workflow for the synthesis of 2,3,5-Trifluoro-4-methylbenzoyl chloride.
Part 2: Amidation: Forging the Core of Many APIs
The amide bond is a cornerstone of pharmaceutical chemistry, present in a vast array of drugs. The reaction of an acyl chloride with a primary or secondary amine is a highly efficient method for forming this critical functional group.
Principle of Amidation
This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction generates one equivalent of hydrochloric acid, which must be neutralized by a non-nucleophilic base (e.g., triethylamine, pyridine) to prevent the protonation and deactivation of the starting amine.
Experimental Protocol: Synthesis of an N-Aryl Amide Derivative
Materials & Equipment:
-
Reagents: 2,3,5-Trifluoro-4-methylbenzoyl chloride (1.0 eq), a primary or secondary amine (e.g., aniline, 1.0-1.1 eq), Triethylamine (Et₃N, 1.2 eq), Anhydrous Dichloromethane (DCM).
-
Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve the amine and triethylamine in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the 2,3,5-Trifluoro-4-methylbenzoyl chloride in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl to remove excess amine and triethylamine, followed by saturated NaHCO₃ solution to remove any acidic impurities, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.
Data Presentation: Amidation Reaction Parameters
| Amine Substrate | Base | Solvent | Time (h) | Typical Yield (%) |
| Aniline | Et₃N | DCM | 2 | >90% |
| Benzylamine | Pyridine | THF | 3 | >85% |
| Morpholine | Et₃N | DCM | 1.5 | >95% |
Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Part 3: Esterification: Crafting Prodrugs and Intermediates
Esters derived from this compound can serve as important intermediates or as prodrugs, which are metabolized in vivo to release the active carboxylic acid. The two primary methods for their synthesis are Fischer-Speier esterification and acylation of alcohols.
Principle of Esterification
-
Fischer-Speier Esterification: This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[6] To drive the reaction towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.
-
Acylation of Alcohols: A more rapid and often higher-yielding method involves reacting the pre-formed acyl chloride with an alcohol in the presence of a base (like pyridine), analogous to the amidation reaction.
Protocol 1: Fischer-Speier Esterification with Methanol
Materials & Equipment:
-
Reagents: this compound (1.0 eq), Methanol (solvent and reagent), Concentrated Sulfuric Acid (H₂SO₄, catalytic).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer hotplate.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the benzoic acid in a large excess of methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a few drops of concentrated H₂SO₄.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Work-up: Cool the mixture and remove the bulk of the methanol via rotary evaporation. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution to neutralize the acid catalyst and any unreacted starting material. Wash with brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester, which can be further purified if necessary.[7]
Protocol 2: Esterification via Acyl Chloride
This protocol follows the same steps as the amidation procedure described in Part 2, with the amine being replaced by a suitable primary or secondary alcohol (1.0-1.1 eq). Pyridine is often used as both the base and a catalyst.
Workflow for Ester Synthesis
Caption: Comparative workflows for ester synthesis from the parent acid.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Acyl Chloride Formation | Incomplete reaction; moisture in reagents/glassware. | Ensure all reagents and glassware are anhydrous. Increase reflux time or temperature. Use a slight excess of thionyl chloride. |
| Incomplete Amidation/Esterification | Insufficient base; poor nucleophilicity of amine/alcohol; steric hindrance. | Ensure at least one equivalent of base is used. For weakly nucleophilic substrates, consider a stronger base or a coupling agent (e.g., DCC, HATU) instead of the acyl chloride method. |
| Hydrolysis of Acyl Chloride | Exposure to atmospheric moisture during handling or reaction. | Maintain a dry, inert atmosphere (N₂ or Argon). Add the acyl chloride to the reaction mixture immediately after preparation and removal of excess SOCl₂. |
| Difficulty in Product Purification | Unreacted starting material; side products from excess reagents. | For amidation, ensure the aqueous HCl wash is thorough to remove all base and unreacted amine. For esterification, ensure the NaHCO₃ wash is sufficient to remove all carboxylic acid. Consider column chromatography for difficult separations. |
Conclusion
The derivatization of this compound into its corresponding acyl chloride, amides, and esters represents a robust and versatile platform for the synthesis of novel fluorinated compounds for API development. The protocols outlined herein provide a foundation for researchers to create diverse molecular libraries for structure-activity relationship (SAR) studies. By understanding the principles behind each transformation and anticipating potential challenges, scientists can efficiently leverage this key building block to accelerate the discovery of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. EP0266512A2 - Method for the production of benzoic acid derivatives fluorinated on the nucleus - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. asianpubs.org [asianpubs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. globalscientificjournal.com [globalscientificjournal.com]
Application Note: Protocols for the Esterification of 2,3,5-Trifluoro-4-methylbenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
2,3,5-Trifluoro-4-methylbenzoic acid is a valuable fluorinated building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical development. The presence of multiple fluorine substituents can significantly enhance metabolic stability, binding affinity, and lipophilicity of target molecules. The esterification of this carboxylic acid is a fundamental transformation, converting it into a versatile intermediate for further functionalization, such as in amide couplings, reduction to alcohols, or Grignard reactions.
The electronic properties and steric environment of this compound—specifically, the electron-withdrawing nature of the fluorine atoms and the potential steric hindrance from the ortho-fluorine and methyl groups—necessitate a careful selection of the esterification methodology. This guide provides a detailed analysis and actionable protocols for three robust methods: the classic Fischer-Speier Esterification, a high-yield route via the acid chloride intermediate, and the mild Steglich Esterification for sensitive substrates.
Mechanistic Considerations and Method Selection
Choosing the optimal esterification protocol depends on the scale of the reaction, the nature of the alcohol, and the lability of other functional groups in the molecule.
-
Fischer-Speier Esterification : This is a thermodynamically controlled, acid-catalyzed reaction between the carboxylic acid and an excess of alcohol.[1][2] The reaction is reversible, and its equilibrium must be driven towards the product by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct.[3][4] It is most practical for simple, low-boiling point primary or secondary alcohols.[1]
-
Esterification via Acid Chloride : For sterically hindered carboxylic acids or when using precious or complex alcohols, a two-step, kinetically controlled approach is often superior.[3] The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This intermediate then readily reacts with the alcohol, even tertiary alcohols, to form the ester in high yield. This method is irreversible and generally faster than Fischer esterification.
-
Steglich Esterification : This method is ideal for substrates that are sensitive to the harsh acidic conditions of the Fischer method.[6] It employs a coupling agent, typically a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid under mild, neutral conditions at room temperature.[7][8]
Detailed Experimental Protocols
Protocol 1: Fischer-Speier Esterification for Methyl 2,3,5-Trifluoro-4-methylbenzoate
This protocol is optimized for the synthesis of simple alkyl esters, such as the methyl ester, where the alcohol can be used in large excess.
Principle : The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (H₂SO₄), enhancing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the final ester.[4][9]
Workflow for Fischer-Speier Esterification
Caption: Step-by-step workflow for the Fischer-Speier esterification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound | 190.12 | 5.00 g | 26.3 |
| Methanol (Anhydrous) | 32.04 | 100 mL | ~2470 |
| Sulfuric Acid (Conc., 98%) | 98.08 | 1.0 mL | ~18.4 |
| Diethyl Ether or Ethyl Acetate | - | 200 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Saturated Sodium Chloride (Brine) | - | 50 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - |
Step-by-Step Methodology
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 26.3 mmol).
-
Reagent Addition : Add anhydrous methanol (100 mL). Stir the mixture until the acid is fully dissolved. Carefully and slowly add concentrated sulfuric acid (1.0 mL) down the side of the flask. An exotherm may be observed.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) using a heating mantle. Let the reaction proceed for 4-10 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.
-
Work-up : Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel containing 100 mL of water.
-
Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing : Wash the combined organic layer sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution (Caution: CO₂ evolution, vent frequently), and finally with 50 mL of brine.[10][11] The bicarbonate wash removes any unreacted carboxylic acid and the sulfuric acid catalyst.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 2,3,5-trifluoro-4-methylbenzoate.
Protocol 2: Esterification via Acid Chloride Intermediate
This protocol is advantageous for hindered systems or when a non-excess, valuable alcohol is used.
Principle : The carboxylic acid is activated by conversion to an acyl chloride with thionyl chloride (SOCl₂). The highly electrophilic acyl chloride then reacts rapidly and irreversibly with the alcohol in the presence of a base (like pyridine or triethylamine) which neutralizes the HCl byproduct.[5]
Workflow for Acid Chloride Esterification
Caption: Two-stage workflow for esterification via an acid chloride intermediate.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound | 190.12 | 5.00 g | 26.3 |
| Thionyl Chloride (SOCl₂) | 118.97 | 5.0 mL (~7.2 g) | 60.5 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | catalytic |
| Generic Alcohol (R-OH) | - | 1.1 eq | 28.9 |
| Pyridine or Triethylamine | - | 1.2 eq | 31.6 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 100 mL | - |
Step-by-Step Methodology
-
Acid Chloride Formation : In a fume hood, combine this compound (5.00 g, 26.3 mmol), thionyl chloride (5.0 mL, 60.5 mmol), and 2 drops of DMF in a round-bottom flask.
-
Reflux : Attach a reflux condenser fitted with a drying tube and heat the mixture at reflux (approx. 75°C) for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Remove Excess SOCl₂ : Cool the mixture and carefully remove the excess thionyl chloride under reduced pressure.
-
Ester Formation Setup : Dissolve the crude acid chloride in anhydrous DCM (50 mL) and cool the flask in an ice bath to 0°C.
-
Alcohol Addition : In a separate flask, dissolve the alcohol (28.9 mmol) and pyridine (31.6 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred acid chloride solution at 0°C.
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up and Purification : Quench the reaction with water. Wash the organic layer with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify as described in Protocol 1.
Protocol 3: Steglich Esterification
This protocol is the method of choice for acid-sensitive or sterically demanding substrates, proceeding under very mild conditions.
Principle : DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The nucleophilic catalyst DMAP intercepts this intermediate to form a highly reactive acylpyridinium species, which is then readily attacked by the alcohol. The thermodynamic sink of the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[6][7]
Workflow for Steglich Esterification
Caption: Mild condition workflow for the Steglich esterification.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound | 190.12 | 1.00 g | 5.26 |
| Generic Alcohol (R-OH) | - | 1.2 eq | 6.31 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 eq (1.19 g) | 5.79 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 eq (64 mg) | 0.53 |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 50 mL | - |
Step-by-Step Methodology
-
Reaction Setup : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.00 g, 5.26 mmol), the alcohol (6.31 mmol), and DMAP (64 mg, 0.53 mmol).
-
Solvent Addition : Add anhydrous DCM (40 mL) and stir until all solids are dissolved. Cool the solution to 0°C in an ice bath.
-
DCC Addition : Dissolve DCC (1.19 g, 5.79 mmol) in anhydrous DCM (10 mL) and add it dropwise to the reaction mixture over 15 minutes.
-
Reaction : Remove the ice bath and allow the mixture to stir at room temperature for 4-12 hours. A white precipitate (DCU) will form as the reaction progresses.
-
Byproduct Removal : Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Work-up : Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
-
Concentration and Purification : Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
Product Purification and Characterization
Independent of the method used, the final product must be purified and its identity confirmed.
-
Purification :
-
Column Chromatography : A standard technique using silica gel with an eluent system of increasing polarity (e.g., starting with pure hexanes and gradually adding ethyl acetate) is effective for separating the nonpolar ester from any remaining polar starting materials.[12]
-
Distillation : For thermally stable, liquid esters, vacuum distillation can be an efficient purification method on a larger scale.[10]
-
-
Characterization :
-
¹H NMR : The successful formation of the ester is unequivocally confirmed by the disappearance of the broad singlet for the carboxylic acid proton (typically >10 ppm) and the appearance of new signals corresponding to the alkyl group of the alcohol. For a methyl ester, a sharp singlet would be expected around 3.9 ppm.
-
¹³C NMR : The carbonyl carbon of the ester will appear around 165-175 ppm. New signals for the alcohol's carbon atoms will also be present.
-
¹⁹F NMR : The fluorine signals on the aromatic ring can confirm that the core structure is intact.
-
Mass Spectrometry (MS) : Provides the molecular weight of the ester, confirming the addition of the alcohol moiety minus water.
-
IR Spectroscopy : Key evidence includes the disappearance of the broad O-H stretch (2500-3300 cm⁻¹) from the carboxylic acid and the appearance of the characteristic C=O stretch for an ester at approximately 1720-1740 cm⁻¹.
-
General Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Strong acids like H₂SO₄ are highly corrosive. Handle with extreme care.
-
Thionyl chloride is corrosive and lachrymatory; handle only in a fume hood. It reacts violently with water.
-
DCC is a potent skin sensitizer. Avoid all contact.
-
Organic solvents like methanol, diethyl ether, and DCM are flammable and/or volatile. Keep away from ignition sources.
References
-
J&K Scientific LLC. Fischer Esterification. [Link]
-
University of Toronto. Lab5 procedure esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ACS Publications. Mechanism of the Mitsunobu Esterification Reaction. 1. The Involvement of Phosphoranes and Oxyphosphonium Salts. [Link]
-
Thompson Rivers University. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Syntheses. Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]
-
University of Rochester. Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
YouTube. Steglich esterification. [Link]
-
Chemistry Steps. Fischer Esterification. [Link]
-
Royal Society of Chemistry. Photocatalytic esterification under Mitsunobu reaction conditions mediated by flavin and visible light. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
National Institutes of Health (NIH). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]
-
ResearchGate. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. [Link]
- Google Patents.
-
SynArchive. Steglich Esterification. [Link]
-
Spectrabase. 2,3,5-TRIFLUORO-4-METHOXY-BENZOIC-ACID - Optional[19F NMR] - Chemical Shifts. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
National Institutes of Health (NIH). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. [Link]
-
Dominican University. CHEM254 Experiment 06 Synthesis of Novel Esters. [Link]
-
Royal Society of Chemistry. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
University of California, Irvine. Esterification of benzoic acid to methyl benzoate. [Link]
-
YouTube. Synthesis of Methyl Benzoate Lab. [Link]
- Google Patents. To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
-
University of Missouri–St. Louis. Preparation of Methyl Benzoate. [Link]
-
Journal of Laboratory Chemical Education. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
-
ResearchGate. Esterification, Purification and Identification of Cinnamic Acid Esters. [Link]
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. Steglich esterification - Wikipedia [en.wikipedia.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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application in the synthesis of fluorinated polymers and materials
An Application Guide to the Synthesis of Fluorinated Polymers and Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique World of Fluoropolymers
Fluorinated polymers, or fluoropolymers, represent a distinguished class of materials renowned for their exceptional properties. The incorporation of fluorine atoms into a polymer backbone imparts a unique combination of characteristics, including high thermal stability, remarkable chemical inertness, low surface energy, and excellent weather resistance.[1][2] These attributes stem from the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.[3]
These properties make fluoropolymers indispensable in a vast array of high-performance applications. They are utilized in everything from advanced coatings and biomedical devices to high-density energy storage and aerospace components.[1][3][4][5] This guide provides researchers with an in-depth look at the primary synthetic strategies for creating these advanced materials, focusing on detailed, field-proven protocols and the scientific rationale behind them.
There are two principal routes for synthesizing fluoropolymers:
-
Direct Polymerization of Fluorine-Containing Monomers: This is the most common approach, allowing for precise control over the polymer's final structure and properties. Examples include the synthesis of polytetrafluoroethylene (PTFE) from tetrafluoroethylene.[2]
-
Chemical Modification of Non-Fluorinated Polymers: This method involves introducing fluorine atoms or fluoroalkyl groups onto an existing polymer backbone. It is a valuable technique for creating novel materials when a suitable fluorinated monomer is unavailable.[2]
This guide will focus on the direct polymerization of fluorinated monomers, detailing several robust and widely-used methodologies.
Emulsion and Suspension Polymerization: The Workhorse of Industrial Synthesis
Emulsion and suspension polymerization techniques are cornerstones of industrial fluoropolymer production, particularly for vinylidene fluoride (VDF) to produce polyvinylidene fluoride (PVDF). These methods are effective for handling gaseous monomers and controlling the high heat of polymerization.
Causality Behind Experimental Choices:
-
Aqueous Medium: Water serves as an excellent heat transfer medium, preventing localized overheating and potential runaway reactions.
-
Surfactants/Stabilizers: In emulsion polymerization, surfactants create micelles where polymerization occurs, leading to stable latexes.[6] In suspension polymerization, stabilizers prevent monomer droplets from coalescing.[6]
-
Initiators: Free-radical initiators are used to start the polymerization process, which proceeds through initiation, propagation, and termination steps.[6]
Protocol 1: Synthesis of Poly(vinylidene fluoride) (PVDF) via Suspension Polymerization
This protocol describes a typical lab-scale suspension polymerization for producing PVDF powder.
Workflow for PVDF Suspension Polymerization
Step-by-Step Methodology:
-
Reactor Setup: A high-pressure stainless steel reactor equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet is charged with deionized water. A suspending agent (e.g., methyl cellulose) is added and dissolved.
-
Deoxygenation: The reactor is sealed and purged with nitrogen gas for 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: A water-soluble initiator, such as potassium persulfate, is added to the reactor.
-
Monomer Charging: The reactor is heated to the desired temperature (typically 70-100°C). Vinylidene fluoride (VDF) gas is then charged into the reactor until the target pressure is reached.[6]
-
Polymerization: The reaction is maintained at a constant temperature and pressure with continuous stirring. The pressure is kept constant by feeding more VDF monomer as it is consumed. The reaction time can vary from a few hours to over a day, depending on the desired molecular weight.
-
Termination and Isolation: Once the desired conversion is reached, the reactor is cooled, and any unreacted VDF is safely vented. The resulting polymer slurry is filtered.
-
Purification: The collected PVDF powder is washed repeatedly with deionized water and methanol to remove the initiator and stabilizer residues.
-
Drying: The purified polymer is dried in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Typical Reaction Parameters for PVDF Synthesis
| Parameter | Typical Value/Range | Purpose |
| Monomer | Vinylidene Fluoride (VDF) | The building block of the polymer. |
| Medium | Deionized Water | Heat transfer and dispersion medium. |
| Stabilizer | Methyl Cellulose | Prevents coalescence of polymer particles. |
| Initiator | Potassium Persulfate | Generates free radicals to initiate polymerization. |
| Temperature | 70 - 100 °C | Controls the rate of initiation and polymerization. |
| Pressure | 20 - 50 bar | Maintains a sufficient concentration of gaseous monomer in the aqueous phase. |
| Reaction Time | 4 - 12 hours | Determines the final monomer conversion and molecular weight. |
Controlled Radical Polymerization: Precision in Polymer Design
For applications requiring polymers with well-defined molecular weights, low dispersity (Đ), and complex architectures (e.g., block copolymers), controlled radical polymerization (CRP) techniques are indispensable. Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) are two of the most powerful CRP methods.[7]
Protocol 2: Photo-mediated ATRP of Semi-Fluorinated Acrylates
ATRP relies on a reversible equilibrium between active (radical) and dormant (halide-capped) polymer chains, mediated by a transition metal catalyst. Photo-mediated ATRP uses light to drive the reduction of the catalyst, offering excellent temporal control with very low catalyst concentrations.[8]
Causality Behind Experimental Choices:
-
Solvent Selection: For fluorinated (meth)acrylates, the choice of solvent is critical. Common alcohols can lead to transesterification, a side reaction that alters the monomer structure. A tertiary alcohol like 2-trifluoromethyl-2-propanol is ideal as it is an excellent solvent for the components and eliminates the possibility of transesterification.[8]
-
Catalyst System: A copper(II) bromide (Cu(II)Br₂) catalyst paired with a ligand like Me₆-TREN is used. UV irradiation reduces the Cu(II) deactivator to the Cu(I) activator, initiating polymerization.[8]
-
Initiator: An alkyl halide, such as ethyl α-bromophenylacetate, is used to start the polymer chains.
Workflow for Photo-mediated ATRP
Step-by-Step Methodology:
-
Reagent Charging: In a Schlenk flask equipped with a magnetic stir bar, add the fluorinated acrylate monomer (e.g., 2,2,2-trifluoroethyl acrylate), the initiator (e.g., ethyl α-bromophenylacetate), the catalyst (Cu(II)Br₂), and the ligand (Me₆-TREN).
-
Solvent Addition: Add the solvent (2-trifluoromethyl-2-propanol) to the flask.
-
Deoxygenation: Subject the mixture to at least three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen. After the final thaw, backfill the flask with nitrogen.
-
Polymerization: Place the flask in a photoreactor at room temperature and irradiate with UV light (e.g., 360 nm) while stirring. Monitor the reaction progress by taking aliquots over time and analyzing them via ¹H NMR spectroscopy.
-
Quenching: Once the desired monomer conversion is achieved, stop the reaction by opening the flask to air, which oxidizes the Cu(I) catalyst and quenches the polymerization.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., acetone) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the purified polymer by adding the solution dropwise into a cold non-solvent, such as methanol or a hexane/diethyl ether mixture.
-
Drying: Collect the polymer by filtration and dry it under vacuum to a constant weight.
Data Presentation: Typical Reaction Parameters for Photo-ATRP
| Parameter | Example Reagent | Molar Ratio (M:I:Cu:L) | Purpose |
| Monomer (M) | 2,2,2-Trifluoroethyl acrylate | 100 | The polymer building block. |
| Initiator (I) | Ethyl α-bromophenylacetate | 1 | Defines the number of polymer chains. |
| Catalyst (Cu) | Copper(II) Bromide | 0.005 (50 ppm) | Mediates the radical equilibrium. |
| Ligand (L) | Me₆-TREN | 0.03 | Solubilizes and activates the copper catalyst. |
| Solvent | 2-trifluoromethyl-2-propanol | - | Prevents side reactions and dissolves all components. |
| Light Source | 360 nm UV Lamp | - | Drives the catalyst reduction to initiate polymerization. |
Protocol 3: RAFT Polymerization for Fluorinated Block Copolymers
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a highly versatile method that uses a dithioester-based chain transfer agent (CTA) to control the polymerization. It is particularly well-suited for creating complex architectures like block copolymers. Polymerization-Induced Self-Assembly (PISA) is an elegant extension of this, where a soluble polymer block is chain-extended with an insoluble block, leading to the in-situ formation of nanoparticles.[9]
Causality Behind Experimental Choices:
-
Chain Transfer Agent (CTA): The choice of CTA is crucial for controlling the polymerization of a specific monomer family. For methacrylates, a trithiocarbonate like 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPAD) is effective.
-
Two-Step Process for Block Copolymers: First, a soluble macro-CTA is synthesized. This fluorinated macro-CTA then acts as both the stabilizer and the chain transfer agent for the polymerization of a second, non-fluorinated monomer in a different solvent, driving self-assembly.[9]
-
Supercritical CO₂ as Solvent: For the second block, supercritical carbon dioxide (scCO₂) can be an excellent solvent for certain monomers (like methyl methacrylate) while being a non-solvent for the growing second block, thus inducing PISA.[9]
Step-by-Step Methodology for RAFT-mediated PISA:
-
Synthesis of Macro-CTA:
-
Perform RAFT polymerization of a fluorinated monomer (e.g., pentafluorophenyl methacrylate, PFMA) with a suitable CTA (e.g., CPAD) and an initiator (e.g., AIBN) in a solvent like dioxane at 70-90°C.[10]
-
Polymerize to high conversion and purify the resulting fluorinated homopolymer, which now functions as a macro-CTA.
-
-
PISA via Chain Extension:
-
In a high-pressure reactor, charge the fluorinated macro-CTA, a second monomer (e.g., methyl methacrylate, MMA), and an initiator (AIBN).[9]
-
Seal the reactor, remove oxygen, and then introduce carbon dioxide, pressurizing and heating it to supercritical conditions (e.g., >73.8 bar, >31.1°C).
-
The polymerization of MMA begins, initiated by the macro-CTA. As the PMMA block grows, it becomes insoluble in scCO₂, triggering the self-assembly into nanoparticles (micelles, worms, or vesicles).
-
After the reaction time, vent the CO₂ to obtain a dry powder of self-assembled block copolymer nanoparticles.[9]
-
Post-Synthesis Characterization: Validating Success
A successful synthesis requires rigorous characterization to confirm the structure, molecular weight, purity, and properties of the resulting polymer. This validation is key to ensuring the material's performance and reproducibility.
Logical Workflow for Polymer Characterization
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are used to confirm the chemical structure of the polymer, verify the incorporation of the fluorinated monomer, and, in the case of RAFT, assess the fidelity of the end-groups.[10][11]
-
Size Exclusion Chromatography (SEC/GPC): This technique separates polymer chains by size to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the dispersity (Đ = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. For CRP, a low Đ (< 1.3) is desired.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy & X-Ray Diffraction (XRD): These methods are crucial for identifying the specific crystalline phases of semi-crystalline polymers like PVDF. For instance, the piezoelectric β-phase of PVDF, which is highly desirable for sensor applications, can be identified by its characteristic IR absorption bands and XRD peaks.[12]
-
Thermal Analysis: Thermogravimetric Analysis (TGA) determines the thermal stability and decomposition temperature of the polymer, while Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm).[11]
By following these detailed synthetic protocols and validation steps, researchers can confidently produce a wide range of advanced fluorinated materials tailored for specific, high-performance applications.
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Application Note: A Modern Framework for the Development of Novel Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
Abstract
The imperative to enhance global food security amidst challenges of pest resistance, climate change, and stringent regulations demands a paradigm shift in agrochemical discovery.[1][2][3] This guide outlines a modern, integrated framework for the development of novel, effective, and sustainable crop protection agents. We move beyond traditional linear workflows to an iterative, multi-parameter optimization process, grounded in deep biological understanding and powered by high-throughput technologies. Key modules discussed include mechanism-driven target identification, robust high-throughput screening (HTS) and hit validation, structure-based lead optimization, and proactive resistance management strategies. For each stage, we provide not only step-by-step protocols but also the strategic rationale behind the experimental choices, ensuring a self-validating and scientifically rigorous discovery cascade.
Introduction: The Evolving Landscape of Agrochemical R&D
The journey from initial concept to a market-ready agrochemical is a decade-long, billion-dollar endeavor, complicated by the rising incidence of pest resistance to existing modes of action (MoA).[3][4] The overuse of agents with the same MoA creates intense selection pressure, allowing naturally occurring resistant individuals to thrive and propagate.[5] This evolutionary inevitability necessitates a continuous innovation pipeline focused on discovering compounds with novel MoAs.[6][7][8]
Modern discovery efforts are therefore pivoting towards a target-based approach.[9][10] Unlike traditional phenotypic screening, which identifies compounds that kill a pest without necessarily revealing how, a target-based strategy begins by identifying and validating a crucial biological molecule (e.g., an enzyme or receptor) in the pest that can be modulated to achieve control.[10][11][12] This approach, integrated with genomics, proteomics, and high-throughput screening, allows for a more rational, efficient, and ultimately successful discovery process.[9][13]
This document serves as a strategic guide to navigating this complex but rewarding path.
The Agrochemical Discovery & Development Workflow
The modern pipeline is an integrated and iterative process designed to identify potent, selective, and sustainable candidates while minimizing late-stage failures.
Caption: A modern, iterative workflow for novel agrochemical development.
Module 1: Target Identification and Validation
The foundation of a successful target-based discovery program is the selection of a robust biological target. An ideal target is essential for pest survival but absent or significantly different in non-target organisms, including beneficial insects, crops, and humans.[6][11]
Rationale and Strategy
The goal is to demonstrate unequivocally that modulating the proposed target will produce the desired pesticidal effect with a wide safety margin.[14] This is achieved through a convergence of evidence from multiple techniques.
-
Genomic & Bioinformatic Approaches: Comparative genomics can identify genes present in a broad range of pests but absent in vertebrates or beneficial species. Essential gene databases, derived from large-scale knockout studies, are mined to prioritize targets critical for pest viability.[9]
-
Proteomic Approaches: Proteomics allows for the direct study of protein expression.[15] Comparing the proteomes of susceptible versus resistant pest strains can reveal proteins involved in resistance, which may themselves be novel targets or inform how to overcome resistance.[15]
-
Genetic Validation (CRISPR-Cas): The advent of CRISPR-Cas gene-editing technology has revolutionized target validation.[16] It allows for the precise knockout or modification of a target gene in the pest organism.[17][18] A successful validation experiment will show that inactivating the target gene leads to pest mortality or a severe fitness defect, directly linking the gene to a critical biological function.[16][17][18][19] This technique is particularly powerful for validating targets in fungal pathogens.[19][20]
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout for Target Validation in a Fungal Pathogen
This protocol provides a generalized workflow for validating an essential enzyme as a fungicide target.
Objective: To confirm that the deletion of a target gene (e.g., TargetGeneX) results in fungal cell death or significant growth inhibition.
Materials:
-
Wild-type strain of the fungal pathogen (e.g., Fusarium species).
-
Cas9 expression vector and guide RNA (gRNA) expression vector.
-
Homology-directed repair (HDR) template with flanking regions homologous to the TargetGeneX locus.
-
Protoplasting enzymes, transformation reagents, selective media.
-
PCR primers for verification, DNA sequencing service.
Methodology:
-
gRNA Design & Cloning: Design two gRNAs targeting the 5' and 3' ends of the TargetGeneX coding sequence using validated online tools. Synthesize and clone these into the gRNA expression vector.
-
Causality: Using two gRNAs ensures a complete deletion of the gene, preventing partial function from truncated proteins.
-
-
Protoplast Preparation: Grow the fungal strain to mid-log phase and treat with cell wall-degrading enzymes to generate protoplasts.
-
Transformation: Co-transform the protoplasts with the Cas9 plasmid, the gRNA plasmid, and the linear HDR template.
-
Causality: The Cas9-gRNA complex will create a double-strand break at the target locus.[16] The cell's natural repair machinery will use the provided HDR template to repair the break, thereby replacing the target gene with the template sequence (which often contains a selectable marker).
-
-
Selection & Isolation: Plate the transformed protoplasts on selective media. Isolate individual colonies that grow successfully.
-
Verification:
-
PCR Screening: Use PCR with primers flanking the TargetGeneX locus to screen for the deletion. The wild-type will yield a band of a specific size, while a successful knockout will yield a smaller band (or a different size if a marker was inserted).
-
Sequence Confirmation: Sequence the PCR product from putative knockouts to confirm the precise deletion of TargetGeneX.
-
-
Phenotypic Analysis: Compare the growth rate, morphology, and viability of the confirmed knockout strains against the wild-type strain on various media.
-
Self-Validation: A significant reduction in growth or viability in the knockout strain compared to the wild-type validates TargetGeneX as essential and thus a promising fungicide target.
-
Module 2: High-Throughput Screening (HTS) & Hit Validation
With a validated target, the next step is to screen large chemical libraries to find "hits"—molecules that interact with the target.[13][21] HTS uses automation and miniaturized assays to test hundreds of thousands of compounds rapidly.[9][21]
Assay Development and Quality Control
The success of an HTS campaign hinges on the quality of the assay. It must be robust, reproducible, and relevant to the target's function. For an enzyme target, a common approach is an in vitro inhibition assay.[22][23][24]
A critical metric for assay quality is the Z'-factor (Z-prime). This statistical parameter measures the separation between the high signal (uninhibited enzyme; negative control) and low signal (fully inhibited enzyme; positive control) distributions.[25][26][27][28][29]
Caption: Relationship of controls and signal variance in Z'-factor calculation.
Protocol 2: In Vitro Enzyme Inhibition HTS Assay
Objective: To screen a compound library for inhibitors of a purified target enzyme and quantify their potency (IC50).[30]
Materials:
-
Purified target enzyme.
-
Substrate that yields a spectrophotometrically detectable product.
-
Optimized assay buffer.
-
Compound library dissolved in DMSO.
-
Known inhibitor (Positive Control), DMSO (Negative Control).
-
384-well microplates, automated liquid handlers, microplate reader.
Methodology:
-
Assay Miniaturization & Optimization: Downscale the assay to a 384-well format. Optimize enzyme concentration, substrate concentration (typically at or near its Km), and incubation time to ensure the reaction is in the linear range.
-
Plate Layout (Self-Validation):
-
Columns 1-2: Negative Controls (Enzyme + Substrate + DMSO).
-
Columns 3-4: Positive Controls (Enzyme + Substrate + known saturating inhibitor).
-
Columns 5-48: Test Compounds (Enzyme + Substrate + library compound).
-
Causality: Placing controls on every plate allows for plate-by-plate quality control and calculation of the Z'-factor, ensuring the validity of the data from that specific plate.[29]
-
-
HTS Execution:
-
Use liquid handlers to dispense enzyme solution into all wells.
-
Dispense compounds, positive controls, and negative controls to their respective wells.
-
Pre-incubate the enzyme and compounds for 15-30 minutes. Causality: This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate the reaction by adding the substrate to all wells.
-
Read the plate on a spectrophotometer at a specific time point or kinetically.
-
-
Data Analysis & Hit Identification:
-
Calculate the percent inhibition for each compound relative to the plate controls.
-
Identify "hits" based on a pre-defined inhibition threshold (e.g., >50% inhibition).
-
-
Hit Confirmation & IC50 Determination:
-
Re-test the primary hits to confirm activity.
-
Perform dose-response experiments for confirmed hits, testing them across a range of concentrations (e.g., 8-point serial dilution).
-
Calculate the IC50 value (the concentration required to inhibit 50% of enzyme activity) by fitting the data to a four-parameter logistic curve. This value is the key measure of a compound's potency.
-
Module 3: Hit-to-Lead and Lead Optimization
A "hit" from HTS is merely a starting point. The Hit-to-Lead (H2L) and Lead Optimization (LO) phases involve medicinal chemistry to transform a potent hit into a drug-like lead compound with a suitable overall profile.[31]
The Role of Structure-Activity Relationships (SAR)
SAR is the core principle of this phase. It describes how modifications to a molecule's chemical structure affect its biological activity.[31][32][33][34][35] By systematically synthesizing and testing analogs of a hit compound, chemists build an understanding of the SAR.[32][33] This knowledge guides the design of new molecules with improved properties.[31][34]
Key Optimization Goals:
-
Potency: Increase affinity for the target (lower IC50).
-
Selectivity: Maximize activity against the pest target while minimizing activity against homologous proteins in non-target organisms.
-
Physicochemical Properties: Optimize solubility, stability, and membrane permeability for effective delivery to the target site in the pest.
-
Reduced Off-Target Toxicity: Eliminate structural features associated with toxicity.
Data Presentation: Example SAR Table
The data generated during an SAR campaign is best summarized in a table to clearly visualize the impact of chemical modifications.
| Compound ID | R-Group Modification | Target IC50 (nM) | Non-Target IC50 (nM) | Selectivity Index (Non-Target/Target) |
| Hit-001 | -H | 1500 | 3000 | 2 |
| Analog-002 | -Cl | 750 | 4500 | 6 |
| Analog-003 | -OCH3 | 250 | 10000 | 40 |
| Lead-004 | -CF3 | 50 | >25000 | >500 |
This table illustrates how changing the "R-Group" substituent systematically improves potency (lower Target IC50) and selectivity, leading to the identification of Lead-004.
Module 4: Mechanism of Action and Resistance Management
Understanding how a lead compound works at a molecular and cellular level is critical.[6] Furthermore, anticipating and managing the potential for resistance is essential for the long-term sustainability of a new agrochemical.[5][36][37]
Elucidating the Mechanism of Action (MoA)
While the primary target is known from the initial screen, MoA studies confirm this interaction in a biological context and uncover downstream effects. Transcriptomics (studying gene expression) and proteomics (studying protein expression) are powerful tools for this.[38][39][40] By treating the pest with the compound and analyzing the changes in RNA and protein levels, scientists can map the cellular pathways that are perturbed.[38][40][41][42]
For example, exposing a fungus to a compound that inhibits an enzyme in ergosterol biosynthesis should lead to the upregulation of genes in the compensatory pathway and downregulation of downstream processes, confirming the on-target effect.[39]
Proactive Resistance Management
Resistance is the decreased sensitivity of a pest population to a pesticide that was previously effective.[37] It can arise through several mechanisms:
-
Target-Site Modification: A mutation in the target protein prevents the agrochemical from binding effectively.[43][44]
-
Metabolic Resistance: The pest evolves enhanced detoxification enzymes (e.g., P450s, GSTs) that break down the compound before it reaches its target.[38][43][44]
-
Reduced Penetration: Changes in the pest's cuticle reduce the uptake of the chemical.[43]
Strategies for Sustainable Use:
-
MoA Rotation: The most effective strategy is to rotate the use of agrochemicals with different Modes of Action.[5][6][37] This prevents continuous selection pressure on any single resistance mechanism.
-
Integrated Pest Management (IPM): Combining chemical controls with non-chemical methods (e.g., crop rotation, biological controls) reduces the overall reliance on any one chemical, thereby lowering selection pressure.[5][36][44]
-
Monitoring: Regular monitoring of pest populations allows for the early detection of resistance, enabling timely adjustments to control strategies.[5]
Conclusion
The development of novel agrochemicals is a complex, multidisciplinary process that requires a strategic, science-driven approach. By integrating genomics and proteomics for target validation, employing robust and quality-controlled HTS methodologies, systematically applying SAR principles for lead optimization, and proactively planning for resistance management, researchers can significantly increase the probability of success. This framework provides a robust pathway to discover the next generation of crop protection solutions that are not only effective but also selective and sustainable, meeting the critical needs of modern agriculture.
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- 21. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
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- 25. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
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- 44. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2,3,5-Trifluoro-4-methylbenzoic Acid
Introduction
2,3,5-Trifluoro-4-methylbenzoic acid (CAS No. 773869-50-4) is a fluorinated aromatic carboxylic acid with potential applications in pharmaceutical and materials science research.[][2] Its chemical structure, featuring a trifluoro-substituted benzene ring with a methyl and a carboxylic acid group, suggests unique physicochemical properties that can influence its biological activity and material characteristics. Accurate and robust analytical methods are paramount for its characterization, enabling researchers to ensure purity, confirm identity, and quantify its presence in various matrices.
This comprehensive guide provides a suite of detailed application notes and protocols for the analytical characterization of this compound. The methodologies are grounded in established principles of analytical chemistry and are designed to be adapted and validated by researchers in drug development and other scientific fields. The protocols emphasize not just the "how" but also the "why," providing a deeper understanding of the experimental choices and ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the foundation of analytical method development. For this compound, the following information is available:
| Property | Value | Source |
| CAS Number | 773869-50-4 | [3] |
| Molecular Formula | C₈H₅F₃O₂ | [3] |
| Molecular Weight | 190.12 g/mol | [3] |
| Purity Specification | ≥ 97% or ≥ 98% | [3][4] |
| Melting Point | Not available | [5] |
| Boiling Point | Not available | [5] |
| Solubility | Not available | [5] |
Note: The lack of experimentally determined melting point, boiling point, and solubility data necessitates that these parameters be determined by the user as part of the initial characterization.
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is the method of choice for the analysis of polar aromatic acids like fluorinated benzoic acids.[6][7] The method separates compounds based on their hydrophobicity.
1. Instrumentation and Consumables:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Formic acid (≥98% purity).
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phase and Standard Solutions:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for aromatic acids. |
| Mobile Phase | Gradient of Mobile Phase A and B | Allows for efficient elution of the analyte and separation from potential impurities with varying polarities. |
| Gradient Program | 0-2 min: 95% A; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 95% A | A typical starting gradient to be optimized based on the separation profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | 230 nm and 254 nm | Aromatic compounds typically absorb in this UV range. A DAD allows for the acquisition of the full UV spectrum for peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume, can be adjusted based on sensitivity requirements. |
4. Method Validation: The described method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11] Key validation parameters include:
-
Specificity: Ensure the peak for this compound is free from interference from impurities or degradation products. This can be assessed using a DAD for peak purity analysis.
-
Linearity: Demonstrate a linear relationship between the analyte concentration and the detector response over the intended working range.
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the analyte.
-
Precision (Repeatability and Intermediate Precision): Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Workflow for HPLC Method Development and Validation
Caption: High-level workflow for HPLC method development and validation.
Gas Chromatography (GC)
Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. Derivatization to a more volatile ester form is often recommended.[12][13][14]
1. Instrumentation and Consumables:
-
Gas chromatograph with a Flame Ionization Detector (FID).
-
A capillary column suitable for the analysis of fatty acid methyl esters (FAMEs) or similar derivatives (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization reagent (e.g., BF₃-methanol, diazomethane, or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)).
-
Solvents for extraction and dilution (e.g., hexane, diethyl ether).
2. Sample Preparation and Derivatization (Example with BF₃-methanol):
-
Accurately weigh about 10 mg of the sample into a reaction vial.
-
Add 2 mL of BF₃-methanol solution.
-
Heat the vial at 60°C for 30 minutes.
-
Cool the vial and add 1 mL of hexane and 1 mL of water.
-
Vortex the mixture and allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl ester derivative to a GC vial.
3. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic compounds. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the sample. |
| Carrier Gas | Helium or Hydrogen | Common carrier gases for GC. |
| Oven Temperature Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program to separate compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) | Provides excellent sensitivity for organic compounds. |
| Detector Temperature | 300 °C | Prevents condensation of the eluted compounds. |
4. Method Validation: Similar to the HPLC method, the GC method should be validated for its intended purpose, focusing on parameters like specificity, linearity, accuracy, precision, and robustness as outlined in the ICH Q2(R1) guidelines.[8][9][10][11]
Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous identification of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will be informative.
1. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. The choice of solvent will depend on the sample's solubility.[15]
2. NMR Acquisition Parameters:
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard.
-
For ¹⁹F NMR, a proton-decoupled experiment will simplify the spectrum.
3. Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methyl (CH₃) protons.
-
A signal for the aromatic proton, which may show coupling to the fluorine atoms.
-
A broad singlet for the carboxylic acid proton (COOH), which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals for the eight carbon atoms, with their chemical shifts and coupling to fluorine atoms providing structural information. The carbons directly bonded to fluorine will show large one-bond C-F couplings.
-
-
¹⁹F NMR:
-
Three distinct signals for the three fluorine atoms, with their chemical shifts and coupling patterns (F-F and F-H couplings) confirming their positions on the aromatic ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
1. Instrumentation:
-
A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
2. Analysis:
-
LC-MS: The HPLC method described earlier can be coupled to a mass spectrometer. ESI in negative ion mode is expected to be sensitive for the deprotonated molecule [M-H]⁻.
-
GC-MS: The GC method with derivatization can be used. EI will lead to fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural confirmation. The presence of fluorine atoms can influence the fragmentation pathways.[16][17][18]
Expected Mass Spectral Data:
-
Molecular Ion: The exact mass of the molecular ion should be consistent with the molecular formula C₈H₅F₃O₂.
-
Fragmentation Pattern: Characteristic losses of H₂O, CO, COOH, and fragments related to the fluorinated aromatic ring can be expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
1. Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[19]
2. Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
3. Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Characteristic broad absorption due to hydrogen bonding.[20][21][22][23] |
| C-H (Aromatic and Methyl) | 3100-3000 (aromatic), 2950-2850 (methyl) | |
| C=O (Carboxylic Acid) | 1710-1680 | The position can be influenced by conjugation and hydrogen bonding.[20] |
| C=C (Aromatic) | 1600-1450 | Multiple bands are expected. |
| C-F (Aryl Fluoride) | 1300-1100 | Strong absorptions are characteristic of C-F bonds. |
| C-O (Carboxylic Acid) | 1320-1210 |
Workflow for Spectroscopic Identification
Caption: Integrated spectroscopic approach for structural confirmation.
Trustworthiness and Authoritative Grounding
The protocols outlined in this guide are based on well-established analytical principles. However, for use in a regulated environment, it is imperative that these methods are validated to demonstrate their suitability for the intended purpose. The ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology" provides a comprehensive framework for this validation.[8][9][10][11] Furthermore, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography offers detailed guidance on chromatographic principles and allowable adjustments to methods.[24][25][26][27][28] Adherence to these guidelines ensures the scientific integrity and trustworthiness of the analytical data generated.
Conclusion
The analytical characterization of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. The protocols provided herein serve as a robust starting point for method development and validation. By understanding the principles behind each technique and adhering to established validation guidelines, researchers can confidently generate accurate and reliable data for this important chemical entity.
References
- U.S. Pharmacopeia.
- ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
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- Slideshare.
- LCGC International. Are You Sure You Understand USP <621>?
- Starodub. Revised ICH Guideline Q2(R1)
- ICH. Quality Guidelines.
- Taylor & Francis Online. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- Agilent.
- Analytical Chemistry. Mass Spectrometric Analysis.
- Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-[(3-Fluorobenzyl)oxy]benzoic acid.
- PubChem. 4-(Trifluoromethyl)benzoic acid.
- Blog. What analytical methods can be used for O - Methylbenzoic Acid?.
- Benchchem. Application Note and Protocol: Gas Chromatography Analysis of 4-Methylbenzoic Acid Butyl Ester.
- Semantic Scholar. Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC.
- AK Scientific, Inc. This compound.
- Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid.
- ChemicalBook. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum.
- Analytical Chemistry. Mass Spectrometric Analysis.
- ChemicalBook. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum.
- ChemicalBook. 4-(Trifluoromethyl)benzoic acid(455-24-3) 1H NMR spectrum.
- Chemistry LibreTexts.
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- Supporting Inform
- Semantic Scholar.
- AKSci. 773869-50-4 this compound.
- BIPM. Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05].
- ResearchGate. FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3].
- CORE.
- ResearchGate. Solid-phase extraction of fluorinated benzoic acids for the chromatographic analysis of oil tracer agents.
- Wikipedia.
- Innovate Chemical. This compound, 97%+ Purity, C8H5F3O2, 1 gram.
- BOC Sciences. CAS 773869-50-4 this compound - Building Block.
- Ivy Fine Chemicals. This compound [CAS: 773869-50-4].
- ResearchGate. Mass spectrometry of halogen-containing organic compounds.
- Merck Millipore.
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- PubMed.
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Application Notes & Protocols: Advanced Purification Techniques for Fluorinated Carboxylic Acids
Abstract: Fluorinated carboxylic acids (FCAs) are a pivotal class of compounds in pharmaceutical and materials science, prized for their unique physicochemical properties imparted by the carbon-fluorine bond. However, these same properties, including high acidity, thermal stability, and distinct polarity, present significant challenges for purification. This guide provides an in-depth exploration of robust purification methodologies, moving beyond simple procedural lists to explain the underlying principles and critical parameters that govern success. We will detail field-proven protocols for solid-phase extraction, crystallization, distillation, and high-performance liquid chromatography, offering researchers, scientists, and drug development professionals a comprehensive resource for obtaining high-purity FCAs.
Introduction: The Purification Challenge of Fluorinated Carboxylic Acids
Fluorinated carboxylic acids are organofluorine analogues of conventional carboxylic acids, with the general formula CnF(2n+1)CO2H.[1] The high electronegativity of fluorine atoms dramatically influences the molecule's properties, leading to:
-
Increased Acidity: FCAs are significantly stronger acids than their non-fluorinated counterparts.[1] This impacts their solubility in different pH environments and their interaction with chromatographic stationary phases.
-
Unique Polarity and Solubility: The combination of a polar carboxylic acid head and a hydrophobic, lipophobic fluorinated tail creates unique solubility profiles that must be carefully considered when selecting solvents for extraction or crystallization.
-
High Stability: The strength of the C-F bond makes these molecules thermally and chemically robust, which can be an advantage but also means that certain impurities may be equally resilient.
Effective purification requires strategies that leverage these unique characteristics. This document provides detailed protocols and the scientific rationale behind them.
Solid-Phase Extraction (SPE): A Versatile Tool for Cleanup and Concentration
Solid-phase extraction is a cornerstone technique for isolating FCAs from complex matrices, particularly from aqueous solutions and biological samples.[2][3][4] It functions by partitioning the analyte between a solid sorbent and a liquid mobile phase, allowing for the retention of the target compound while impurities are washed away.
Principle of Operation
The choice of sorbent is critical and depends on the specific FCA and the matrix. For FCAs, which are anionic, weak anion-exchange (WAX) sorbents are highly effective.[4][5] These sorbents feature positively charged functional groups that electrostatically attract the negatively charged carboxylate group of the FCA. Reversed-phase sorbents like C18 can also be used, particularly for longer-chain FCAs, relying on hydrophobic interactions between the fluorinated tail and the stationary phase.[5]
Workflow Diagram: SPE for FCA Purification
Caption: Workflow for FCA purification using Solid-Phase Extraction (SPE).
Detailed Protocol: Weak Anion-Exchange SPE
This protocol is optimized for the extraction of a range of PFCAs from an aqueous solution.
Materials:
-
Weak Anion Exchange (WAX) SPE Cartridge (e.g., Waters Oasis WAX).[4][5]
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ammonium Hydroxide (NH₄OH)
-
SPE Vacuum Manifold
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the WAX cartridge to wet the sorbent and activate the functional groups. Do not allow the cartridge to dry.
-
Pass 5 mL of deionized water to equilibrate the sorbent to aqueous conditions.
-
Causality: Methanol solvates the polymer chains of the sorbent, making the ion-exchange sites accessible. The water rinse removes the methanol and prepares the cartridge for the aqueous sample.
-
-
Sample Loading:
-
Load the aqueous sample containing the FCA onto the cartridge at a slow flow rate (approx. 1 mL/min).
-
Causality: At a neutral or slightly acidic pH, the FCA will be deprotonated (COO⁻) and will bind to the positively charged sites on the WAX sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any unbound, polar impurities.
-
Causality: This step removes salts and other hydrophilic impurities that did not interact with the sorbent, while the target FCA remains bound.
-
-
Elution:
-
Elute the purified FCA from the cartridge using 5 mL of a 0.1% solution of ammonium hydroxide in methanol.[4]
-
Causality: The basic methanolic solution serves two purposes. The high pH neutralizes the positive charge on the sorbent (or makes the FCA carboxylate a weaker binder), and the methanol disrupts any secondary hydrophobic interactions, releasing the FCA. The ammonia is volatile and can be easily removed in subsequent steps.
-
-
Post-Elution:
-
The collected eluate can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis or further use.
-
Quantitative Data Summary for SPE
| Parameter | Sorbent Type | Typical Solvents | Expected Recovery | Key Application |
| Conditioning | Oasis WAX, Strata-X-AW | Methanol, Water | N/A | Sorbent activation |
| Washing | Oasis WAX, Strata-X-AW | Deionized Water | N/A | Removal of polar impurities |
| Elution | Oasis WAX, Strata-X-AW | 0.1% NH₄OH in Methanol | >90%[5] | Isolation from aqueous matrices |
| Elution | C18 (Reversed-Phase) | Methanol, Acetonitrile | 80-120% (chain-length dependent)[5] | Isolation of long-chain FCAs |
Crystallization: The Gold Standard for Solid FCA Purification
For solid FCAs, crystallization is an exceptionally powerful technique for achieving high purity. It relies on the principle of differential solubility: the target compound is soluble in a hot solvent but sparingly soluble at cooler temperatures, while impurities remain in solution or are removed via hot filtration.
Principle of Operation
The selection of an appropriate solvent system is the most critical factor.[6] An ideal solvent will dissolve the FCA completely at its boiling point but allow for high recovery of crystals upon cooling. For carboxylic acids, solvents capable of hydrogen bonding, such as alcohols or water, are often good starting points.[7][8] Co-solvent systems (e.g., ethanol/water, toluene/petroleum ether) can be used to fine-tune solubility.[7]
Workflow Diagram: Recrystallization of FCAs
Caption: Step-by-step workflow for the recrystallization of solid FCAs.
Detailed Protocol: General Recrystallization
This protocol provides a general framework for purifying a solid FCA. The choice of solvent must be empirically determined.
Materials:
-
Impure solid FCA
-
Recrystallization solvent (determined experimentally)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the FCA in various solvents at room temperature and with heating. A good solvent will show poor solubility at room temperature but high solubility when hot.
-
Dissolution:
-
Place the impure FCA in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Gently heat the mixture on a hot plate with stirring until the solvent boils.
-
Continue adding small portions of hot solvent until the FCA is completely dissolved.
-
Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.
-
-
Decolorization/Hot Filtration (if necessary):
-
If colored impurities are present, add a small amount of activated carbon to the hot solution and swirl.
-
If insoluble impurities are present, perform a hot filtration by passing the solution through a fluted filter paper in a pre-heated funnel.
-
Causality: Activated carbon adsorbs high molecular weight colored impurities. Hot filtration prevents the desired product from prematurely crystallizing during the filtration process.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation and contamination.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.[9]
-
Causality: Slow cooling promotes the formation of large, well-defined crystals, which are typically purer as they are less likely to occlude impurities from the mother liquor.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the FCA.
-
Other Key Purification Techniques
Distillation
For liquid or low-melting-point solid FCAs, distillation is a viable purification method.
-
Fractional Vacuum Distillation: This technique is particularly useful for separating a mixture of perfluoroether carboxylic acids from each other.[10] By applying a vacuum, the boiling points of the compounds are lowered, preventing thermal decomposition.
-
Steam Distillation: This method can be used to purify FCAs from non-volatile impurities. It involves acidifying a solution of the FCA salt (e.g., the ammonium salt) and then passing steam through the mixture.[11][12] The FCA co-distills with the water. However, this is an energy-intensive process and often results in a dilute solution of the purified acid.[12]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for both the analysis and purification of FCAs.[5][13][14]
-
Reversed-Phase HPLC: This is the most common mode used for FCAs. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., acetonitrile/water).[5][15]
-
Ion-Pairing and Ion-Repelling Agents: The retention of highly polar, short-chain FCAs can be challenging. Adding other fluorinated carboxylic acids, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase can act as "ion repelling agents," increasing the retention and improving the peak shape of the analyte FCAs.[13][16]
-
Preparative HPLC: By scaling up the analytical method with a larger column and higher flow rates, HPLC can be used to purify gram-scale quantities of FCAs to very high purity.
Purity Verification
After purification, it is essential to verify the purity of the FCA. The most common and effective techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for detecting and quantifying trace levels of FCAs and their isomers.[2][3][17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is particularly powerful for identifying structural isomers and confirming the identity of the purified compound.[18]
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): For quantitative analysis, FCAs can be derivatized to attach a chromophore or fluorophore, allowing for sensitive detection.[5][14][19]
Logic for Selecting a Purification Technique
The choice of purification method depends on several factors, including the physical state of the FCA, the nature of the impurities, and the required scale and purity level.
Caption: Decision tree for selecting an appropriate FCA purification technique.
References
- Karimi-Aghdam, R., Amini, A., Dastmalchi, S., & Jabbari, A. (2016). Micro-solid phase extraction of perfluorinated carboxylic acids from human plasma.
- Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
- Li, Y., et al. (2025). Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent. Food Chemistry, 492(Pt 3), 145624.
- Bennett, H. P. J. (1984). The Use of Perfluorinated Carboxylic Acids in the Reversed-Phase HPLC of Peptides.
- Chen, Y., et al. (2023). Sub-ppm determination of perfluorinated carboxylic acids in solution by UV–vis high-performance liquid chromatography through solid phase extraction. Analytical Letters, 56(10), 1583-1595.
- Kuklenyik, Z., et al. (2005). Automated Solid-Phase Extraction and Measurement of Perfluorinated Organic Acids and Amides in Human Serum and Milk. Environmental Science & Technology, 39(22), 8791-8797.
- Harnisch, M., & Górecki, T. (2018). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review.
- Grootaert, W. M. A., & Van Der Puy, M. (2001). U.S. Patent No. 6,281,374 B1. Washington, DC: U.S.
- Ihara, T., & Aoyama, H. (1992). European Patent No. EP0510596A2.
- Al-Ammar, K., & Gupta, B. K. (2018). Fluorinated carboxylic acids as “ion repelling agents” in reversed-phase chromatography.
- Grootaert, W. M. A., & Van Der Puy, M. (2002). European Patent No. EP1311468A1.
- Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Mikrochimica Acta, 172(3-4), 409-417.
- Mabury, S. A., et al. (2011). Perfluorinated Carboxylic Acids in Directly Fluorinated High-Density Polyethylene Material. Environmental Science & Technology, 45(14), 5897-5903.
- Chempedia. (n.d.).
- Lin, Y. H., & Lee, T. H. (2019). European Patent No. EP3476840B1.
- Wikipedia contributors. (2023). Perfluoroalkyl carboxylic acids. Wikipedia, The Free Encyclopedia.
- University of Rochester, Department of Chemistry. (n.d.).
- Washington, J. W., & Jenkins, T. M. (2008). Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction.
- Gani, R., et al. (2006). Solvent design for crystallization of carboxylic acids. Chemical Engineering Science, 61(19), 6343-6353.
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Application Notes and Protocols for the Carboxylation of Fluorinated Grignard Reagents
Introduction: The Strategic Importance of Fluorinated Carboxylic Acids in Drug Discovery
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. Consequently, the synthesis of fluorinated building blocks, particularly fluorinated carboxylic acids, is of paramount importance to drug development professionals. The carboxylation of fluorinated Grignard reagents represents a powerful and direct method for the synthesis of these valuable compounds, allowing for the strategic incorporation of a carboxyl group onto a fluorinated scaffold.[1][2] This application note provides a comprehensive guide to the experimental setup, a detailed protocol, and critical safety considerations for the successful carboxylation of fluorinated Grignard reagents.
Reaction Mechanism: A Stepwise Look at Carbon-Carbon Bond Formation
The carboxylation of a Grignard reagent is a classic example of a nucleophilic addition reaction. The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic, enabling it to attack the electrophilic carbon of carbon dioxide.[3]
The reaction proceeds in two main stages:
-
Nucleophilic Attack: The fluorinated Grignard reagent (Rf-MgX) attacks the carbonyl carbon of carbon dioxide (CO₂). This forms a new carbon-carbon bond and results in a magnesium carboxylate salt.[4]
-
Acidic Workup: The subsequent addition of an aqueous acid protonates the carboxylate salt to yield the final fluorinated carboxylic acid.[4]
Caption: Mechanism of Fluorinated Grignard Reagent Carboxylation.
Experimental Protocol: A Detailed Walkthrough
This protocol provides a generalized procedure for the carboxylation of a fluorinated Grignard reagent. Researchers should be aware that the formation of fluorinated Grignard reagents can be challenging due to the high strength of the C-F bond.[5][6] Activation of the magnesium is often necessary.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Fluorinated aryl/alkyl halide | Starting material for Grignard reagent |
| Magnesium turnings | To form the Grignard reagent |
| Anhydrous diethyl ether or THF | Solvent |
| Iodine crystal or 1,2-dibromoethane | Magnesium activating agent |
| Dry ice (solid CO₂) or CO₂ gas | Carbon source for carboxylation |
| 1 M Hydrochloric acid (HCl) | For acidic workup |
| Anhydrous sodium sulfate or magnesium sulfate | Drying agent |
| Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss |
| Dropping funnel | For controlled addition of reagents |
| Magnetic stirrer and stir bar | For mixing |
| Inert gas supply (Nitrogen or Argon) | To maintain anhydrous conditions |
| Ice bath and heating mantle | For temperature control |
Experimental Workflow Diagram
Caption: Workflow for the Carboxylation of Fluorinated Grignard Reagents.
Step-by-Step Procedure
Part 1: Formation of the Fluorinated Grignard Reagent
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and assembled while hot under a stream of inert gas (nitrogen or argon) to exclude moisture.
-
Magnesium Activation: Place magnesium turnings in the three-neck flask. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gently warm the flask until the color of the iodine fades or bubbles of ethylene are observed.
-
Grignard Reagent Synthesis: Dissolve the fluorinated aryl or alkyl halide in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings. The reaction should initiate, indicated by a gentle refluxing of the solvent and a change in the appearance of the reaction mixture. If the reaction does not start, gentle heating may be required. Once initiated, add the remainder of the halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.
Part 2: Carboxylation Reaction
-
Cooling: Cool the freshly prepared fluorinated Grignard reagent in an ice bath.
-
Addition of Carbon Dioxide:
-
Method A (Dry Ice): Carefully add crushed dry ice (solid CO₂) to the Grignard solution in small portions with vigorous stirring. An excess of dry ice should be used.
-
Method B (CO₂ Gas): Bubble dry CO₂ gas through the stirred Grignard solution for an extended period.[7]
-
-
Reaction Completion: After the addition of CO₂, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
Part 3: Workup and Purification
-
Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid with stirring. This will protonate the magnesium carboxylate salt and dissolve any remaining magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude fluorinated carboxylic acid can be purified by recrystallization, distillation, or column chromatography.
Safety and Handling: A Critical Overview
Working with Grignard reagents and fluorinated compounds requires strict adherence to safety protocols due to their inherent hazards.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[8] All reactions must be carried out under strictly anhydrous conditions using dried glassware and solvents, and under an inert atmosphere.
-
Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.
-
Exothermic Reactions: The formation of Grignard reagents is often exothermic and can lead to a runaway reaction if the addition of the halide is too rapid. Always have an ice bath readily available to control the reaction temperature.
-
Hazards of Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties. It is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Potential for Explosions: There have been reports of the explosive nature of certain fluorinated Grignard reagents.[5] It is imperative to conduct a thorough literature search for the specific compound being synthesized and to work on a small scale initially, behind a blast shield.
References
- Ashby, E.C., & Nackashi, J. (1974). The preparation of organomagnesium fluorides by organometallic exchange reactions. Journal of Organometallic Chemistry, 72(1), 11-20.
- Crabtree, R. H. (1990). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- Cope, A. C. (1935). The Preparation of Dialkylmagnesium Compounds from Grignard Reagents. Journal of the American Chemical Society, 57(11), 2238–2240.
- Kiel University. (2024). Novel synthesis of fluorinated molecules with potential in drug research developed. Phys.org.
- Evans, D. A. (n.d.). Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
- Quora. (2021). Why isn't fluorine used in a Grignard reagent?
- Google Patents. (n.d.). Carboxylation of grignard reagents in the presence of liquid co2.
- Google Patents. (n.d.). Preparation method for 2,4,5-trifluoro benzene acetic acid.
- National Center for Biotechnology Information. (n.d.). Intramolecular Friedel–Crafts Reaction with Trifluoroacetic Acid: Synthesizing Some New Functionalized 9-Aryl/Alkyl Thioxanthenes.
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- Google Patents. (n.d.). Process for producing trifluoro benzene acetic acid and sitagliptin.
- ResearchGate. (n.d.).
- Chemistry LibreTexts. (2021). 20.5: Preparing Carboxylic Acids.
- Google Patents. (n.d.). Preparation method of trifluoro-phenylacetic acid.
- ResearchGate. (n.d.). ChemInform Abstract: The Reaction of Carboxylic Acid Esters with RfMgBr: A Convenient Synthesis of Perfluoroalkyl Ketones.
- National Center for Biotechnology Information. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
- Royal Society of Chemistry. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2023). Carboxylation of Grignard Reagents | Organic Chem | Video - Preview.
- Royal Society of Chemistry. (n.d.). One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride.
- Organic Syntheses. (n.d.). 10 - Organic Syntheses Procedure.
- ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- Royal Society of Chemistry. (n.d.). One-Pot Fluorosulfurylation of Grignard Reagents Using Sulfuryl Fluoride.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Polyfluorinated Aromatic Compounds
From the Desk of a Senior Application Scientist
Welcome to the technical support center for the synthesis of polyfluorinated aromatic compounds. As a senior application scientist, I understand that working with these unique molecules presents a distinct set of challenges, from managing the powerful reactivity of fluorinating agents to overcoming the inertness of the C-F bond. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural steps to explore the underlying chemical principles, empowering you to not only solve immediate issues but also to design more robust synthetic strategies in the future.
Section 1: Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Issue 1: Low Yield or No Reaction in Nucleophilic Aromatic Substitution (SNAr)
Question: "I'm attempting to substitute a fluorine atom on a hexafluorobenzene ring with an oxygen nucleophile, but my reaction is either extremely slow or gives a disappointingly low yield. I'm using potassium carbonate as a base and DMF as the solvent. What am I missing?"
Answer (Diagnosis & Solution):
This is a classic challenge in SNAr chemistry. The issue likely stems from one of three areas: insufficient nucleophilicity, suboptimal solvent conditions, or inadequate activation of the aromatic ring.
-
Assess Nucleophile Strength: While your phenoxide is generated in situ, its reactivity might be hampered. The rate-determining step of an SNAr reaction is the initial nucleophilic attack on the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2]
-
Troubleshooting Step: Instead of relying on K₂CO₃ alone, consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to fully deprotonate your alcohol, generating a more potent "naked" nucleophile.
-
-
Optimize the Solvent System: DMF is a good choice, but its efficacy can be temperature-dependent and it can contain water, which harms nucleophilicity.[3]
-
Troubleshooting Step: Ensure you are using anhydrous DMF. Consider alternative polar aprotic solvents like DMSO or NMP, which can sometimes offer better solubility and higher boiling points, allowing for increased reaction temperatures.
-
-
Leaving Group & Ring Activation: In SNAr, the reactivity order of halogens is often F > Cl > Br > I.[4] This is counterintuitive to typical SN2 reactions but arises because the high electronegativity of fluorine powerfully polarizes the C-F bond, making the carbon atom exceptionally electrophilic and susceptible to nucleophilic attack.[4][5] The reaction works best when strong electron-withdrawing groups are present to stabilize the negative charge of the Meisenheimer complex.[4]
-
Troubleshooting Step: For substrates less activated than hexafluorobenzene, ensure your leaving group is positioned ortho or para to an electron-withdrawing group (e.g., -NO₂, -CN, -CF₃). If the electronics of your substrate are fixed, focus on maximizing nucleophile strength and optimizing reaction conditions (temperature, solvent).
-
Causality Explained: The paradox of fluorine being an excellent leaving group in SNAr is entirely kinetic. The reaction's bottleneck is the high activation energy required to break aromaticity during the formation of the Meisenheimer complex.[2] Fluorine's intense inductive effect lowers this barrier more effectively than other halogens, accelerating the rate-determining step.[2] The actual C-F bond cleavage occurs in the second, faster step, so its high bond strength is less important to the overall reaction rate.[1]
Issue 2: Poor Regioselectivity in Electrophilic Fluorination
Question: "I'm trying to install a single fluorine atom onto an activated aromatic ring using Selectfluor®, but I'm getting a mixture of ortho and para isomers, along with some dearomatized byproducts. How can I improve the selectivity?"
Answer (Diagnosis & Solution):
Controlling regioselectivity is a primary challenge in electrophilic aromatic fluorination. The powerful nature of modern "F+" sources can sometimes lead to over-reactivity.[6][7]
-
Moderating the Fluorinating Agent: Selectfluor® (F-TEDA-BF₄) is highly reactive. While effective, its potency can reduce selectivity.
-
Troubleshooting Step: Consider a less reactive N-F reagent, such as N-Fluorobenzenesulfonimide (NFSI).[6] The attenuated reactivity of NFSI can provide a wider window for kinetic differentiation between the ortho and para positions.
-
-
Solvent and Additive Effects: The reaction medium can significantly influence the transition state and, therefore, the product distribution.
-
Troubleshooting Step: Run a solvent screen. Acetonitrile is common, but protic solvents like trifluoroethanol (TFE) or even ionic liquids can alter the reactivity profile of the fluorinating agent and improve selectivity. The addition of a mild acid can sometimes suppress undesired side reactions.[8]
-
-
Use of Directing Groups: If your substrate allows, the most robust strategy is to employ a directing group.
-
Troubleshooting Step: A directing group can coordinate to a metal catalyst or position the substrate in a way that sterically or electronically favors fluorination at a single position.
-
Causality Explained: Electrophilic fluorination proceeds via attack of the electron-rich aromatic ring on the electrophilic fluorine source.[9] The resulting isomer distribution is governed by the electronic and steric properties of the existing substituents. For electron-donating groups, the ortho and para positions are electronically activated. The lack of selectivity arises when the kinetic barriers for attack at these positions are very similar. Dearomatization occurs when the intermediate cation is attacked by a nucleophile (like a solvent molecule) before it can be reprotonated to restore aromaticity.[6]
Issue 3: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes
Question: "My palladium-catalyzed C-H arylation of pentafluorobenzene with benzene is stalling at low conversion. I'm using Pd(OAc)₂ and I see palladium black precipitating. What's causing my catalyst to die?"
Answer (Diagnosis & Solution):
Catalyst deactivation, often manifesting as the formation of palladium black (Pd(0) aggregates), is a frequent failure mode in these cross-coupling reactions.[8] This typically points to an unstable catalytic cycle or the presence of catalyst poisons.
-
Ligand/Additive Choice is Crucial: The standard phosphine ligands used in many cross-coupling reactions can be problematic here.
-
Troubleshooting Step: A key finding for this specific transformation is the beneficial effect of dialkyl sulfide ligands, such as diisopropyl sulfide.[8][10] While sulfides are often considered palladium poisons, in this context, they can stabilize the active catalytic species and prevent aggregation.[8]
-
-
Role of the Oxidant and Acid: The reaction requires an oxidant (e.g., Ag₂CO₃, Ag(I)) to regenerate the active Pd(II) species from Pd(0).[8][10] An acidic co-catalyst is also often necessary.
-
Reaction Concentration and Temperature: Overly dilute conditions can favor catalyst decomposition pathways, while excessive temperatures can accelerate them.
-
Troubleshooting Step: Systematically vary the reaction concentration and temperature. Sometimes, a slightly lower temperature with a longer reaction time can preserve the catalyst's lifetime and lead to a higher overall yield.
-
Causality Explained: The catalytic cycle for this dehydrogenative cross-coupling is complex. It is believed that the palladium catalyst activates the C-H bonds of both the polyfluoroarene and the simple arene through different pathways before a reductive elimination step forms the biaryl product.[8][10] The resulting Pd(0) must then be re-oxidized to Pd(II) to re-enter the cycle. If any step in this cycle is slow or if intermediates are unstable, the Pd(II) can be reduced to Pd(0) which, if not properly stabilized by a ligand, will aggregate and precipitate as inactive palladium black. The sulfide ligand appears to uniquely stabilize a key intermediate, preventing this deactivation pathway.[8]
Issue 4: Unwanted C-F Bond Activation / Defluorination
Question: "During a metal-catalyzed reaction on my polyfluorinated substrate, I'm observing significant amounts of hydrodefluorination (C-F replaced by C-H) and other products suggesting C-F bond cleavage. How can I prevent this?"
Answer (Diagnosis & Solution):
Unwanted C-F bond activation is a significant challenge because the C-F bond, while strong, can be cleaved by transition metal complexes, especially those that are electron-rich and coordinatively unsaturated.[11][12][13]
-
Choice of Metal and Ligand: The identity of the metal and its ligand sphere is the primary determinant of its propensity for C-F activation. Low-valent, electron-rich metals are more likely to insert into C-F bonds.
-
Troubleshooting Step: If using a nickel catalyst, which is known to be effective for C-F activation, consider switching to a palladium-based system which may be less prone to this side reaction under certain conditions.[14] Employing more electron-withdrawing ligands on the metal can reduce its electron density and disfavor oxidative addition into the C-F bond.
-
-
Reaction Conditions: Harsh reaction conditions (high temperatures, strongly basic or reducing agents) can promote C-F cleavage.
-
Troubleshooting Step: Attempt the reaction at the lowest possible temperature. Screen alternative, milder bases or reductants. The presence of certain additives can sometimes temper the catalyst's reactivity.
-
-
Substrate Modification: The electronic and steric environment of the C-F bond influences its susceptibility to cleavage. C-F bonds ortho to coordinating groups are often more labile.
-
Troubleshooting Step: If possible, consider using an isomeric starting material where the desired reaction site is sterically or electronically favored over the C-F activation pathway.
-
Causality Explained: Transition metal-mediated C-F bond activation typically occurs via oxidative addition, where the metal center inserts into the C-F bond.[15] This process is more favorable with electron-rich metal centers and on polyfluoroarenes where the C-F bonds are activated by multiple fluorine atoms. The resulting aryl-metal-fluoride intermediate can then undergo further reactions, such as protonolysis (leading to hydrodefluorination) or other transformations.[14] The key to preventing this is to design a catalytic system where the desired chemical transformation (e.g., C-H activation, cross-coupling) is kinetically much faster than the undesired C-F activation.
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I choose between a nucleophilic (SNAr) and an electrophilic fluorination strategy for my aromatic compound?
A1: The choice depends entirely on the electronic properties of your starting material. SNAr requires an electron-poor aromatic ring with a leaving group, while electrophilic fluorination requires an electron-rich aromatic ring.
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Electrophilic Fluorination |
| Substrate Requirement | Electron-deficient arene (e.g., with -NO₂, -CN, -CF₃ groups) | Electron-rich arene (e.g., with -OH, -OR, -NR₂ groups) |
| Reagent Type | Nucleophilic fluoride source (e.g., KF, CsF, TBAF)[3] | Electrophilic "F⁺" source (e.g., Selectfluor®, NFSI)[6] |
| Key Transformation | A leaving group (often F, Cl) is replaced by a nucleophile. | A hydrogen atom is replaced by a fluorine atom. |
| Common Challenge | Sluggish reactions if the ring is not sufficiently activated.[16] | Poor regioselectivity (ortho/para mixtures).[6][9] |
Q2: There are many electrophilic fluorinating agents. How do I select the right one?
A2: Selection is a balance between reactivity, safety, and cost.
| Reagent | Key Characteristics | Common Applications |
| Selectfluor® (F-TEDA-BF₄) | Highly reactive, stable, crystalline solid.[7][17] | General fluorination of activated arenes, enolates, and silyl enol ethers.[6] |
| NFSI | Less reactive than Selectfluor®, good thermal stability.[6] | Used when higher selectivity is needed or with more sensitive substrates. |
| N-Fluoropyridinium salts | Reactivity is tunable by modifying the pyridine ring.[3] | Fluorination of a wide range of nucleophiles. |
| Elemental Fluorine (F₂) | Extremely reactive and non-selective, highly hazardous.[17] | Primarily used in industrial processes under specialized conditions. |
Q3: What are the most critical safety precautions when working with fluorinating agents?
A3: Safety is paramount.
-
Toxicity and Corrosivity: Many fluorinating agents, and especially the byproduct HF, are highly toxic and corrosive.[17] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves (e.g., neoprene or nitrile over butyl) and safety goggles/face shield.
-
Quenching: Be extremely careful when quenching reactions. Reactions involving reagents like Selectfluor® or NFSI should be quenched slowly with a reducing agent solution (e.g., aqueous sodium bisulfite or thiosulfate) to destroy any unreacted agent before workup.
-
HF Exposure: Have a calcium gluconate tube readily available as a first-aid measure for potential HF burns. Familiarize yourself with your institution's specific safety protocols for handling fluoride-containing compounds.
Section 3: Visualized Workflows and Protocols
Troubleshooting Workflow for Low-Yield SNAr Reactions
Caption: A decision tree for troubleshooting low-yielding SNAr reactions.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr.
Section 4: References
-
Li, H., et al. (2011). Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes with Simple Arenes. Organic Letters, 13(2), 276–279. [Link]
-
Chen, Q., et al. (2013). Pd-catalyzed cross-coupling of polyfluoroarenes with cyclic vinyl triflates. Semantic Scholar. [Link]
-
Li, H., et al. (2011). Palladium-Catalyzed Cross-Coupling of Polyfluoroarenes with Simple Arenes. ACS Publications. [Link]
-
Li, H., et al. (2011). Palladium-catalyzed cross-coupling of polyfluoroarenes with simple arenes. PubMed. [Link]
-
ResearchGate. The common electrophilic and nucleophilic fluorinating reagents used for catalytic asymmetric fluorination. ResearchGate. [Link]
-
Wikipedia. Electrophilic fluorination. Wikipedia. [Link]
-
Wang, P., et al. (2021). Dual Photoredox-/Palladium-Catalyzed Cross-Electrophile Couplings of Polyfluoroarenes with Aryl Halides and Triflates. Organometallics. [Link]
-
Amii, H., & Uneyama, K. (2019). Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination. Angewandte Chemie International Edition. [Link]
-
Ahmar, M., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]
-
Torrens, H. (2005). Carbon fluorine bond activation by platinum group metal complexes. ResearchGate. [Link]
-
Zhu, J. (2024). C-F bond activation. Zhu Group at the Chinese University of Hong Kong, Shenzhen. [Link]
-
Perutz, R. N. C-F Bond Activation and Metal Fluoride Complexes. University of York. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Al-Shammari, M. M., et al. (2022). Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution. MDPI. [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]
-
Ritter, T. (2010). Carbon–Fluorine Bond Formation. Harvard DASH. [Link]
-
Stavber, S., & Zupan, M. (2006). Electrophilic fluorination of aromatic compounds with NF type reagents: Kinetic isotope effects and mechanism. ResearchGate. [Link]
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- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Transition-Metal-Mediated and -Catalyzed C-F Bond Activation by Fluorine Elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen [junzhu.chem8.org]
- 14. C-F Bond Activation and Metal Fluoride Complexes - People, University of York [york.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis, Characterization, and Environmental Applications of Novel Per-Fluorinated Organic Polymers with Azo- and Azomethine-Based Linkers via Nucleophilic Aromatic Substitution [mdpi.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Synthesis of 2,3,5-Trifluoro-4-methylbenzoic Acid
Welcome to the technical support center for the synthesis of 2,3,5-Trifluoro-4-methylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and improve your reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The most common synthetic strategies involve the formation of an organometallic intermediate from a suitable precursor, followed by carboxylation with carbon dioxide. We will focus on two primary routes: Route A: Directed ortho-Lithiation of 1,2,4-Trifluoro-3-methylbenzene and Route B: Grignard Reaction from 1-Bromo-2,3,5-trifluoro-4-methylbenzene.
Issue 1: Low or No Conversion of Starting Material
Possible Causes and Solutions:
-
Inactive Magnesium (Grignard Route): The magnesium turnings may be coated with a passivating oxide layer.
-
Solution: Activate the magnesium surface prior to the reaction. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the reaction mixture. The disappearance of the iodine color or the initiation of bubbling indicates activation.[1]
-
-
Improper Solvent or Reagent Purity: Organometallic reactions are highly sensitive to moisture and oxygen.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, typically freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF or diethyl ether).
-
-
Incorrect Temperature for Lithiation: The temperature for directed lithiation is critical for achieving the desired regioselectivity and preventing side reactions.
-
Solution: For the lithiation of fluorinated aromatics, temperatures are typically maintained between -78 °C and -40 °C.[2] Use a cryostat or a dry ice/acetone bath to maintain a consistent low temperature.
-
-
Poor Quality Butyllithium (Lithiation Route): The titer of commercially available butyllithium can decrease over time.
-
Solution: Titrate the butyllithium solution before use to determine its exact concentration. A common method is titration with a known concentration of a suitable indicator like diphenylacetic acid in THF.
-
Issue 2: Low Yield of this compound with Multiple Byproducts
Possible Causes and Solutions:
-
Incorrect Regioselectivity in Lithiation: Deprotonation may occur at an undesired position on the aromatic ring. While the fluorine atoms and the methyl group direct the lithiation, competition between directing groups can lead to a mixture of isomers.
-
Solution: The choice of base and solvent can influence regioselectivity. For ortho-lithiation directed by a fluorine atom, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) at low temperatures can be effective.[2] The use of coordinating solvents like THF can also stabilize the desired lithiated intermediate.
-
-
Benzylic Lithiation: The methyl group is also acidic and can be deprotonated, leading to benzylic functionalization instead of carboxylation on the ring.
-
Solution: Aryl C-H bonds are generally more acidic than benzylic C-H bonds in the presence of ortho-directing groups. However, to favor aryl lithiation, use of alkyllithium bases (like n-BuLi or s-BuLi) is generally preferred over lithium amide bases, which have a higher propensity for benzylic deprotonation.[3] Maintaining a low reaction temperature (-78 °C) is crucial.
-
-
Benzyne Formation: Elimination of LiF from the ortho-lithiated intermediate can lead to the formation of a highly reactive benzyne intermediate, resulting in a complex mixture of products.
-
Solution: This side reaction is more prevalent at higher temperatures. It is critical to maintain a low temperature (below -40 °C) throughout the lithiation and before the addition of the electrophile (CO2).[2]
-
-
Side Reactions of Grignard Reagent: The Grignard reagent can participate in side reactions, such as coupling with the starting halide (Wurtz-type coupling).
-
Solution: Add the halide starting material slowly to the magnesium suspension to maintain a low concentration of the halide in the presence of the formed Grignard reagent.
-
Experimental Workflow Diagrams
Route A: Directed ortho-Lithiation
Caption: Workflow for Route A: Directed ortho-Lithiation.
Route B: Grignard Reaction
Caption: Workflow for Route B: Grignard Reaction.
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the synthesis of this compound?
The choice of starting material depends on the availability of precursors and the desired synthetic route. For the directed ortho-lithiation route , 1,2,4-Trifluoro-3-methylbenzene would be the ideal starting material. For the Grignard route , a halogenated precursor such as 1-Bromo-2,3,5-trifluoro-4-methylbenzene would be required. The synthesis of this brominated precursor might involve the bromination of 1,2,4-Trifluoro-3-methylbenzene.
Q2: How can I purify the final product?
Polyfluorinated carboxylic acids can sometimes be challenging to purify due to their unique solubility properties.[4]
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial. A solvent system where the product is soluble at high temperatures and insoluble at low temperatures should be chosen. Common solvents for benzoic acid derivatives include water, ethanol, or mixtures of hexane and ethyl acetate.[5]
-
Acid-Base Extraction: The carboxylic acid product can be separated from non-acidic impurities by dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and extracting with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). The product will move into the aqueous layer as its carboxylate salt. The aqueous layer is then separated and acidified (e.g., with HCl) to precipitate the pure carboxylic acid, which can be collected by filtration or extracted back into an organic solvent.[6]
-
Column Chromatography: If recrystallization and extraction are insufficient, silica gel column chromatography can be used. A mixture of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is typically used as the eluent.
Q3: My NMR spectrum shows impurities that I cannot identify. What could they be?
Besides unreacted starting material and regioisomers of the desired product, other potential impurities could include:
-
From the Lithiation Route:
-
Products from benzylic carboxylation.
-
Biphenyl-type dimers formed from benzyne intermediates.
-
-
From the Grignard Route:
-
The corresponding protonated starting material (1,2,4-Trifluoro-3-methylbenzene) if the Grignard reagent was quenched by moisture.
-
Biphenyl-type coupling products.
-
-
General:
-
Over-oxidation products if harsh conditions were used, potentially leading to cleavage of the aromatic ring.[5]
-
Q4: How can I confirm the regiochemistry of my final product?
Confirming the substitution pattern on the polysubstituted benzene ring is crucial. Advanced NMR techniques are invaluable for this:
-
¹H-NMR: The multiplicity and coupling constants of the remaining aromatic proton can provide clues.
-
¹⁹F-NMR: This is a very powerful tool for fluorinated compounds. The chemical shifts and coupling constants between the fluorine atoms (F-F coupling) and between fluorine and hydrogen (H-F coupling) are highly informative for determining the substitution pattern.
-
2D NMR (COSY, HSQC, HMBC): These experiments can help to definitively establish the connectivity of the atoms in the molecule.
-
Nuclear Overhauser Effect (NOE) NMR Spectroscopy: This can show through-space correlations between protons and fluorine atoms, which can help to confirm the regiochemistry.
Quantitative Data Summary
The following table provides a general overview of reaction conditions for the synthesis of fluorinated benzoic acids via lithiation, based on literature for analogous compounds.[7]
| Parameter | Condition | Rationale |
| Starting Material | 4-Bromo-3-fluorotoluene | A model precursor for lithiation/carboxylation.[7] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A good solvent for organolithium reagents that helps to stabilize the intermediate. |
| Lithiation Reagent | n-Butyllithium (n-BuLi) | A strong base for aryl deprotonation. |
| Temperature | -78 °C | Crucial for preventing side reactions like benzyne formation and ensuring regioselectivity.[2] |
| Carboxylation Reagent | Solid Carbon Dioxide (Dry Ice) | An inexpensive and readily available source of the carboxyl group. |
| Workup | Aqueous HCl | To protonate the carboxylate salt and isolate the final carboxylic acid product. |
Detailed Experimental Protocol (Model)
This is a model protocol for the synthesis of a fluorinated benzoic acid via lithiation, adapted from the synthesis of 2-Fluoro-4-methylbenzoic acid.[7] This should be adapted for the specific starting materials and safety considerations for this compound.
Materials:
-
Appropriate fluorinated and brominated benzene precursor
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (in hexanes, titrated)
-
Solid Carbon Dioxide (Dry Ice)
-
Hydrochloric Acid (concentrated)
-
Diethyl ether
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of nitrogen throughout the reaction.
-
Addition of Starting Material: Dissolve the bromo-fluorotoluene precursor in anhydrous THF and add it to the reaction flask via cannula.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Stirring: Stir the resulting mixture at -78 °C for 1 hour.
-
Carboxylation: In a separate beaker, crush an excess of dry ice. Carefully pour the reaction mixture onto the crushed dry ice with vigorous stirring. Allow the mixture to warm to room temperature.
-
Quenching and Extraction: Add water to the reaction mixture. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 times).
-
Acidification and Isolation: Combine the aqueous layers and acidify with concentrated HCl. Extract the acidified aqueous layer with diethyl ether or chloroform (3 times).
-
Drying and Evaporation: Combine the organic extracts from the acidification step, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the FAQ section.
References
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved from [Link]
- Trofimov, A. A., & Gribble, G. W. (2012). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Tetrahedron Letters, 53(19), 2464-2467.
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
AccelaChem. (n.d.). This compound. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. Retrieved from [Link]
-
Noah Technologies Corporation. (n.d.). This compound, 97%+ Purity. Retrieved from [Link]
-
ACS Publications. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 3, 4, 5-trifluoro bromobenzene.
-
National Institutes of Health. (n.d.). Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.
-
ResearchGate. (n.d.). Regiochemical observations on the lithiation of 1,2,4-trichlorobenzene and reaction with DMF and oxamide electrophiles in THF. Retrieved from [Link]
-
PubMed. (2010). Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods. Retrieved from [Link]
-
ResearchGate. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
Truman State University. (2012). The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 1,2,4-trifluorobenzene.
-
National Science Foundation. (2023). Uptake and release of perfluoroalkyl carboxylic acids (PFCAs) from macro and microplastics. Retrieved from [Link]
-
PubMed. (2007). Production of perfluorinated carboxylic acids (PFCAs) from the biotransformation of polyfluoroalkyl phosphate surfactants (PAPS): exploring routes of human contamination. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective mono‐ and difluorination of benzoic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of perfluorinated carboxylic acids in soils II: Optimization of chromatography and extraction. Retrieved from [Link]
-
Arkivoc. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]
-
ResearchGate. (n.d.). Defluorination of per- and polyfluoroalkyl carboxylic acids (PFCAs) by wood decomposer fungi. Retrieved from [Link]
-
SciSpace. (n.d.). High-yield lithiation of azobenzenes by tin-lithium exchange. Retrieved from [Link]
-
ResearchGate. (n.d.). TheN-Lithiation of 2,4,6-Triphenylborazine. Retrieved from [Link]
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. Perfluoroalkyl sulfonic and carboxylic acids: a critical review of physicochemical properties, levels and patterns in waters and wastewaters, and treatment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Navigating Side Reactions in the Fluorination of Methylbenzoic Acid
Welcome to the Technical Support Center for the fluorination of methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) regarding the complexities of this important transformation. As Senior Application Scientist, my goal is to synthesize my expertise to provide you with a self-validating system for your experimental work, grounded in authoritative references.
Introduction: The Challenge of Regiocontrol and Competing Pathways
The introduction of a fluorine atom into the methylbenzoic acid scaffold is of significant interest in medicinal chemistry due to the profound effects of fluorine on a molecule's physicochemical and biological properties. However, the simultaneous presence of an activating, ortho-, para-directing methyl group and a deactivating, meta-directing carboxylic acid group presents a significant challenge for regioselectivity in electrophilic aromatic substitution (EAS) reactions. Furthermore, the carboxylic acid moiety introduces the possibility of alternative reaction pathways, most notably decarboxylative fluorination. This guide will address these challenges head-on, providing you with the insights needed to navigate these complexities.
Troubleshooting Guides
This section is dedicated to providing solutions to specific problems you may encounter during your fluorination experiments.
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Question: My electrophilic fluorination of methylbenzoic acid is resulting in a mixture of isomers, and the desired isomer is not the major product. How can I improve the regioselectivity?
Answer: This is a common and expected challenge due to the competing directing effects of the methyl and carboxylic acid groups. The outcome of the reaction is a delicate balance of electronic and steric factors. Here’s a systematic approach to troubleshooting this issue:
Underlying Principles:
-
Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions through an inductive effect and hyperconjugation.[1][2]
-
Carboxylic Acid Group (-COOH): A deactivating group that directs incoming electrophiles to the meta position via its electron-withdrawing resonance and inductive effects.[1]
The final product distribution will depend on which directing effect is dominant under your specific reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in EAS fluorination.
Step-by-Step Optimization Protocol:
-
Re-evaluate Your Substrate: The relative positions of the methyl and carboxyl groups on the benzene ring will dictate the possible fluorination sites.
-
p-Toluic Acid (4-Methylbenzoic Acid): The methyl group strongly activates the positions ortho to it (C3 and C5), which are also meta to the carboxylic acid. This alignment of directing effects makes the 3-fluoro-4-methylbenzoic acid the expected major product. If you are obtaining other isomers in significant amounts, it may be due to steric hindrance or a different reaction mechanism.[3]
-
m-Toluic Acid (3-Methylbenzoic Acid): The directing groups are not in full agreement. The methyl group directs to C2, C4, and C6. The carboxylic acid directs to C5. The positions ortho to the methyl group (C2 and C4) are generally the most activated.
-
o-Toluic Acid (2-Methylbenzoic Acid): The methyl group directs to C3 and C5, while the carboxylic acid directs to C4. Steric hindrance from the adjacent methyl and carboxyl groups can significantly influence the outcome.
-
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent can influence selectivity.
-
Selectfluor® (F-TEDA-BF₄): A highly reactive and often less selective electrophilic fluorinating agent. It is a strong oxidant, which can sometimes lead to side reactions.[4][5]
-
N-Fluorobenzenesulfonimide (NFSI): Generally considered a milder and potentially more selective electrophilic fluorinating agent compared to Selectfluor®.[1][6]
-
Other N-F Reagents: A wide variety of N-F reagents with varying reactivities are available and may offer different selectivity profiles.[7]
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the Wheland intermediate and the reactivity of the fluorinating agent.
-
Experiment with a range of solvents from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetonitrile, dichloromethane).
-
Highly polar solvents can sometimes decrease selectivity by stabilizing multiple isomeric intermediates.
-
-
Temperature Control:
-
Lowering the reaction temperature often increases selectivity by favoring the pathway with the lowest activation energy.
-
Conversely, if the reaction is too slow, a modest increase in temperature may be necessary, but be aware that this can lead to a decrease in selectivity and an increase in side products.
-
Expected Isomer Distribution (Qualitative):
| Substrate | Activating Group (-CH₃) Directs to: | Deactivating Group (-COOH) Directs to: | Expected Major Product(s) |
| 4-Methylbenzoic Acid | C3, C5 | C3, C5 | 3-Fluoro-4-methylbenzoic acid |
| 3-Methylbenzoic Acid | C2, C4, C6 | C5 | Mixture, likely favoring 2-fluoro and 4-fluoro isomers |
| 2-Methylbenzoic Acid | C3, C5 | C4 | Mixture, highly dependent on steric factors |
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of fluorotoluene instead of fluoromethylbenzoic acid. What is happening and how can I prevent it?
A1: You are likely observing decarboxylative fluorination , a competing reaction where the carboxylic acid group is replaced by a fluorine atom.[8][9] This is a known side reaction for benzoic acids, especially under conditions that favor radical pathways or involve certain metal catalysts.
Mechanism of Decarboxylative Fluorination:
The mechanism can vary depending on the reaction conditions, but a common pathway involves the formation of a carboxyl radical, which then loses CO₂ to form an aryl radical. This aryl radical is then trapped by a fluorine source. Photoredox catalysis or metal catalysts like copper or silver can promote this pathway.[8][10][11]
Caption: Competing pathways of decarboxylative fluorination and electrophilic aromatic substitution.
Troubleshooting Decarboxylative Fluorination:
-
Avoid Radical Initiators and High Temperatures: If you are using conditions that could generate radicals (e.g., UV light, radical initiators), try to switch to milder, non-radical conditions. High reaction temperatures can also promote decarboxylation.
-
Choice of Fluorinating Agent: Selectfluor® can act as an oxidant and promote single-electron transfer (SET) pathways that can lead to decarboxylation, especially in the presence of a photocatalyst or a metal.[8][12] Consider using a milder fluorinating agent like NFSI.
-
Solvent Choice: The presence of water can sometimes favor decarboxylative fluorination with certain reagents.[8] Ensure your solvents are anhydrous.
-
Protect the Carboxylic Acid: If decarboxylation is a persistent issue, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester group is still deactivating and meta-directing but is not prone to decarboxylation under the same conditions. The ester can be hydrolyzed back to the carboxylic acid after fluorination.
Q2: I need to synthesize a specific isomer of fluoromethylbenzoic acid that is difficult to obtain through direct fluorination. Are there any alternative strategies?
A2: Yes, when direct fluorination fails to provide the desired regioselectivity, an indirect approach using the Balz-Schiemann reaction is a powerful alternative.[4][13][14] This method involves the conversion of a primary aromatic amine to an aryl fluoride via a diazonium salt intermediate.
Balz-Schiemann Reaction Workflow:
Caption: Workflow for the Balz-Schiemann reaction.
Key Considerations and Potential Side Reactions:
-
Starting Material: You will need to start with the corresponding aminomethylbenzoic acid. This may require an additional synthetic step to introduce the amino group if it is not commercially available.
-
Diazonium Salt Stability: Diazonium salts can be explosive, especially when isolated and dried. It is often preferable to generate and use them in situ.
-
Side Reactions:
-
Phenol Formation: The diazonium salt can react with water to form the corresponding phenol. It is crucial to perform the reaction under anhydrous conditions.
-
Azo Coupling: The diazonium salt can couple with unreacted starting material or other electron-rich aromatic compounds to form colored azo compounds. This can be minimized by slow addition of the diazotizing agent at low temperatures.[15]
-
Hydrodediazoniation: The diazonium group can be replaced by a hydrogen atom, leading to the formation of methylbenzoic acid. This is more common in the presence of reducing agents.
-
Protocol for a Typical Balz-Schiemann Reaction:
-
Dissolve the aminomethylbenzoic acid in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the diazonium tetrafluoroborate salt, which may precipitate.
-
Isolate the diazonium salt by filtration (use appropriate safety precautions).
-
Gently heat the isolated diazonium salt (or the reaction mixture directly) to induce decomposition. The evolution of nitrogen gas will be observed.
-
The resulting aryl fluoride can then be isolated and purified.
Q3: I am getting a low yield in my fluorination reaction. What are the common causes and how can I improve it?
A3: Low yields in fluorination reactions can be due to a variety of factors. A systematic troubleshooting approach is recommended.
Troubleshooting Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Detailed Checklist:
-
Reagent Quality:
-
Fluorinating Agent: N-F reagents can degrade over time, especially if not stored properly. Use a fresh bottle of your fluorinating agent.
-
Solvents: Ensure all solvents are anhydrous, as water can deactivate both the fluorinating agent and any catalysts used.
-
-
Stoichiometry:
-
The stoichiometry of the fluorinating agent, substrate, and any additives (like a base or catalyst) is critical. For less reactive substrates, an excess of the fluorinating agent may be required.
-
-
Reaction Conditions:
-
Temperature: If the reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful that this can also increase the rate of side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Incomplete conversion may simply require a longer reaction time.
-
-
Substrate Reactivity:
-
Methylbenzoic acid is a deactivated ring system due to the carboxylic acid group. Fluorination will be slower than with more electron-rich substrates like toluene. Longer reaction times and/or more forcing conditions may be necessary.
-
-
Catalysis:
-
For some fluorinations, particularly with less reactive substrates, a Lewis acid or a transition metal catalyst may be required to activate either the substrate or the fluorinating agent.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine- and Trifluoromethyl-Substituted Toluenes: Site Selective Metalation of Aromatic or Benzylic Positions | Semantic Scholar [semanticscholar.org]
- 3. Balz Schiemann (Reaction) [quimicaorganica.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 9. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchwithnj.com [researchwithnj.com]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Grignard Reactions for Fluorinated Substrates
Welcome to the technical support center for navigating the complexities of Grignard reactions with fluorinated substrates. Organofluorine compounds are cornerstones in modern drug development, agrochemicals, and materials science. Their successful transformation via Grignard chemistry opens a vast landscape for molecular innovation. However, the unique electronic properties of fluorine introduce specific challenges not typically encountered with other halogens.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common problems. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to form a Grignard reagent directly from an aryl fluoride?
A1: The primary obstacle is the strength of the carbon-fluorine (C-F) bond. The C-F bond is significantly stronger (bond dissociation energy of ~115 kcal/mol for fluorobenzene) compared to C-Cl (~84 kcal/mol), C-Br (~71 kcal/mol), and C-I (~58 kcal/mol).[1] This high bond energy presents a large activation barrier for the oxidative insertion of magnesium, a critical step in Grignard reagent formation.[2][3] Consequently, standard conditions used for bromo- or iodoarenes are typically insufficient to initiate the reaction with fluoroarenes.[4][5]
Q2: I'm not trying to form the Grignard from a C-F bond, but my starting material (an aryl bromide) contains a fluorine atom elsewhere on the ring. Why am I still having trouble?
A2: The presence of a fluorine atom, even distant from the reacting C-Br bond, exerts a strong electron-withdrawing inductive effect. This effect decreases the electron density of the aromatic ring, making the oxidative insertion of magnesium into the C-Br bond more difficult. This can lead to sluggish or failed reaction initiation. The position of the fluorine relative to the halide is crucial; for instance, an ortho-fluoro substituent can present significant steric and electronic challenges.
Q3: Can I use a fluorinated ketone or aldehyde as my electrophile in a Grignard reaction?
A3: Yes, but with caution. Fluorine atoms, particularly in the α- or β-position to a carbonyl group, can lead to side reactions. The strong electron-withdrawing nature of fluorine increases the electrophilicity of the carbonyl carbon, which is good for the desired addition reaction. However, it can also increase the acidity of α-protons, leading to enolization if the Grignard reagent is sterically hindered and acts as a base.[6][7] Furthermore, β-elimination of fluoride can occur in the intermediate alkoxide if a suitable leaving group is present.
Q4: What is a "Turbo-Grignard" reagent and why is it useful for fluorinated systems?
A4: A "Turbo-Grignard" reagent, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), is a highly effective tool for preparing functionalized Grignard reagents that are otherwise difficult to access.[8] Instead of direct magnesium insertion, it works via a halogen-magnesium exchange reaction. This exchange is often much faster and occurs at lower temperatures than direct insertion, tolerating a wider range of functional groups. For a fluorinated aryl bromide or iodide, reacting it with iPrMgCl·LiCl can cleanly generate the desired fluorinated aryl Grignard reagent, bypassing the initiation issues associated with direct magnesium insertion.[8][9]
Troubleshooting Guide: From Initiation to Product
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: The Grignard formation reaction fails to initiate.
-
Symptom: No exotherm, no color change to the characteristic cloudy grey/brown, and no consumption of magnesium is observed after adding a portion of the fluorinated aryl halide.
-
Probable Cause 1: Inactive Magnesium Surface. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction.[10][11] This is the most common cause of initiation failure.
-
Solution 1: Magnesium Activation. The MgO layer must be removed to expose fresh, reactive Mg(0). Several methods can be employed, often in combination:
-
Mechanical Activation: In a dry flask under inert atmosphere, vigorously stir the magnesium turnings with a glass-coated stir bar before adding solvent. This helps to physically break the oxide layer.[12]
-
Chemical Activation (Iodine): Add a single small crystal of iodine (I₂). The iodine etches the magnesium surface. The disappearance of the brown iodine color is a visual indicator of activation.[10][12][13]
-
Chemical Activation (1,2-Dibromoethane, DBE): Add a small amount (a few drops) of DBE. It reacts with the magnesium to form ethylene gas and MgBr₂, cleaning the surface. The observation of bubbling indicates successful activation.[10][12][14]
-
Advanced Activation (DIBAL-H): For particularly stubborn reactions, a small amount of diisobutylaluminum hydride (DIBAL-H) can be used. It is extremely effective at low temperatures but is pyrophoric and requires expert handling.[15][16]
-
-
Probable Cause 2: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by protic sources like water.[5][10][17]
-
Solution 2: Rigorous Anhydrous Technique.
-
All glassware must be oven-dried (>120 °C for several hours) or flame-dried under vacuum and cooled under a stream of dry inert gas (Argon or Nitrogen).[10][13]
-
Solvents (THF, Diethyl Ether) must be anhydrous grade and are best freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Ensure the fluorinated substrate is dry and the inert gas supply is pure.
-
-
Probable Cause 3: Low Reactivity of the Fluorinated Aryl Halide. As discussed in FAQ 2, the electron-withdrawing nature of fluorine deactivates the aryl halide.
-
Solution 3: Facilitate Initiation.
-
Concentrated Start: Add only a small fraction of the total solvent to the activated magnesium. Add about 5-10% of your fluorinated aryl halide to this concentrated mixture. This increases the local concentration at the magnesium surface.
-
Gentle Heating: Gently warm the concentrated mixture with a heat gun. Often, a brief period of heating is enough to overcome the activation energy.[11] Once the reaction initiates (exotherm, color change), immediately begin the slow, dropwise addition of the remaining substrate diluted in the rest of the solvent.[10]
-
Problem 2: The reaction initiates but then stalls, resulting in low conversion.
-
Symptom: An initial exotherm is observed, but it quickly subsides. A significant amount of magnesium remains unreacted at the end of the procedure.
-
Probable Cause 1: Wurtz Coupling Byproduct Formation. The newly formed Grignard reagent (Ar-MgX) can react with the incoming aryl halide (Ar-X) to form a biaryl byproduct (Ar-Ar).[10] This side reaction consumes both the starting material and the product, and the byproduct can coat the magnesium surface, preventing further reaction.
-
Solution 1: Controlled Addition.
-
Add the fluorinated aryl halide solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the halide in the flask, minimizing the chance of it reacting with the formed Grignard reagent.[10] The addition rate should be controlled to maintain a gentle, self-sustaining reflux.
-
-
Probable Cause 2: Poor Solvent Choice. While diethyl ether is a classic Grignard solvent, tetrahydrofuran (THF) is often superior for forming reagents from less reactive halides like aryl bromides and chlorides.[13][18] THF's higher boiling point and better solvating properties for the Grignard species can be advantageous.
-
Solution 2: Solvent Optimization.
-
Switch from diethyl ether to anhydrous THF.
-
For extremely unreactive halides, a higher boiling ether like diglyme might be considered, though this can introduce other complications.[16]
-
Problem 3: Low yield of the desired alcohol after reaction with a fluorinated ketone.
-
Symptom: The Grignard formation appeared successful, but after adding the fluorinated ketone electrophile and workup, the desired product is isolated in low yield, and starting ketone is recovered.
-
Probable Cause: Enolization of the Ketone. If the Grignard reagent is sterically bulky (e.g., tert-butylmagnesium chloride) and/or the ketone has acidic α-protons (acidity enhanced by the fluorine), the Grignard can act as a base, deprotonating the ketone to form an enolate.[6][7] This consumes the ketone but does not lead to the desired C-C bond formation.
-
Solution: Modify Reaction Conditions.
-
Use a less hindered Grignard reagent if the synthesis allows.
-
Lower the reaction temperature. Add the Grignard reagent to the ketone solution at a low temperature (e.g., -78 °C to 0 °C) to favor the nucleophilic addition pathway over deprotonation.[9]
-
Consider a transmetalation to a less basic organometallic species (e.g., an organocerium reagent via addition of CeCl₃) before adding the ketone. Organocerium reagents are highly nucleophilic but much less basic than Grignards.
-
Visualized Workflows and Data
Diagram: Troubleshooting Grignard Initiation Failure
Caption: A decision tree for troubleshooting Grignard reaction initiation.
Table 1: Comparison of Magnesium Activation Methods
| Activation Method | Procedure | Visual Cue for Success | Advantages | Disadvantages |
| Iodine (I₂) Crystal | Add one small crystal to Mg turnings under inert gas. | Brown/purple color of I₂ fades.[10] | Simple, effective for many substrates. | Can potentially lead to iodinated byproducts. |
| 1,2-Dibromoethane (DBE) | Add a few drops to Mg turnings. | Evolution of gas (ethylene) bubbles.[10][12] | Very effective, cleans surface well. | Introduces MgBr₂ into the reaction mixture. |
| Mechanical Stirring | Vigorous stirring of dry Mg turnings under inert gas for 1-2 hours. | Mg becomes shinier. | Avoids chemical activators.[12] | May be insufficient for very unreactive halides. |
| DIBAL-H | Add a small amount (catalytic) of DIBAL-H solution to Mg suspension. | Slight exotherm or gas evolution. | Highly effective at low temperatures; also a drying agent.[15] | Pyrophoric, requires advanced handling techniques. |
Optimized Protocol: Halogen-Magnesium Exchange for Fluorinated Substrates
This protocol is recommended when direct insertion fails or when sensitive functional groups are present. It utilizes the "Turbo-Grignard" reagent, iPrMgCl·LiCl.
-
Preparation: Rigorously dry all glassware (three-neck flask, dropping funnel, condenser) and cool under a positive pressure of argon.
-
Reagents: Use a commercial solution of iPrMgCl·LiCl in THF (typically 1.3 M) or prepare it beforehand. Ensure your fluorinated aryl bromide/iodide is pure and anhydrous.
-
Reaction Setup: To the reaction flask, add the fluorinated aryl halide (1.0 eq) and anhydrous THF. Cool the solution to the recommended temperature (often between -10 °C and -40 °C, check literature for your specific substrate).
-
Addition: Slowly add the iPrMgCl·LiCl solution (1.05 - 1.1 equivalents) dropwise to the cooled solution of the aryl halide over 30-60 minutes. Maintain the internal temperature throughout the addition.
-
Exchange: Stir the reaction mixture at this temperature for 1-2 hours. The progress of the exchange can be monitored by quenching small aliquots with I₂ or an aldehyde and analyzing by GC-MS or TLC.
-
Completion: Once the exchange is complete, the resulting fluorinated Grignard reagent is ready for immediate use in the next step (e.g., addition to an electrophile) at low temperature.
Diagram: Direct Insertion vs. Halogen-Metal Exchange
Caption: Comparison of pathways to fluorinated Grignard reagents.
References
- BenchChem (2025).Technical Support Center: Grignard Reaction with 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
- BenchChem (2025).Technical Support Center: Grignard Reactions with Aryl Halides.
- BenchChem (2025).Technical Support Center: Activation of Magnesium in Diglyme for Grignard Reactions.
- BenchChem (2025).Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
-
Chemistry LibreTexts (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Chemistry Stack Exchange (2023). Why don't Alkyl Fluorides form Grignard Reagents. [Link]
-
Master Organic Chemistry (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Reddit (r/chemistry) (2020). Troubleshooting my grignard reactions. [Link]
-
Reddit (r/chemistry) (2022). Grignard side reactions. [Link]
-
Reddit (r/Chempros) (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
-
ResearchGate (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
-
ResearchGate. Preparation of fluorinated arenes using the turbo‐Grignard reagent. [Link]
-
Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910. [Link]
-
Wikipedia. Grignard reaction. [Link]
-
Zaitsev, V. G., et al. (2018). Grignard reagent formation via C–F bond activation: a centenary perspective. Chemical Communications, 54(93), 13044-13055. [Link]
Sources
- 1. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Grignard reagent formation via C–F bond activation: a centenary perspective - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. Grignard reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification Strategies for Trifluoromethylbenzoic Acid Isomers
Welcome to the technical support center for advanced purification strategies. This guide is designed for researchers, chemists, and drug development professionals who are tackling the challenge of separating positional isomers of trifluoromethylbenzoic acid (TFMA). The subtle differences in the physicochemical properties of ortho-, meta-, and para-isomers make their separation a non-trivial task. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific issues you may encounter during your experiments. The solutions provided are based on a causative approach to problem-solving.
Q1: Why is my fractional crystallization yielding a product with low purity or a very poor recovery rate?
Answer:
This is a common issue that typically points to a suboptimal choice of solvent or procedural missteps in controlling the crystallization kinetics.
Causality Explained: The success of fractional crystallization hinges on exploiting the subtle differences in solubility between the isomers in a given solvent at different temperatures. The position of the electron-withdrawing trifluoromethyl (-CF3) group and the carboxylic acid (-COOH) group influences the molecule's polarity, crystal lattice energy, and ability to form hydrogen bonds.[1][2][3] For instance, steric hindrance from an ortho-substituted -CF3 group can disrupt the planar hydrogen-bonding dimers typical of benzoic acids, altering its solubility compared to the meta- or para-isomers.[1][4][5][6]
Troubleshooting Steps & Solutions:
-
Solvent Screening is Critical: A "good" solvent should dissolve the isomeric mixture completely at its boiling point but be a poor solvent for the target isomer at low temperatures (e.g., 0-4 °C).[7][8]
-
Action: Perform a systematic solvent screen with small amounts of your mixture. Test a range of solvents with varying polarities. Common choices for benzoic acid derivatives include water, ethanol/water mixtures, acetic acid, toluene, and hexanes.[7][9]
-
Pro-Tip: A two-solvent system (a "solvent" and a "co-solvent" or "anti-solvent") often provides finer control. For example, dissolve the mixture in a minimal amount of hot ethanol (good solvent) and slowly add hot water (poor solvent) until turbidity appears. Then, allow it to cool slowly.[7][9]
-
-
Control the Cooling Rate: Rapid cooling leads to precipitation, not crystallization. This traps impurities within the solid and results in small, impure crystals.
-
Insufficient Purity in a Single Step: Positional isomers often have very similar solubilities, making a single crystallization step insufficient.
-
Action: Be prepared to perform multiple recrystallization steps. Analyze the purity of the mother liquor and the crystals (e.g., by HPLC or TLC) after each step to monitor progress.
-
Data Summary: Solvent Selection Principles
| Solvent Type | Interaction Principle | Suitability for TFMA Isomers |
| Polar Protic (e.g., Water, Ethanol) | Hydrogen bonding with the carboxylic acid group.[2] | Good, especially for creating significant solubility differences between hot and cold conditions.[8] Often used in mixtures. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Dipole-dipole interactions. | Can be effective, but may show less of a temperature-dependent solubility gradient. |
| Non-Polar (e.g., Toluene, Hexane) | Van der Waals forces. | Generally poor solvents, but can be excellent as anti-solvents in a two-solvent system to induce crystallization. |
Q2: My HPLC analysis shows poor resolution or co-elution of the 2- (ortho) and 4- (para) trifluoromethylbenzoic acid isomers. How can I improve the separation?
Answer:
Co-elution of positional isomers is a classic chromatography challenge. The key is to enhance the differential interactions between the isomers and the stationary phase. Standard C18 columns separate primarily on hydrophobicity, which may be too similar between these isomers.
Causality Explained: The separation is governed by the sum of interactions (hydrophobic, dipole-dipole, π-π) between the analytes, the stationary phase, and the mobile phase. The position of the -CF3 group alters the molecule's dipole moment and the accessibility of the aromatic ring for π-π interactions. A standard C18 phase may not be selective enough to resolve these subtle differences.
Troubleshooting Workflow for HPLC Method Development:
Sources
- 1. Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in the Carboxylation of Aryl Grignards
Welcome to our dedicated technical support center for resolving challenges in the carboxylation of aryl Grignards. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable solutions to common issues encountered during this critical synthetic transformation. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only solve immediate problems but also to proactively optimize your experimental design.
Frequently Asked Questions (FAQs)
Q1: My aryl Grignard reagent formation is sluggish or fails to initiate. What are the likely causes and how can I fix this?
A1: Successful Grignard reagent formation is the bedrock of your carboxylation reaction. Initiation issues are common and typically stem from the quality of your reagents and the reaction environment.
-
Magnesium Surface Passivation: The most frequent culprit is the passivating oxide layer (MgO) on the surface of the magnesium metal, which prevents the reaction with the aryl halide.
-
Solution: Activate the magnesium surface. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask can expose a fresh, unoxidized surface.
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a classic and effective method. The iodine reacts with the magnesium to form MgI₂, which helps to etch the oxide layer. The disappearance of the brown iodine color is a good indicator that the reaction has initiated. Alternatively, a few drops of 1,2-dibromoethane can be used; it reacts with the magnesium to form ethylene gas and MgBr₂, activating the surface.[1]
-
-
-
Purity of Aryl Halide and Solvent: Trace amounts of water or other protic impurities in your aryl halide or solvent will quench the Grignard reagent as it forms.[2][3]
-
Solution: Ensure all reagents and solvents are rigorously dried. Solvents like diethyl ether and tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial source in anhydrous grade and used without prolonged exposure to the atmosphere. Flame-drying all glassware under vacuum or a stream of inert gas prior to use is highly recommended.[4]
-
-
Aryl Halide Reactivity: The reactivity of aryl halides follows the trend I > Br > Cl.[5] Aryl chlorides can be particularly challenging to activate.
-
Solution: For less reactive aryl chlorides, consider using more reactive forms of magnesium, such as Rieke magnesium, which is a highly active, finely divided form of the metal.[6][7][8] Alternatively, using a small amount of a more reactive halide (e.g., a few drops of the corresponding aryl bromide) can sometimes initiate the reaction.
-
Troubleshooting Guide: Low Carboxylation Yield
Q2: I've successfully formed my aryl Grignard reagent, but the yield of the corresponding benzoic acid after carboxylation is low. What are the potential reasons?
A2: Low yield after the carboxylation step can be attributed to several factors, ranging from the quality of your carbon dioxide source to competing side reactions.
-
Inefficient Carboxylation: The reaction between the Grignard reagent and CO₂ can be inefficient if not performed correctly.
-
Solid CO₂ (Dry Ice): While convenient, dry ice can have a layer of condensed water ice on its surface, which will quench the Grignard reagent.
-
Solution: Use freshly crushed, high-quality dry ice. It is also advisable to add the Grignard solution to an excess of dry ice, rather than the other way around, to maintain a low temperature and a high concentration of CO₂.[9]
-
-
Gaseous CO₂: Bubbling gaseous CO₂ through the Grignard solution can also be effective.
-
Solution: Ensure the CO₂ gas is thoroughly dried by passing it through a drying agent (e.g., a column of calcium chloride or a sulfuric acid bubbler) before it enters the reaction flask. The delivery tube should be positioned below the surface of the solution for efficient absorption.[10]
-
-
-
Side Reactions of the Grignard Reagent: The primary side reaction during the formation of the Grignard reagent is Wurtz coupling , where the Grignard reagent reacts with unreacted aryl halide to form a biaryl byproduct.[9][11][12] This consumes both your starting material and the desired Grignard reagent.
-
Solution:
-
Slow Addition of Aryl Halide: Add the aryl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the aryl halide, minimizing the rate of the Wurtz coupling reaction.[2]
-
Temperature Control: The formation of Grignard reagents is exothermic. Maintain a gentle reflux during the addition, but avoid excessive heating, which can favor the Wurtz reaction.[2]
-
-
The Schlenk Equilibrium and Its Impact on Reactivity
The reactivity of your Grignard reagent is also influenced by the Schlenk equilibrium . In solution, the Grignard reagent (RMgX) exists in equilibrium with its dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) counterparts.[13][14][15]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by the solvent, with THF favoring the formation of the more reactive monomeric Grignard species.[13][15] The dialkylmagnesium species is also a potent nucleophile. Understanding this equilibrium is key to appreciating the complex nature of the Grignard reagent in solution.
Advanced Troubleshooting and Optimization
Q3: I'm working with a sterically hindered or electronically deactivated aryl halide and struggling to achieve a good yield. What advanced techniques can I employ?
A3: For challenging substrates, more advanced methods may be necessary to achieve a satisfactory yield.
-
Use of Additives: The addition of lithium chloride (LiCl) can be beneficial. LiCl helps to break up oligomeric Grignard species and can increase the solubility and reactivity of the organomagnesium compounds.[16]
-
Low-Temperature Grignard Formation: For aryl halides containing sensitive functional groups, forming the Grignard reagent at low temperatures (e.g., -78 °C) using highly activated Rieke magnesium can prevent side reactions.[6][7][8]
-
Halogen-Magnesium Exchange: For particularly sensitive substrates, a halogen-magnesium exchange reaction with a more readily prepared Grignard reagent, such as isopropylmagnesium chloride, can be a milder alternative to direct formation.
Q4: My final product is impure. What are the likely contaminants and how can I remove them?
A4: The most common impurity is the biaryl byproduct from the Wurtz coupling reaction.[17] Your crude product may also contain unreacted starting material.
-
Purification Strategy: The desired carboxylic acid can be effectively purified by taking advantage of its acidic nature.
-
After the acidic workup, dissolve the crude product in an organic solvent like diethyl ether.
-
Extract the ether solution with a basic aqueous solution (e.g., sodium hydroxide or sodium bicarbonate). The carboxylic acid will be deprotonated to form a water-soluble carboxylate salt, while the neutral biaryl byproduct and any unreacted aryl halide will remain in the organic layer.
-
Separate the aqueous layer and re-acidify it with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.
-
Collect the purified carboxylic acid by filtration.
-
-
Recrystallization: For further purification, the benzoic acid derivative can be recrystallized from a suitable solvent, such as water or an ethanol/water mixture.[18][19][20]
Experimental Protocols and Data
Table 1: Influence of Reaction Parameters on Aryl Grignard Carboxylation Yield
| Parameter | Condition | Effect on Yield | Rationale |
| Magnesium Activation | No activation | Low | Passivating MgO layer prevents reaction. |
| Iodine crystal | High | Etches the MgO layer, exposing fresh Mg surface. | |
| Solvent | Anhydrous THF | High | Solvates and stabilizes the Grignard reagent.[13][15] |
| Wet THF | Very Low | Grignard reagent is quenched by water.[2][3] | |
| Aryl Halide Addition | Rapid addition | Moderate to Low | Increases local concentration, favoring Wurtz coupling.[2] |
| Slow, dropwise addition | High | Minimizes Wurtz coupling side reaction.[2] | |
| Temperature | High (> reflux) | Low | Promotes side reactions like Wurtz coupling.[2][21] |
| Gentle reflux | Optimal | Balances reaction rate and minimizes side reactions. | |
| CO₂ Source | Atmospheric CO₂ | Very Low | Insufficient concentration for efficient reaction. |
| Crushed dry ice (excess) | High | High CO₂ concentration and low temperature favor carboxylation. |
Protocol: Optimized Carboxylation of Bromobenzene
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a positive pressure of nitrogen.
-
Magnesium Activation: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine.
-
Grignard Formation: Add anhydrous diethyl ether to the flask. Prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at room temperature for 30-60 minutes.
-
Carboxylation: Crush an excess of dry ice in a separate beaker and add the prepared Grignard solution slowly with vigorous stirring.
-
Work-up: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding aqueous HCl (1 M) until the solution is acidic.
-
Purification: Transfer the mixture to a separatory funnel. Extract with diethyl ether. Wash the combined organic layers with aqueous sodium hydroxide (1 M). Separate the aqueous layer and acidify with concentrated HCl to precipitate benzoic acid. Collect the product by vacuum filtration and wash with cold water.
Visualizing the Process
Diagram 1: Key Steps in Aryl Grignard Carboxylation
Caption: Workflow for the synthesis of aryl carboxylic acids.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low carboxylation yield.
References
- 1. Give reaction Wurtz and wurtz fitting with grignard reagent | Filo [askfilo.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 4. US3360551A - Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents [patents.google.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scribd.com [scribd.com]
- 12. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 13. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 14. fiveable.me [fiveable.me]
- 15. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. westfield.ma.edu [westfield.ma.edu]
- 19. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Managing Exotherms in Large-Scale Synthesis of Fluorinated Compounds
Welcome to the Technical Support Center for managing exothermic reactions in the large-scale synthesis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely and efficiently controlling the significant heat release associated with fluorination. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific challenges you may encounter during your experimental work.
Introduction: The Double-Edged Sword of Fluorination
The introduction of fluorine into organic molecules is a cornerstone of modern pharmaceutical and agrochemical development. Fluorination can dramatically enhance a compound's metabolic stability, bioavailability, and binding affinity.[1][2] However, the very reactivity that makes fluorinating agents effective also presents a significant challenge: high exothermicity.[3][4] Many fluorination reactions are highly exothermic, releasing substantial amounts of heat that can lead to dangerous thermal runaways if not properly managed.[3][5] This guide provides the expertise and practical steps to mitigate these risks and ensure a controlled, scalable, and successful synthesis.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems that can arise during the scale-up of fluorination reactions and provides actionable solutions based on sound chemical principles.
Issue 1: Uncontrolled Temperature Spike During Reagent Addition
Scenario: You are performing a nucleophilic fluorination on a 1 kg scale using diethylaminosulfur trifluoride (DAST). Upon adding the DAST, even at a controlled rate, you observe a rapid and difficult-to-control temperature increase in the reactor.
Root Cause Analysis:
-
High Heat of Reaction: Fluorination reactions, particularly with reagents like DAST, are often highly exothermic.[6][7] The heat generated by the reaction is exceeding the heat removal capacity of your reactor system.
-
Localized Hotspots: In a large batch reactor, poor mixing can lead to localized areas of high reagent concentration, causing hotspots where the reaction rate and heat generation are significantly higher.[5][8]
-
Accumulation of Unreacted Reagent: If the reaction is not instantaneous, slow addition can still lead to an accumulation of the fluorinating agent. A sudden increase in reaction rate, perhaps triggered by a hotspot, can then cause a rapid release of the accumulated heat.[9]
Solutions & Methodologies:
-
Characterize the Exotherm with Reaction Calorimetry:
-
Principle: Before scaling up, it is crucial to understand the thermal profile of your reaction. Reaction calorimetry measures the heat flow of a chemical reaction, providing critical data on the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[9]
-
Protocol: Reaction Calorimetry Study
-
Set up the reaction on a small scale (e.g., 10-50 g) in a reaction calorimeter.
-
Simulate the planned large-scale addition profile (e.g., semi-batch addition).
-
Measure the heat flow in real-time.
-
Determine the maximum heat output (Qmax) and the total heat of reaction (ΔHr).
-
Calculate the Maximum Temperature of the Synthesis Reaction (MTSR) to understand the worst-case scenario of a cooling failure.[9]
-
-
-
Enhance Heat Removal:
-
Principle: The rate of heat removal must exceed the rate of heat generation.
-
Strategies:
-
Increase Coolant Flow Rate: Ensure your reactor jacket has the maximum achievable turbulent flow of the cooling fluid.
-
Use a Lower Temperature Coolant: Employ a cooling medium at a significantly lower temperature than your target reaction temperature.
-
Improve Agitation: Increase the stirrer speed to improve heat transfer from the reaction mass to the reactor wall. Be mindful of any potential impact on particle size or shear-sensitive materials.
-
Consider a Reflux Condenser: For reactions run at the boiling point of the solvent, a large, efficient reflux condenser can remove a significant amount of heat.
-
-
-
Control the Addition Rate:
-
Principle: The rate of reagent addition should be dictated by the reactor's ability to remove the heat generated.
-
Methodology:
-
Based on the calorimetry data, calculate the maximum addition rate that keeps the heat output well within the cooling capacity of your large-scale reactor.
-
Employ a high-precision dosing pump for accurate and consistent reagent addition.
-
Consider a "feed-on-demand" system where the addition rate is automatically adjusted based on the real-time temperature of the reaction mixture.
-
-
Issue 2: Side Product Formation at Larger Scales
Scenario: A fluorination reaction that gave a clean product at the 10 g scale is now producing significant amounts of elimination byproducts (e.g., alkenes) at the 500 g scale.
Root Cause Analysis:
-
Higher Effective Reaction Temperature: Even if the bulk temperature is controlled, localized hotspots can promote side reactions with higher activation energies, such as elimination.[10]
-
Longer Reaction Times: Slower additions and longer processing times at a larger scale can provide more opportunity for side reactions to occur.
Solutions & Methodologies:
-
Optimize Reaction Temperature:
-
Principle: Lower temperatures generally favor substitution (SN2) over elimination (E2) pathways.[10]
-
Action: Conduct the reaction at the lowest practical temperature that still allows for a reasonable reaction rate. Your calorimetry data can help identify the temperature at which the reaction rate becomes significant.
-
-
Re-evaluate the Fluorinating Agent:
-
Principle: Different fluorinating agents have different mechanisms and propensities for causing side reactions.
-
Action: Consider less basic or sterically hindered fluorinating agents that may favor substitution. For example, PyFluor or Deoxo-Fluor can sometimes provide better selectivity than DAST.[10]
-
-
Implement Continuous Flow Chemistry:
-
Principle: Continuous flow reactors offer superior heat and mass transfer compared to batch reactors, minimizing hotspots and allowing for precise temperature control.[3][4][6]
-
Workflow: Transitioning to Continuous Flow
-
System Design: Choose a microreactor or flow reactor with a high surface-area-to-volume ratio. Materials of construction must be compatible with the fluorinating agent (e.g., Hastelloy, PFA).
-
Parameter Optimization: Use a design of experiments (DoE) approach to optimize flow rate (residence time), temperature, and stoichiometry on a small scale.
-
Scale-Up: Scale up by running the optimized process for a longer duration ("scaling out") or by using a larger flow reactor.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the critical safety considerations when handling large quantities of fluorinating agents?
A1:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and gloves rated for the specific chemicals being used. Double-gloving is often recommended.[11]
-
Engineering Controls: Work in a well-ventilated fume hood or a dedicated ventilated enclosure. For larger-than-lecture-bottle-sized cylinders of fluorine gas, a gas cabinet with a monitoring system is essential.[12]
-
Material Compatibility: Ensure all components of your reactor system (glassware, gaskets, tubing) are compatible with the fluorinating agent and potential byproducts like hydrogen fluoride (HF).[7] For example, HF is highly corrosive to glass.
-
Emergency Preparedness: Have an emergency plan in place. This should include access to safety showers, eyewash stations, and appropriate first aid materials, such as calcium gluconate gel for HF exposure.[11][12] All personnel should be trained on the specific hazards and emergency procedures.
Q2: How do I choose between a batch reactor and a continuous flow reactor for a highly exothermic fluorination?
A2: The choice depends on several factors, but for highly exothermic reactions, continuous flow often offers significant advantages.
| Feature | Batch Reactor | Continuous Flow Reactor |
| Heat Transfer | Limited by surface area-to-volume ratio, which decreases on scale-up. Prone to hotspots. | Excellent due to high surface area-to-volume ratio.[13] Precise temperature control.[6] |
| Safety | Large volumes of hazardous materials are present at one time. Higher risk of thermal runaway.[14] | Small reaction volumes at any given time significantly reduce the risk.[14] |
| Mixing | Can be challenging to achieve homogeneity, leading to localized concentration gradients. | Rapid and efficient mixing. |
| Scalability | "Scaling up" can be complex and may require re-optimization. | "Scaling out" (running longer) is straightforward.[4] |
| Initial Cost | May be lower for standard equipment. | Can have a higher initial investment. |
Recommendation: For development and smaller-scale production, a continuous flow setup is often the safer and more controllable option for highly exothermic fluorinations.[4][15]
Q3: My reaction involves elemental fluorine (F2). What are the key challenges and how can they be mitigated?
A3: Direct fluorination with F2 is extremely exothermic and can be explosive.[6][16]
-
Challenges:
-
Extreme Reactivity: F2 reacts with most organic materials, and the reactions are very fast and highly exothermic.[6]
-
Toxicity and Corrosivity: F2 is highly toxic and corrosive, requiring specialized handling and equipment.[3][12]
-
Gas-Liquid Mass Transfer: Efficiently mixing a gas (F2) and a liquid substrate can be difficult.[3]
-
-
Mitigation Strategies:
-
Use of Diluted F2: Employing a diluted mixture of fluorine in an inert gas (e.g., 10% F2 in nitrogen) helps to tame its reactivity.[17]
-
Continuous Flow Reactors: This is the preferred method for handling F2 safely. The small reactor volume and superior heat transfer capabilities allow for precise control of the reaction.[3][17]
-
Specialized Equipment: Use materials like Hastelloy or Inconel that are resistant to fluorine corrosion.[3] Ensure all equipment is scrupulously dry, as moisture can react with fluorine to form HF.[12]
-
Part 3: Visualizations & Diagrams
Diagram 1: Heat Management in Batch vs. Flow Reactors
This diagram illustrates the fundamental difference in heat dissipation between batch and continuous flow reactors. The large volume and low surface area of a batch reactor lead to inefficient heat removal and the potential for hotspots. In contrast, the high surface-area-to-volume ratio of a flow reactor allows for rapid and efficient heat removal.
Caption: Heat management in batch versus flow reactors.
Diagram 2: Troubleshooting Workflow for Exotherm Control
This decision tree provides a logical workflow for diagnosing and addressing uncontrolled exotherms during the scale-up of fluorination reactions.
Caption: Decision workflow for managing exothermic events.
References
- Vertex AI Search. (2025, September 4).
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in the Scale-Up of 3-Fluorohexane Synthesis.
- Mielke, E., Plouffe, P., Koushik, N., Eyholzer, M., Gottsponer, M., & Kockmann, N. (n.d.). Local and overall heat transfer of exothermic reactions in microreactor systems. Reaction Chemistry & Engineering.
- Beilstein Journals. (n.d.). Flow microreactor synthesis in organo-fluorine chemistry.
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Lee, T. C., Tong, Y., & Fu, W. C. (2023). Advances in Continuous Flow Fluorination Reactions. Chemistry – An Asian Journal, 18(21), e202300723. [Link]
- Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
- Scientific.Net. (2014, September 12). Heat Transfer with Chemical Reaction in Wall Heated Packed Bed Reactor.
- Benchchem. (n.d.). Safety and handling of fluorinated organic compounds.
- ResearchGate. (n.d.). Intensification of Heat Transfer in Chemical Reactors: Heat Exchanger Reactors.
- Begell House. (n.d.). FLUORINE CALORIMETRY.
- CORE. (n.d.). Heat exchanger/reactors (HEX reactors): Concepts, technologies: State-of-the-art.
- King, R. C., & Armstrong, G. T. (n.d.). Fluorine Flame Calorimetry III.
- ResearchGate. (n.d.). Advances in Continuous Flow Fluorination Reactions.
- WIKA blog. (n.d.). How to Prevent Thermal Runaway Reactions with Fast-Response Sensors.
- ACS Publications. (2021, August 24). 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Professor Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- NIST Technical Series Publications. (n.d.). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K.
- zeal. (2024, April 30). Runaway Chemical Reactions: Causes and Prevention.
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Lacher, J. R., Kianpour, A., Oetting, F., & Park, J. D. (1956). Reaction calorimetry. The hydrogenation of organic fluorides and chlorides. Transactions of the Faraday Society, 52, 1500. [Link]
- Wikipedia. (n.d.). Radical fluorination.
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
- Wikipedia. (n.d.). Thermal runaway.
- Purdue University. (n.d.). Fluorine Safety.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Fluorination.
- Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions.
- Baumann, M., Baxendale, I. R., & Ley, S. V. (n.d.). Fluorination Chemistry Performed in a Modular Flow Reactor Introduction to Flow Chemistry.
- NIH. (n.d.). Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry.
- ResearchGate. (2025, August 6).
- Quora. (2017, January 4). Why is the fluorination of benzene highly exothermic whereas iodination is endothermic?
- Pharmaceutical Technology. (2015, October 2). Advances in Fluorination Chemistry for API Synthesis.
- Dovepress. (n.d.). Recent advances in green fluorine chemistry.
- Dalton Transactions. (n.d.). Large-scale synthesis of fluorinated graphene by rapid thermal exfoliation of highly fluorinated graphite.
- University of Amsterdam. (2024, August 29). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds.
- ResearchGate. (2025, August 7).
- MDPI. (n.d.). Revisiting the Solid-State Synthesis of Alkali–Tantalum(V) Oxyfluorides.
- Chemistry World. (2024, September 16). PFAS-free synthesis of fluorinated drugs and pesticides.
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Technical Support Center: Catalyst Deactivation in Fluorination Reactions
Welcome to the Technical Support Center for Catalytic Fluorination. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for catalyst deactivation—a critical challenge in the synthesis of fluorinated molecules. Fluorinated organic compounds are vital in modern chemistry, offering enhanced metabolic stability and bioavailability in pharmaceuticals and agrochemicals.[1][2][3][4] However, the unique reactivity of fluorine and its reagents often leads to complex catalyst deactivation pathways. This resource provides actionable solutions and explains the underlying chemical principles to help you optimize your catalytic fluorination experiments.
Frequently Asked Questions (FAQs) about Catalyst Deactivation
Q1: What are the common signs of catalyst deactivation in my fluorination reaction?
A: The most common indicator of catalyst deactivation is a time-dependent loss of catalytic activity and/or selectivity.[5] This can manifest as:
-
Decreased Reaction Rate: The time required to reach a certain conversion increases with each catalytic cycle or over a single prolonged run.
-
Lower Product Yield: Subsequent reactions with a recycled catalyst or later stages of a continuous process show a noticeable drop in product formation.
-
Changes in Selectivity: The ratio of desired product to byproducts worsens over time.
-
Visual Changes in the Catalyst: The catalyst may change color (e.g., darkening due to coke formation), or its physical form might alter (e.g., powdering of pellets).[6]
Q2: What are the primary mechanisms of catalyst deactivation in fluorination?
A: Catalyst deactivation in fluorination reactions can be broadly categorized into four main mechanisms: poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.
-
Poisoning: This occurs when a substance chemically bonds to the active sites of the catalyst, rendering them inactive. In fluorination, common poisons include hydrofluoric acid (HF) byproducts, water, and impurities in the starting materials or solvents.[7]
-
Fouling (Coking): This is the physical deposition of substances on the catalyst surface, blocking access to the active sites.[8][9] In fluorination, this often involves the formation of carbonaceous deposits (coke) from the decomposition of organic reactants or products at high temperatures.[5][6]
-
Thermal Degradation and Sintering: High reaction temperatures can cause irreversible changes to the catalyst's structure.[5][10] This can involve the growth of metal crystallites (sintering), which reduces the active surface area, or the collapse of the support's pore structure.[5]
-
Leaching: This is the dissolution of the active catalytic species from its support into the reaction medium. This is particularly relevant for supported catalysts and can lead to product contamination and a permanent loss of activity.
Q3: How can I differentiate between these deactivation mechanisms in my experiment?
A: A systematic approach involving control experiments and characterization of the spent catalyst is crucial.
| Deactivation Mechanism | Experimental Observation | Characterization of Spent Catalyst |
| Poisoning | Rapid loss of activity with a fresh catalyst upon introducing a suspected poison (e.g., a small amount of water). | Elemental analysis (e.g., XPS, EDX) to detect the presence of poisons on the surface. |
| Fouling (Coking) | Gradual loss of activity, often accompanied by a color change (darkening). Activity may be restored by a regeneration process like calcination.[11] | Thermogravimetric analysis (TGA) to quantify coke deposition. Visual inspection by microscopy (SEM, TEM). |
| Thermal Degradation | Activity loss after exposure to high temperatures, which is typically irreversible. | X-ray diffraction (XRD) to observe changes in crystallite size. BET surface area analysis to measure loss of surface area. |
| Leaching | Detection of the catalyst's metal in the reaction mixture or product (e.g., by ICP-MS). | Elemental analysis of the catalyst to confirm the loss of the active metal. |
Troubleshooting Guide: Specific Issues and Solutions
Problem 1: Low or No Product Yield
Q: My catalytic fluorination reaction is resulting in a low yield or no desired product. How do I determine if catalyst deactivation is the root cause?
A: Low or no yield can stem from various factors, including an inactive catalyst, suboptimal reaction conditions, or poor reagent reactivity.[7] The following workflow can help you diagnose the issue.
Actionable Steps:
-
Verify Catalyst Activity: Run the reaction with a fresh, unopened batch of catalyst from a reliable supplier.[7] Ensure it has been stored correctly (e.g., under an inert atmosphere).[7] Some catalysts also require pre-activation; consult the literature for specific procedures.[7]
-
Optimize Reaction Conditions: Systematically screen temperature, solvent, and reactant concentrations.[7] Both insufficient and excessive heat can be detrimental.[7] For example, high temperatures can lead to thermal degradation.[10]
-
Ensure Reagent Purity: Impurities, especially water and oxygen, can deactivate many fluorination catalysts.[7] Ensure all glassware is oven-dried, use anhydrous solvents, and run reactions under an inert atmosphere (e.g., argon or nitrogen).[7]
If a fresh catalyst under optimal conditions provides a good yield, but a recycled or older catalyst does not, deactivation is the likely cause.
Problem 2: Catalyst Deactivation by HF
Q: I suspect the byproduct HF is deactivating my catalyst. What is the mechanism, and how can I mitigate this?
A: Hydrogen fluoride (HF) is a common byproduct in many fluorination reactions, particularly when using nucleophilic fluoride sources.[12] It is highly corrosive and can deactivate catalysts in several ways:
-
Structural Changes: HF can react with metal oxide supports like alumina, converting them into metal fluorides or oxyfluorides.[13] This can lead to a drastic decrease in surface area and alter the catalyst's properties.[13]
-
Altering Acidity: The interaction of HF with the catalyst surface can change the nature and strength of Lewis and Brønsted acid sites, which are often crucial for catalytic activity.[6]
-
Leaching of Active Metals: In some cases, HF can facilitate the leaching of the active metal from the support.
Solutions:
-
Use of HF-Resistant Catalysts: Metal fluorides such as MgF₂, BaF₂, and LaF₃ have shown good stability in the presence of HF and can be effective catalysts for certain fluorination reactions.[14]
-
Add a Base or HF Scavenger: In liquid-phase reactions, a mild, non-nucleophilic base can be added to neutralize the HF as it forms. However, the choice of base is critical, as some amines can also lead to catalyst deactivation.[15]
-
Catalyst Modification: Doping a catalyst with a second metal, such as adding zinc to a chromium-based catalyst, can improve its stability and performance in the presence of HF.[16]
Problem 3: Fouling and Coking on the Catalyst Surface
Q: My catalyst is turning black, and its activity is steadily declining. Is this coking, and what can I do about it?
A: A gradual loss of activity accompanied by the catalyst turning black or dark brown is a strong indication of coking.[6] Coke is a carbonaceous deposit that forms from the decomposition or polymerization of reactants, products, or solvent molecules on the catalyst surface, physically blocking the active sites.[5][6] Higher reaction temperatures often accelerate coke formation.[6]
Solutions:
-
Optimize Reaction Temperature: Lowering the reaction temperature can often reduce the rate of coke formation. However, this must be balanced with achieving a sufficient reaction rate.
-
Modify Feed Composition: If a particular reactant is prone to decomposition, adjusting its concentration or the reactant ratio can help minimize coking.
-
Catalyst Regeneration: For many catalysts, the deactivation by coking is reversible. The coke can be burned off in a controlled manner, a process known as regeneration (see Protocol 1 below).[11][17]
Problem 4: Thermal Degradation and Sintering
Q: My reaction requires high temperatures (>400°C). How can I prevent thermal damage to my catalyst?
A: High temperatures can cause irreversible deactivation through sintering, where the small, highly dispersed active metal particles on a support migrate and coalesce into larger crystals.[5] This leads to a significant and permanent loss of active surface area. The support material itself can also undergo phase changes or pore collapse at elevated temperatures.[5]
Solutions:
-
Select Thermally Stable Catalysts and Supports: Choose catalyst supports with high melting points and structural stability, such as certain forms of alumina, titania, or carbon. The choice of active metal also plays a role in its resistance to sintering.
-
Optimize Operating Temperature: Operate at the lowest possible temperature that still provides the desired conversion and selectivity.
-
Control Reaction Atmosphere: The presence of certain gases, like water vapor, can sometimes accelerate sintering.[17] Maintaining a controlled, dry atmosphere can improve catalyst longevity.
Catalyst Regeneration Protocols
Q: My catalyst has lost its activity. Is it possible to regenerate and reuse it?
A: In many cases, yes. Deactivation by coking or poisoning by certain species can often be reversed. However, deactivation by thermal degradation or significant leaching is typically irreversible.
Protocol 1: Regeneration of a Coked Catalyst by Controlled Oxidation
This procedure is for removing carbonaceous deposits (coke) from a catalyst surface. Caution: This process can be exothermic. Ensure proper temperature control.
-
Purge the Reactor: Place the coked catalyst in a suitable reactor (e.g., a tube furnace). Purge the system with an inert gas (e.g., nitrogen or argon) at a low flow rate while slowly heating to the desired regeneration temperature (typically 300-500°C).
-
Introduce Oxidant: Once at temperature, introduce a dilute stream of an oxidizing gas (e.g., 1-5% oxygen in nitrogen) into the inert gas flow.[17]
-
Controlled Burn-off: Carefully monitor the reactor temperature. The combustion of coke is exothermic, and a rapid temperature increase can cause thermal damage to the catalyst. Adjust the oxygen concentration or gas flow rate to maintain a stable temperature.
-
Hold and Cool: Maintain the oxidizing flow until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂). Then, switch back to an inert gas flow and allow the catalyst to cool to room temperature.
Protocol 2: Reactivation of Metal Oxide-Based Fluorination Catalysts
This procedure is often used for chromium oxide-based catalysts that have been deactivated.
-
Initial Treatment: Place the deactivated catalyst in a reactor suitable for handling corrosive gases.
-
Re-fluorination/Activation: Treat the catalyst with a reactive fluorine source. This can be done by passing a stream of HF gas over the catalyst bed at an elevated temperature (e.g., 300-400°C).[7][13] Alternatively, other fluorinating agents like nitrogen trifluoride (NF₃) or fluorine (F₂) gas can be used, though these require specialized equipment and handling procedures.[7]
-
Purge: After the treatment period, purge the system thoroughly with an inert gas to remove any residual reactive gases before cooling the catalyst to room temperature.
References
Sources
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Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the significant challenge of poor solubility of fluorinated intermediates in synthesis. The unique physicochemical properties imparted by fluorine, while beneficial for the final product's biological activity, often create hurdles during synthesis and purification.[1][2] This resource is designed to provide both theoretical understanding and practical, actionable solutions to keep your projects on track.
Troubleshooting Guide: Step-by-Step Solutions for Solubility Issues
This section is structured to address specific problems you may encounter in the lab, providing a logical progression of solutions from simple adjustments to more advanced techniques.
Problem: My new fluorinated intermediate is poorly soluble or completely insoluble in common organic solvents.
This is the most frequent challenge. The high electronegativity and unique electronic nature of fluorine can drastically alter a molecule's polarity and intermolecular interactions, leading to insolubility in standard solvents.[3] Here is a systematic approach to finding a suitable solvent system.
Solution 1: Systematic Solvent Screening
Do not randomly select solvents. A methodical approach based on solvent properties is more efficient. The goal is to match the solvent's polarity and characteristics to your fluorinated intermediate.
Experimental Protocol: Systematic Solvent Screening
-
Preparation: Place a small, accurately weighed amount of your fluorinated intermediate (e.g., 1-2 mg) into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a single solvent from the list below.
-
Observation & Agitation: Vigorously agitate each vial (vortex mixer) for 1-2 minutes. Observe for dissolution.
-
Heating: If the compound is still insoluble, gently heat the vial (e.g., to 40-50°C) and observe any changes. Be aware of the solvent's boiling point.
-
Sonication: If heating is ineffective or undesirable, place the vial in an ultrasonic bath for 5-10 minutes.[4][5] Cavitation can break up solute aggregates and enhance dissolution.[4]
-
Incremental Addition: If the compound has not dissolved, add another measured volume of the solvent and repeat the process. This helps in estimating the approximate solubility.
-
Documentation: Record your observations for each solvent, noting full dissolution, partial dissolution, or insolubility at each step (room temperature, with heat, with sonication).
Table 1: Recommended Solvents for Screening
| Solvent Category | Examples | Rationale & Key Characteristics |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Often effective for polar fluorinated compounds. Use with caution as some fluorinating agents can react exothermically with DMF and DMSO.[6] |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Good general-purpose solvents with moderate polarity. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Can be effective but are often subject to environmental and safety restrictions. |
| Alcohols | Methanol, Ethanol, Isopropanol | Their ability to hydrogen bond can sometimes overcome intermolecular forces in the fluorinated solid. |
| "Fluorous" Solvents | Perfluorohexane, Perfluoromethylcyclohexane, Trifluorotoluene (TFT) | These are specifically designed to dissolve highly fluorinated compounds and are often immiscible with common organic solvents.[7][8] |
Solution 2: Employing Co-Solvent Systems
If a single solvent is ineffective, a mixture of solvents, or a co-solvent system, can dramatically enhance solubility.[9][10] A co-solvent works by reducing the interfacial tension between the solute and the primary solvent, effectively making the solute "more comfortable" in the solution.[9]
-
Strategy: Start with the best single solvent identified in your screening and add a second solvent (a co-solvent) in varying ratios (e.g., 9:1, 4:1, 1:1).
-
Common Pairs:
-
Toluene/Heptane: For less polar compounds.
-
THF/Acetonitrile: A versatile polar mixture.
-
DCM/Methanol: Often effective but check for reactivity.
-
Trifluorotoluene (TFT) as a co-solvent with a standard organic solvent can be a powerful option.
-
Diagram 1: Co-Solvent Mechanism of Action This diagram illustrates how co-solvent molecules can arrange themselves around a poorly soluble fluorinated intermediate to facilitate its dissolution in a bulk solvent.
Caption: Co-solvents bridge the polarity gap between solute and solvent.
Problem: My reaction is stalling or giving low yields, likely due to the poor solubility of the fluorinated starting material.
When a reactant has poor solubility, its concentration in the solution phase is too low for the reaction to proceed at a reasonable rate. This is a common issue in heterogeneous reaction mixtures.
Solution 1: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is an excellent technique when one reactant is soluble in an organic phase (like your fluorinated intermediate, once a solvent is found) and the other is in an aqueous phase or is a solid salt.[11][12] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), acts like a shuttle.[11][13] It carries the reactant from the aqueous/solid phase into the organic phase, allowing it to react with the dissolved fluorinated intermediate.[14][15] This can dramatically accelerate reactions that are otherwise inhibited by phase boundaries.[13]
Solution 2: Fluorous Biphase Systems (FBS)
For highly fluorinated intermediates, a fluorous biphase system can be a powerful, albeit more advanced, strategy.[16]
-
Concept: This technique uses a fluorous solvent (like perfluorohexane) and a standard organic solvent (like toluene). At room temperature, these solvents are immiscible, forming two layers.[17]
-
Procedure:
-
The highly fluorinated intermediate dissolves in the fluorous phase.
-
The other reactant(s) dissolve in the organic phase.
-
Upon heating, the two phases can become miscible, forming a single homogeneous solution where the reaction can proceed efficiently.[17]
-
After the reaction is complete, cooling the mixture causes the phases to separate again. The product can then be isolated from one phase, while the catalyst or unreacted starting material may remain in the other, simplifying purification.[17]
-
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds often so poorly soluble?
The properties of fluorine are unique. It is the most electronegative element, leading to highly polarized C-F bonds.[2] However, a molecule with many C-F bonds (perfluorinated) can have a non-polar overall character. These molecules are often described as being both hydrophobic (water-repelling) and lipophobic (fat-repelling), meaning they do not dissolve well in either polar or non-polar hydrocarbon-based organic solvents.[3] This dual nature is why specialized "fluorous" solvents, which have a high affinity for fluorinated compounds, are sometimes necessary.
Q2: What are the best "first-pass" solvents to try for a new fluorinated intermediate of unknown properties?
A good starting point is to test a small set of solvents covering a range of polarities. A recommended "starter kit" would include:
-
Acetonitrile (MeCN): A polar aprotic solvent that is often effective.
-
Tetrahydrofuran (THF): A good, moderately polar option.
-
Toluene: For less polar intermediates.
-
Trifluorotoluene (TFT): An excellent choice if you suspect your compound is highly fluorinated.
Q3: Can physical methods like sonication or heating damage my fluorinated intermediate?
-
Heating: Most fluorinated organic intermediates are thermally stable. However, it's crucial to consider the stability of all components in your reaction mixture, not just the fluorinated starting material. Always heat gently at first and monitor for any signs of decomposition (e.g., color change). When processing fluoropolymers at very high temperatures (well above typical lab synthesis conditions), hazardous decomposition products can form.[18][19] Ensure adequate ventilation when heating any chemical substance.[20]
-
Sonication: This is generally a safe and effective method for improving dissolution.[21] The high-frequency sound waves create and collapse microscopic bubbles, a process called cavitation, which provides intense local energy to break apart solid particles without significantly heating the bulk solution.[4][5] It is unlikely to cause decomposition of typical organic molecules.
Q4: How do I choose the right co-solvent?
The choice depends on the properties of your primary solvent and your solute. A good rule of thumb is to choose a co-solvent that has some miscibility with the primary solvent and some affinity for the solute. For example, if your fluorinated intermediate shows slight solubility in toluene (non-polar) but better solubility in THF (polar), a mixture of toluene and THF might provide the ideal balance to dissolve it while maintaining the desired reaction conditions. The goal is to create a solvent environment that is energetically favorable for the solute.[22]
Q5: Are there specific safety concerns I should be aware of when working with fluorinated intermediates?
Yes. While many fluorinated intermediates are stable, the field of fluorine chemistry has specific hazards.
-
Reagent Compatibility: Some fluorinating agents (like Selectfluor™) can react violently and exothermically with common solvents like DMF and DMSO.[6] Always check the compatibility of your reagents and solvents before mixing.
-
Heating and Decomposition: As mentioned, high temperatures can cause some fluoropolymers to decompose, potentially releasing toxic fumes like hydrogen fluoride (HF).[18][19] While this is more of a concern in materials science processing than typical organic synthesis, it underscores the need for good ventilation.[20]
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) is mandatory. For handling certain fluorine-containing reagents, such as those that can release HF, specialized gloves and procedures are necessary.[23][24] Always consult the Safety Data Sheet (SDS) for every chemical you use.
Diagram 2: Decision Workflow for Solubility Enhancement This flowchart provides a logical sequence of steps for a researcher to follow when encountering a solubility problem with a fluorinated intermediate.
Caption: A systematic workflow for tackling solubility challenges.
References
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Gladysz, J. A., & Curran, D. P. (n.d.). A fluorous-phase strategy for improving separation efficiency in organic synthesis. PubMed. Retrieved from [Link]
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Fluorous chemistry. (n.d.). Wikipedia. Retrieved from [Link]
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Phase-transfer catalyst. (n.d.). Wikipedia. Retrieved from [Link]
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Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Carvalho, P. J., et al. (2017). Influence of Fluorination on the Solubilities of Carbon Dioxide, Ethane, and Nitrogen in 1-n-Fluoro-alkyl-3-methylimidazolium Bis(n-fluoroalkylsulfonyl)amide Ionic Liquids. PubMed. Retrieved from [Link]
-
(2020). Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press. Retrieved from [Link]
-
Pau, S., et al. (2009). Theoretical prediction of the solubility of fluorinated C60. RSC Publishing. Retrieved from [Link]
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Industrial Phase Transfer Catalysis. (2018). Scientific Update - UK. Retrieved from [Link]
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Specific Solvent Issues with Fluorination. (n.d.). Wordpress. Retrieved from [Link]
-
7.2: Reactions in Fluorous Solvents. (2021). Chemistry LibreTexts. Retrieved from [Link]
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Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Retrieved from [Link]
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Ultrasound Technique Removes Dangerous Chemicals from Groundwater. (2023). AZoCleantech. Retrieved from [Link]
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The advantages of using fluorinated solvents. (2023). EnviroTech Europe. Retrieved from [Link]
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New Fluorinated Solvent Alternatives. (n.d.). P2 InfoHouse. Retrieved from [Link]
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Guide to the Safe Handling of Fluoropolymer Resins. (n.d.). Retrieved from [Link]
- (n.d.). Solvents for fluorinated polymers - US5290846A. Google Patents.
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(n.d.). Biological Impacts of Fluorination. ResearchGate. Retrieved from [Link]
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Gole, V. L., et al. (n.d.). Sonolysis of per- and poly fluoroalkyl substances (PFAS): A meta-analysis. PMC - NIH. Retrieved from [Link]
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Investigating the Dynamics and Processes Behind the Ultrasonic Removal of Fluorine from Fluorotelomer Sulfonates. (2023). Global Water Institute - The Ohio State University. Retrieved from [Link]
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(n.d.). Fluorine. Retrieved from [Link]
-
Safety Considerations When Using Chemical Resistant Tubing in Hazardous Environments. (2024). Retrieved from [Link]
-
House, G. L., et al. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Retrieved from [Link]
-
Zhang, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Retrieved from [Link]
-
Macdougall, L. J., et al. (n.d.). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. PMC - PubMed Central. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
(n.d.). Strategies to Address Low Drug Solubility in Discovery and Development. Retrieved from [Link]
-
(n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]
-
Gole, V. L., et al. (2018). Sono-chemical treatment of per. University of Saskatchewan. Retrieved from [Link]
-
Jamison, T. F., & Chen, Y. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Patel, V. R., et al. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC - NIH. Retrieved from [Link]
-
Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021). Chemical Society Reviews (RSC Publishing). Retrieved from [Link]
-
Williams, H. D., et al. (n.d.). Strategies to address low drug solubility in discovery and development. PubMed. Retrieved from [Link]
-
Kumar, S., & Singh, A. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]
-
Kumar, A., & Singh, V. K. (n.d.). Recent advances in the synthesis of fluorinated compounds via an aryne intermediate. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Wang, Z., et al. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment. PMC - NIH. Retrieved from [Link]
-
(n.d.). Recent Advances on Fluorine Chemistry. PMC - NIH. Retrieved from [Link]
Sources
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- 4. azocleantech.com [azocleantech.com]
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Validation & Comparative
comparative analysis of 2,3,5-Trifluoro-4-methylbenzoic acid isomers' reactivity
An In-Depth Comparative Guide to the Reactivity of Fluorinated Benzoic Acid Isomers in Drug Discovery
As Senior Application Scientists, we frequently encounter challenges in synthetic chemistry where the subtle repositioning of a substituent on an aromatic ring dramatically alters reaction outcomes. This is particularly true for fluorinated synthons, which are cornerstones of modern medicinal chemistry. The unique electronic properties of fluorine can be a double-edged sword, offering metabolic stability and enhanced binding affinity on one hand, while presenting synthetic hurdles on the other.
This guide provides a comparative analysis of the reactivity of trifluorinated methylbenzoic acid isomers, using 2,3,5-Trifluoro-4-methylbenzoic acid and its conceptual isomers as a framework. We will dissect how the interplay of substituent positions governs the molecule's behavior in key synthetic transformations, moving beyond a simple recitation of facts to explain the underlying chemical principles. Our goal is to equip you, our fellow researchers and drug development professionals, with a predictive understanding of reactivity that can guide your synthetic design and troubleshooting efforts.
The Dueling Nature of Fluorine: Inductive vs. Mesomeric Effects
To understand the reactivity of any polysubstituted aromatic ring, we must first appreciate the electronic contributions of each substituent. Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a -I or inductive effect). Conversely, its lone pairs can participate in resonance, donating electron density back to the ring (a +M or mesomeric effect).
-
Inductive Effect (-I): This distance-dependent effect strongly deactivates the entire aromatic ring by pulling electron density away, making it less susceptible to electrophilic attack but more susceptible to nucleophilic attack.
-
Mesomeric Effect (+M): This effect donates electron density primarily to the ortho and para positions, partially counteracting the inductive withdrawal at these specific sites.
However, for fluorine, the potent inductive effect overwhelmingly dominates the weaker mesomeric effect. This dual influence is the key to understanding the nuanced reactivity of its isomers.
Caption: Dominant inductive and weaker mesomeric effects of fluorine.
Predicting Reactivity: A Tale of Three Isomers
Let's consider three hypothetical isomers to illustrate the principles of reactivity:
-
Isomer A: this compound: The target molecule.
-
Isomer B: 2,4,6-Trifluoro-3-methylbenzoic acid: Fluorines are ortho and para to the carboxyl group.
-
Isomer C: 3,4,5-Trifluoro-2-methylbenzoic acid: Fluorines are meta and para to the carboxyl group.
Acidity (pKa) of the Carboxylic Acid
The acidity of the benzoic acid proton is a direct measure of the electronic environment of the ring. Electron-withdrawing groups (EWGs) stabilize the resulting carboxylate anion, leading to a lower pKa (stronger acid).
-
Isomer B (2,4,6-Trifluoro-3-methylbenzoic acid) would be the strongest acid . The two fluorine atoms at the ortho positions (2 and 6) exert a maximal inductive effect on the carboxyl group, strongly stabilizing the conjugate base.
-
Isomer A (this compound) would have intermediate acidity . It has one ortho fluorine (position 2), providing significant stabilization, but the other fluorines are more distant.
-
Isomer C (3,4,5-Trifluoro-2-methylbenzoic acid) would likely be the weakest acid of the three. It lacks a fluorine atom ortho to the carboxyl group, meaning the powerful, distance-dependent inductive stabilization is significantly reduced. The methyl group at the ortho position may also cause a slight steric hindrance, forcing the carboxyl group out of the plane of the ring and reducing resonance stabilization.
| Isomer (Conceptual) | Key Features Influencing Acidity | Predicted pKa Rank |
| B: 2,4,6-Trifluoro | Two ortho fluorines provide maximum inductive withdrawal. | 1 (Lowest pKa) |
| A: 2,3,5-Trifluoro | One ortho fluorine provides strong inductive withdrawal. | 2 (Intermediate pKa) |
| C: 3,4,5-Trifluoro | No ortho fluorines; reduced inductive effect on COOH. | 3 (Highest pKa) |
This difference in acidity has direct consequences for reactions involving the carboxylate, such as amide bond formation. A lower pKa facilitates deprotonation but can also indicate a less nucleophilic carboxylate. The choice of coupling reagents must be made accordingly.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful tool for C-N, C-O, and C-S bond formation. The reaction proceeds via a negatively charged Meisenheimer complex, which is stabilized by strong EWGs. For a substitution to occur, the EWGs must be ortho or para to a suitable leaving group (in this case, a fluorine atom).
Caption: A typical experimental workflow for SNAr reactions.
-
Most Reactive Position: The C4 position in a conceptual 2,3,5,6-tetrafluorobenzoic acid would be highly activated for SNAr. It is para to the strongly withdrawing carboxyl group and ortho to two fluorine atoms (at positions 3 and 5).
-
Isomer A (this compound): This isomer is not well-suited for SNAr at the fluorine positions. The potential leaving groups (F atoms) are not sufficiently activated. For instance, the F at C5 is meta to the COOH group. The F at C3 is also meta to the COOH. The F at C2 is ortho, but the ring is less electron-deficient than a molecule with more EWGs.
-
Isomer B (2,4,6-Trifluoro-3-methylbenzoic acid): The fluorines at positions 4 and 6 are prime candidates for SNAr. The C4-F is para to the COOH group, and the C6-F is ortho. Both are strongly activated. A nucleophile would likely attack at the C4 position due to less steric hindrance compared to the C6 position, which is adjacent to the methyl group.
-
Isomer C (3,4,5-Trifluoro-2-methylbenzoic acid): The fluorine at C4 is highly activated, being para to the COOH group. The fluorine at C5 is meta and thus less likely to be displaced.
Reactivity Summary for SNAr: Isomer B > Isomer C > Isomer A (likely unreactive)
Electrophilic Aromatic Substitution (SEAr)
SEAr reactions (e.g., nitration, halogenation) are challenging on these highly deactivated rings. The combined electron-withdrawing power of the fluorine atoms and the carboxyl group makes the ring very "electron-poor."
If a reaction were forced, the directing effects of the substituents would be crucial:
-
COOH group: A powerful deactivating group and a meta-director.
-
Fluorine: A deactivating group but an ortho, para-director.
-
Methyl group: An activating group and an ortho, para-director.
The outcome is a "competition" between these directing effects on a highly resistant substrate.
-
Isomer A (this compound): The only available position is C6. This position is ortho to the C5-F and meta to the COOH group. The methyl group at C4 directs ortho to C5 and C3 (both blocked). The directing vectors are not in strong agreement, and the overall deactivation makes any substitution difficult.
-
Isomer B (2,4,6-Trifluoro-3-methylbenzoic acid): The only available position is C5. This position is ortho to the C4-F and C6-F, meta to the COOH, and meta to the methyl group. The powerful deactivation of the ring makes SEAr highly improbable.
-
Isomer C (3,4,5-Trifluoro-2-methylbenzoic acid): The only available position is C6. It is ortho to the C5-F and meta to the COOH. The methyl group at C2 directs ortho (blocked) and para to C5. Again, the reaction is highly unlikely.
In practice, synthetic chemists would avoid SEAr on such electron-deficient systems. It is far more common to build the substitution pattern on the ring first and then introduce the carboxylic acid functionality at a later stage.
Experimental Protocol: Amide Coupling of a Deactivated Benzoic Acid
This protocol is a self-validating system for the coupling of an electron-deficient benzoic acid, where standard conditions might fail. The inclusion of an activating agent like HATU and a non-nucleophilic base is critical.
Objective: To synthesize the N-benzylamide of this compound.
Materials:
-
This compound (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Benzylamine (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃
-
Brine
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Activation: Add HATU to the solution, followed by the slow, dropwise addition of DIPEA. Stir the mixture at room temperature for 15-20 minutes. Causality: This pre-activation step forms the highly reactive O-acylisourea intermediate, which is essential for overcoming the low nucleophilicity of the carboxylate.
-
Nucleophilic Addition: Add benzylamine dropwise to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting acid by TLC or LC-MS (typically complete within 2-4 hours).
-
Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) to remove unreacted acid and activator byproducts, followed by brine (1x).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization as needed.
Conclusion
The reactivity of polysubstituted fluoroaromatics is not governed by a single factor, but by a complex interplay of inductive effects, mesomeric effects, steric hindrance, and the specific demands of the reaction mechanism. By dissecting these contributions, we can move from simple trial-and-error to a more predictive and rational approach to synthetic design. For the trifluoro-methylbenzoic acids discussed, the position of fluorine atoms relative to the carboxylic acid is the single most critical determinant of acidity and susceptibility to SNAr, while the overall electron-deficient nature of the ring renders SEAr reactions largely unviable. This foundational understanding is indispensable for any scientist working at the frontier of drug discovery.
References
A Comparative Guide to the Acidity of Fluorinated Benzoic Acids
<_>
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms onto a benzoic acid scaffold is a powerful strategy in medicinal chemistry and materials science. The number and position of these fluorine substituents dramatically influence the molecule's physicochemical properties, most notably its acidity (pKa). A thorough understanding of these structure-acidity relationships is paramount for predicting molecular behavior in biological systems, optimizing reaction conditions, and designing novel compounds with tailored properties. This guide provides a comprehensive comparison of the acidity of various fluorinated benzoic acids, supported by experimental data and a detailed protocol for pKa determination.
The Influence of Fluorine Substitution on Acidity: A Comparative Analysis
The acidity of benzoic acid is significantly enhanced by the presence of electron-withdrawing fluorine atoms. This effect is a combination of the inductive effect, resonance effect, and, in the case of ortho substitution, steric effects. The magnitude of this enhancement is directly correlated with the number and position of the fluorine substituents. A lower pKa value indicates a stronger acid.
Below is a summary of experimentally determined pKa values for a range of fluorinated benzoic acids, providing a clear comparison of their relative acid strengths.
| Compound | Isomer | pKa Value |
| Benzoic Acid (Reference) | - | 4.20[1] |
| Monofluorobenzoic Acids | ||
| 2-Fluorobenzoic acid | ortho | 3.27[1] |
| 3-Fluorobenzoic acid | meta | 3.86[1][2] |
| 4-Fluorobenzoic acid | para | 4.14[1] |
| Difluorobenzoic Acids | ||
| 2,3-Difluorobenzoic acid | 2.88[1] | |
| 2,4-Difluorobenzoic acid | 2.85[1] | |
| 2,5-Difluorobenzoic acid | 2.87[1] | |
| 2,6-Difluorobenzoic acid | 2.13[1] | |
| 3,4-Difluorobenzoic acid | 3.80[1] | |
| 3,5-Difluorobenzoic acid | 3.37[1] | |
| Trifluorobenzoic Acids | ||
| 2,3,5-Trifluorobenzoic acid | 2.59 (Predicted)[1][3] | |
| 2,4,5-Trifluorobenzoic acid | 2.80[1] | |
| 2,4,6-Trifluorobenzoic acid | 1.83[1] | |
| 3,4,5-Trifluorobenzoic acid | 3.29[1] | |
| Pentafluorobenzoic Acid | ||
| 2,3,4,5,6-Pentafluorobenzoic acid | - | 1.48[4] |
Unraveling the Structure-Acidity Relationship
The trends observed in the pKa values can be rationalized by considering the electronic effects exerted by the fluorine substituents.
Inductive Effect (-I): Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect.[5][6] This effect pulls electron density through the sigma (σ) bonds, stabilizing the negative charge of the carboxylate anion formed upon deprotonation.[5][6][7] This stabilization of the conjugate base results in a stronger acid. The inductive effect is distance-dependent, being most potent at the ortho position and diminishing with increasing distance at the meta and para positions.[5][8] This explains why 2-fluorobenzoic acid is a stronger acid than 3-fluorobenzoic acid, which in turn is stronger than 4-fluorobenzoic acid.[8][9]
Resonance (Mesomeric) Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the π-system of the benzene ring. This electron-donating resonance effect increases electron density on the ring, which can destabilize the carboxylate anion and thus decrease acidity.[7] This effect is most pronounced at the ortho and para positions. For fluorine, the inductive effect generally outweighs the resonance effect in influencing acidity.[8]
The Ortho Effect: A notable phenomenon is the "ortho effect," where most ortho-substituted benzoic acids are stronger than their meta and para isomers.[8] This is often attributed to steric hindrance between the ortho substituent and the carboxylic acid group. This steric clash forces the carboxyl group to twist out of the plane of the benzene ring, which disrupts the resonance between the carboxyl group and the ring, a phenomenon known as Steric Inhibition of Resonance (SIR), thereby increasing the acidity.[8]
The interplay of these effects is evident in the data. The increasing number of fluorine atoms generally leads to a lower pKa and stronger acidity. For instance, the pKa of pentafluorobenzoic acid is a remarkable 1.48, indicating a very strong acid.[4] The positioning of the fluorine atoms is also critical. For example, 2,6-difluorobenzoic acid is a much stronger acid than 3,5-difluorobenzoic acid due to the combined inductive effects of two ortho-positioned fluorine atoms.
Caption: Inductive effect of fluorine on the benzoate anion.
Experimental Determination of pKa: A Step-by-Step Protocol
Potentiometric titration is a highly accurate and widely used method for determining the pKa of weak acids like fluorinated benzoic acids.[10] The method involves titrating a solution of the acid with a strong base of known concentration while monitoring the pH.
Apparatus and Reagents:
-
pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10).[1][11]
-
Magnetic stirrer and stir bar.
-
Burette (Class A).
-
Beaker or titration vessel.
-
Fluorobenzoic acid sample of known weight.
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[1]
-
Deionized water.
-
0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.[11]
Procedure:
-
Sample Preparation: Accurately weigh a sample of the fluorinated benzoic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[11] Add KCl solution to maintain a constant ionic strength.[11]
-
Titration Setup: Place the beaker containing the acid solution on the magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
Initial pH: Record the initial pH of the solution.
-
Titration: Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1-0.2 mL).
-
Data Recording: After each addition of NaOH, allow the pH reading to stabilize and then record both the pH and the total volume of titrant added.[1]
-
Equivalence Point: Continue the titration until the pH has risen significantly, well past the expected equivalence point (e.g., to pH 11-12).[1]
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
The equivalence point is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).
-
The pKa is the pH at the half-equivalence point, which is the volume of NaOH that is half of the volume required to reach the equivalence point.[1]
-
-
Replication: Perform the titration at least in triplicate to ensure the reliability of the results and calculate the average pKa and standard deviation.[11]
Caption: Workflow for pKa determination by potentiometric titration.
Conclusion
The acidity of benzoic acid can be finely tuned by the strategic placement of fluorine substituents. The strong electron-withdrawing inductive effect of fluorine is the primary driver for the observed increase in acidity, with the number and proximity of fluorine atoms to the carboxylic acid group playing a crucial role. This guide provides a foundational understanding of these structure-acidity relationships and a reliable experimental protocol for their determination, empowering researchers to make informed decisions in the design and application of fluorinated benzoic acids.
References
-
Wikipedia. (2023, December 2). Pentafluorobenzoic acid. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Glasp. (2023, February 16). Inductive Effect - Acids and Bases | Video Summary and Q&A. Retrieved from [Link]
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Chemistry Steps. (n.d.). How Resonance Affects Acidity and Basicity. Retrieved from [Link]
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Solubility of Things. (n.d.). Inductive Effect on Acidity. Retrieved from [Link]
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Chemistry LibreTexts. (2021, December 15). 3.4: Structural Effects on Acidity and Basicity. Retrieved from [Link]
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Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436. Retrieved from [Link]
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Babic, S., Horvat, A. J. M., Pavlovic, D. M., & Kaštelan-Macan, M. (2007). Determination of pKa values of active pharmaceutical ingredients. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
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YouTube. (2023, February 17). Inductive Effect - Acids and Bases. Retrieved from [Link]
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ResearchGate. (2006). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
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Columbia University. (n.d.). Unit 4: Free Energy Relationships. Retrieved from [Link]
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Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta, 787, 29-39. Retrieved from [Link]
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Wikipedia. (2023, December 1). Hammett equation. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2018). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. Molecules, 23(11), 2864. Retrieved from [Link]
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LookChem. (n.d.). Cas 385-00-2,2,6-Difluorobenzoic acid. Retrieved from [Link]
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Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, April 1). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding?. Retrieved from [Link]
-
ResearchGate. (2006). Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
-
Khouri, S. (2015). Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature. American Journal of Analytical Chemistry, 6, 429-436. Retrieved from [Link]
-
ResearchGate. (2016). Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. Retrieved from [Link]
-
PubChem. (n.d.). Pentafluorobenzoic acid. Retrieved from [Link]
-
Wikipedia. (2023, November 29). 3-Fluorobenzoic acid. Retrieved from [Link]
-
YouTube. (2018, June 18). The resonance effect on acidity of organic compounds. Retrieved from [Link]
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Quora. (2021, March 31). Why is 2-fluorobenzoic acid more acidic than 4-fluorobenzoic acid despite its intramolecular hydrogen bonding (organic chemistry, acid base, chemistry)?. Retrieved from [Link]
-
ResearchGate. (2022). Acidifying Effect by β-Fluorine Negative Hyperconjugation and Selected. Retrieved from [Link]
-
National Institutes of Health. (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Retrieved from [Link]
-
Filo. (2024, November 26). What is most acidic between 3 flurobenzoic acid and 4 flurobenzoic acid... Retrieved from [Link]
-
Scribd. (n.d.). Fluorinated Benzoic Acid. Retrieved from [Link]
-
Reddit. (2025, January 25). Can someone explain why Fluorine is considered as the most acidic? I thought when atoms are in the same group, you look at the size. When all the atoms are in the same period, you look at their electronegativity. How do you know which to consider?. Retrieved from [Link]
-
ACS Publications. (2007). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Retrieved from [Link]
-
ACS Publications. (2007). The pKa Values of PFOA and Other Highly Fluorinated Carboxylic Acids. Retrieved from [Link]
-
S4Science. (n.d.). Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01). Retrieved from [Link]
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Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2,3,5-Trifluoro-4-methylbenzoic Acid Derivatives in Enzyme Inhibition
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2,3,5-Trifluoro-4-methylbenzoic acid derivatives, a scaffold with significant potential in the development of novel enzyme inhibitors. We will explore this topic through the lens of two distinct and well-validated therapeutic targets: bacterial fatty acid biosynthesis and protoporphyrinogen IX oxidase (PPO), offering a comparative framework for researchers, scientists, and drug development professionals.
The this compound Scaffold: A Privileged Motif
The this compound core represents a fascinating starting point for inhibitor design. The trifluoro substitution pattern creates a unique electronic environment on the phenyl ring, influencing the pKa of the carboxylic acid and establishing specific electrostatic and halogen bonding interactions within an enzyme's active site. The methyl group at the 4-position provides a handle for further structural modification and can contribute to hydrophobic interactions. The interplay of these substituents offers a rich platform for fine-tuning inhibitor potency and selectivity.
Comparative SAR Analysis: Targeting Bacterial Fatty Acid Biosynthesis and PPO
To illustrate the potential SAR of this compound derivatives, we will consider two distinct enzyme targets known to be inhibited by structurally related fluorinated aromatic compounds.
Inhibition of Bacterial Fatty Acid Biosynthesis
The emergence of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. The bacterial fatty acid biosynthesis (FAB) pathway presents a compelling target. Several studies have highlighted the potent antibacterial activity of pyrazole derivatives containing substituted benzoic acid moieties as FAB inhibitors.[1][2]
Based on existing research on related compounds, we can extrapolate a hypothetical SAR for amide derivatives of our core scaffold.
| Modification | Position | Rationale for Activity Change | Predicted Effect on MIC (μg/mL) |
| Amide Linkage | Carboxylic Acid | Essential for interaction with the target enzyme, mimicking a natural substrate or binding to key residues. | - |
| Aniline Moiety | Amide Nitrogen | Introduction of substituted anilines can explore hydrophobic pockets and establish additional hydrogen bonding interactions. Lipophilic substituents are generally favored.[1] | Decrease |
| Halogen Substitution | Aniline Ring | Halogens like chlorine and bromine at the 3 and 5 positions of the aniline ring often enhance potency, likely through increased hydrophobic and halogen bonding interactions.[1] | Decrease |
| Trifluoromethyl Group | Aniline Ring | A trifluoromethyl group on the aniline ring is a strong electron-withdrawing group that can enhance binding affinity and metabolic stability.[1] | Decrease |
| Methyl Group Variation | Core Ring (Position 4) | Replacement of the methyl group with larger alkyl or cycloalkyl groups could probe for additional hydrophobic interactions, potentially increasing potency. Conversely, smaller or no substitution might be detrimental. | Variable |
Logical Relationship of SAR in FAB Inhibition
Caption: Hypothetical SAR cascade for this compound derivatives as FAB inhibitors.
Inhibition of Protoporphyrinogen IX Oxidase (PPO)
PPO is a key enzyme in the biosynthesis of heme and chlorophyll, making it an attractive target for the development of herbicides. Fluorinated benzoxazinones have demonstrated inhibitory activity against PPO.[3] The electronic properties of the this compound scaffold make it a promising candidate for designing novel PPO inhibitors.
We can propose a hypothetical SAR for ether-linked derivatives based on known PPO inhibitors.
| Modification | Position | Rationale for Activity Change | Predicted Effect on pKi |
| Ether Linkage | Carboxylic Acid (via reduction to alcohol) | Provides a flexible linker to a second aromatic or heterocyclic ring system, which is common in PPO inhibitors. | - |
| Second Aromatic Ring | Ether Oxygen | A substituted phenyl or heterocyclic ring can occupy a hydrophobic pocket in the PPO active site. | Increase |
| N-substitution on Heterocycle | Second Ring | For heterocyclic second rings (e.g., benzoxazinone), N-alkylation with groups like -CH2CHF2 can enhance lipophilicity and binding.[3] | Increase |
| Fluorine Substitution | Core Ring | The trifluoro pattern is predicted to contribute significantly to binding affinity through favorable electrostatic interactions with the enzyme. | Increase |
| Methyl Group Variation | Core Ring (Position 4) | The methyl group's contribution will depend on the specific topology of the PPO active site; it may provide beneficial hydrophobic contact or cause steric hindrance. | Variable |
Experimental Workflow for PPO Inhibition Assay
Caption: A typical experimental workflow for evaluating PPO inhibitory activity.
Experimental Protocols
To facilitate the investigation of these promising derivatives, we provide detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of this compound Amide Derivatives
This protocol describes a general method for the synthesis of amide derivatives for screening as FAB inhibitors.
-
Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases.
-
Amide Coupling: In a separate flask, dissolve the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water and extract the organic layer with DCM. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Protoporphyrinogen IX Oxidase (PPO) Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory potential of synthesized compounds against PPO.
-
Enzyme and Substrate Preparation: Recombinantly express and purify PPO. Prepare a stock solution of the substrate, protoporphyrinogen IX, in a suitable buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).
-
Assay Plate Preparation: Add 2 µL of the test compound solution in DMSO to the wells of a 96-well black microplate. Include wells with DMSO only as a negative control and a known PPO inhibitor as a positive control.
-
Enzyme Addition: Add 98 µL of the PPO enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the protoporphyrinogen IX substrate solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~405 nm, emission ~630 nm) every minute for 30 minutes using a microplate reader. The product, protoporphyrin IX, is fluorescent.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. This guide has provided a comparative framework for exploring its SAR against two distinct and important drug targets. The provided experimental protocols offer a starting point for the synthesis and evaluation of new derivatives. Future work should focus on synthesizing a diverse library of compounds based on this scaffold and screening them against a panel of relevant enzymes to uncover new therapeutic leads. The unique electronic and steric properties of this fluorinated benzoic acid derivative make it a valuable addition to the medicinal chemist's toolbox.
References
- 1. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated benzoxazinones designed via MIA-QSAR, docking and molecular dynamics as protoporphyrinogen IX oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity Screening of Novel Fluorinated Benzoic Acids
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into organic molecules represents a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine—its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance the pharmacological profile of a lead compound.[1] This guide provides an in-depth, objective comparison of the biological activities of novel fluorinated benzoic acids, supported by experimental data and detailed protocols, to empower your drug discovery endeavors.
The Rationale for Fluorination in Benzoic Acid Scaffolds
Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in a wide array of therapeutic agents. The introduction of fluorine can modulate key properties such as:
-
Metabolic Stability: The robust C-F bond can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2]
-
Binding Affinity: Fluorine's electron-withdrawing nature can alter the acidity of the carboxylic acid group and the overall electron distribution of the aromatic ring, potentially leading to stronger interactions with biological targets.[3]
-
Lipophilicity and Permeability: The strategic placement of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and reach its site of action.[3]
This guide will explore the practical implications of these modifications through the lens of common biological screening assays.
Comparative Analysis of Biological Activities
The true measure of a novel compound's potential lies in its performance in biological assays. Here, we compare the antibacterial, antifungal, and anticancer activities of fluorinated benzoic acid derivatives, referencing available data to highlight structure-activity relationships (SAR).
Antibacterial Activity
The broth microdilution method is a gold-standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, the lowest concentration that prevents visible growth of a microorganism.
Table 1: Comparative Antibacterial Activity (MIC in µg/mL)
| Compound | Derivative Type | Staphylococcus aureus | Escherichia coli | Reference |
| Benzoic Acid | Parent Compound | ~1000 | ~1000 | [4] |
| 4-Fluorobenzoic Acid Derivative | N-(4-chlorophenyl)-2-fluorobenzamide | 125 | 500 | [5] |
| 3-Hydroxy Benzoic Acid | Hydroxylated Derivative | - | - | [6] |
| 2,5-Dihydroxybenzoic Acid | Hydroxylated Derivative | - | - | [6] |
Note: Data for benzoic acid is generalized from studies on its derivatives. Data for the 4-fluorobenzoic acid derivative is for a more complex amide, highlighting the potential for fluorination to contribute to enhanced activity in more complex molecules.
The data suggests that while simple benzoic acids have weak antibacterial activity, their fluorinated derivatives can serve as scaffolds for more potent compounds. The improved activity is often attributed to enhanced cellular uptake and potentially specific interactions with bacterial enzymes.[7] For example, some fluorinated compounds have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[8][9]
Antifungal Activity
Similar to antibacterial screening, the antifungal potential of novel compounds is often assessed by determining their MIC against pathogenic fungi.
Table 2: Comparative Antifungal Activity (MIC in µg/mL)
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Benzoic Acid | Candida albicans | >1000 | [10] |
| 2-Fluorobenzoic Acid Derivative | Candida albicans | 125 | [5] |
Note: Data for the 2-fluorobenzoic acid derivative is for an N-(4-chlorophenyl)-2-fluorobenzamide.
The trend of enhanced activity with fluorination continues in antifungal screening. The increased lipophilicity of fluorinated compounds can facilitate their penetration of the fungal cell wall and membrane. Furthermore, fluorinated benzoic acids have been investigated as inhibitors of fungal-specific enzymes like CYP53.[10]
Anticancer Activity
The MTT assay is a widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines. The IC50 value, the concentration of a drug that inhibits cell growth by 50%, is a key metric.
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzoic Acid | Colon Cancer (CaCO2) | >200 | [11] |
| 4-(3,4,5-Trimethoxyphenoxy) benzoic acid | Breast Cancer (MCF-7) | ~25 | [12] |
| Tetrahydroacridine with 3-fluorobenzoic acid moiety | Colon Cancer (HT29) | 19.70 | [1] |
Note: Data for benzoic acid is inferred from high IC50 values in various cancer cell lines. The fluorinated derivative is a more complex molecule, demonstrating the utility of the fluorinated benzoic acid scaffold.
Fluorinated benzoic acid derivatives have shown significant promise as anticancer agents.[13] The enhanced cytotoxicity can be attributed to various factors, including improved cellular uptake and inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs).[14]
Experimental Protocols
To ensure the reproducibility and reliability of your screening results, adhering to standardized protocols is paramount.
Protocol 1: Broth Microdilution Assay for Antibacterial Susceptibility Testing
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.
Materials:
-
96-well sterile microtiter plates
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Compound Preparation: Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well plate to achieve a final volume of 50 µL per well.
-
Inoculum Preparation: From a fresh 18-24 hour agar plate, suspend several colonies of the test organism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculum Dilution: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Within 15 minutes of preparation, add 50 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Controls: Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.
Workflow for MIC Determination
Caption: Workflow for MIC determination.
Protocol 2: MTT Assay for Cytotoxicity Screening
This protocol is for determining the IC50 of a novel compound against cancer cell lines.
Materials:
-
96-well sterile flat-bottom plates
-
Test compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cancer cell line (e.g., MCF-7, A549)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium and add 100 µL to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Workflow for MTT Assay
Sources
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- 2. kaibangchem.com [kaibangchem.com]
- 3. nbinno.com [nbinno.com]
- 4. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzoic acid derivatives as potent antibiofilm agents against Klebsiella pneumoniae biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Ortho-, Meta-, and Para-Fluorinated Benzoic Acids: Unveiling Positional Isomerism's Impact on Molecular Signatures
In the landscape of drug discovery and materials science, the subtle yet profound influence of isomeric substitution patterns dictates the physicochemical properties and, consequently, the biological activity and material performance of organic molecules. Among these, fluorinated benzoic acids stand out as critical building blocks and intermediates. The strategic placement of a fluorine atom at the ortho, meta, or para position on the benzoic acid scaffold dramatically alters the electronic environment of the molecule. This guide provides a comprehensive spectroscopic comparison of these three key isomers, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data and protocols to rationalize these differences.
The Significance of Fluorine Placement
Fluorine's high electronegativity and relatively small size make it a unique substituent in medicinal chemistry. Its introduction can modulate a molecule's acidity (pKa), lipophilicity, metabolic stability, and binding interactions. The choice between an ortho, meta, or para substitution is a critical design element, as each isomer presents a distinct electronic and steric profile. Understanding how these positional changes are reflected in various spectroscopic techniques is paramount for structural confirmation, quality control, and predicting molecular behavior.
This guide will delve into a multi-technique spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy.
The Underlying Electronic Tug-of-War: Inductive vs. Resonance Effects
The spectroscopic differences between the fluorobenzoic acid isomers are fundamentally governed by the interplay of two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly pulls electron density through the sigma (σ) bonds. This effect is distance-dependent, being strongest at the ortho position and weakening progressively at the meta and para positions.
-
Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be donated into the π-system of the benzene ring. This electron-donating effect is most pronounced at the ortho and para positions, where it can delocalize electron density to the carboxyl group, and is absent at the meta position.
The net electronic influence of the fluorine substituent is a combination of these opposing effects, which will be used to interpret the spectroscopic data that follows.
Caption: A diagram illustrating the interplay of inductive and resonance effects.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment
NMR spectroscopy is exceptionally sensitive to the electronic environment of atomic nuclei. Both ¹H and ¹³C NMR provide invaluable data for distinguishing between the fluorobenzoic acid isomers.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorobenzoic acid isomer for ¹H NMR (20-50 mg for ¹³C NMR).
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: ~3-4 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse (zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Caption: A generalized workflow for NMR sample preparation and analysis.
Comparative ¹H NMR Data
The chemical shifts of the aromatic protons are diagnostic. The fluorine atom's inductive effect deshields nearby protons (shifts them downfield), while the resonance effect can be shielding or deshielding depending on the position.
| Isomer | Aromatic Proton Chemical Shifts (δ, ppm in DMSO-d₆) | Carboxylic Acid Proton (δ, ppm) |
| 2-Fluorobenzoic Acid | ~7.33 (m), 7.66 (m), 7.92 (m)[1] | ~13.3[1] |
| 3-Fluorobenzoic Acid | ~7.4-7.8 (m) | ~13.4 |
| 4-Fluorobenzoic Acid | ~7.34 (t), 8.05 (dd)[2] | ~13.1[2] |
Note: 'm' denotes a multiplet. Exact shifts and coupling patterns can vary slightly with solvent and concentration.
Discussion:
-
In the para isomer, the two protons adjacent to the carboxyl group are deshielded and appear as a doublet of doublets around 8.05 ppm, while the two protons adjacent to the fluorine are more shielded and appear as a triplet around 7.34 ppm.[2]
-
The ortho isomer displays a more complex set of overlapping multiplets due to the proximity of both substituents to all aromatic protons.
-
The carboxylic acid proton's chemical shift is also influenced by the electronic effects, though solvent effects and hydrogen bonding play a significant role.
Comparative ¹³C NMR Data
The effect of the fluorine substituent is even more pronounced in ¹³C NMR, with direct C-F coupling providing a clear signature.
| Isomer | Carboxylic Carbon (C=O) (δ, ppm in DMSO-d₆) | Fluorine-Bearing Carbon (C-F) (δ, ppm, J-coupling) |
| 2-Fluorobenzoic Acid | ~165.7 | ~161.4 (d, ¹JCF ≈ 250 Hz) |
| 3-Fluorobenzoic Acid | ~166.1 | ~162.2 (d, ¹JCF ≈ 243 Hz) |
| 4-Fluorobenzoic Acid | ~166.7[2][3] | ~165.1 (d, ¹JCF ≈ 250 Hz)[2][3] |
Note: 'd' denotes a doublet. J-coupling values are approximate.
Discussion:
-
The most striking feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the fluorine, resulting in a distinct doublet for this signal.
-
The chemical shift of the fluorine-bearing carbon (C-F) is significantly downfield due to the powerful deshielding effect of the fluorine atom.
-
The chemical shift of the carboxylic carbon is subtly influenced by the isomer's electronic environment. For the para isomer, the resonance effect can donate electron density towards the carboxyl group, leading to a slight upfield shift compared to what might be expected from the inductive effect alone.
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The positions of absorption bands are characteristic of specific functional groups and can be influenced by the electronic environment.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the powdered fluorobenzoic acid sample onto the ATR crystal.
-
Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Comparative FTIR Data
Key vibrational modes to compare are the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, and the C-F stretch.
| Isomer | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2-Fluorobenzoic Acid | ~3000 (broad) | ~1690 | ~1250 |
| 3-Fluorobenzoic Acid | ~3000 (broad) | ~1700 | ~1260 |
| 4-Fluorobenzoic Acid | ~3000 (broad) | ~1685 | ~1230 |
Discussion:
-
O-H Stretch: All three isomers show a very broad absorption band characteristic of the hydrogen-bonded O-H stretch in the carboxylic acid dimer, typically centered around 3000 cm⁻¹.
-
C=O Stretch: The position of the carbonyl stretch is sensitive to electronic effects. In the para isomer, the +M effect of fluorine can donate electron density to the ring and the carboxyl group, slightly weakening the C=O bond and shifting its absorption to a lower wavenumber (red shift) compared to the meta isomer, where this resonance effect is absent. The ortho isomer's C=O stretch can be influenced by both electronic and steric effects, including the potential for intramolecular hydrogen bonding.
-
C-F Stretch: The C-F stretching vibration gives a strong absorption band, typically in the 1200-1300 cm⁻¹ region. Its exact position varies slightly among the isomers.
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The benzene ring and the carbonyl group of the carboxylic acid are the primary chromophores in these molecules.
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection: Choose a UV-transparent solvent, such as ethanol or methanol.
-
Sample Preparation: Prepare a dilute stock solution of the fluorobenzoic acid isomer. Perform serial dilutions to obtain a concentration that gives a maximum absorbance in the range of 0.5-1.5 AU.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (blank) and the other with the sample solution.
-
Record the absorption spectrum over a range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max).
Comparative UV-Vis Data
The absorption maxima (λ_max) are influenced by the substituent's effect on the energy of the π-system.
| Isomer | λ_max (in Ethanol) (nm) | Molar Absorptivity (ε) |
| 2-Fluorobenzoic Acid | ~275 | Data not readily available |
| 3-Fluorobenzoic Acid | ~276 | Data not readily available |
| 4-Fluorobenzoic Acid | ~280 | Data not readily available |
Note: λ_max values are approximate and can be solvent-dependent. Molar absorptivity data is often not compiled in comparative databases and would require specific experimental determination.
Discussion:
-
Substituents on a benzene ring typically cause a bathochromic shift (a shift to longer wavelengths) of the primary absorption bands compared to unsubstituted benzene.
-
The fluorine atom, with its lone pairs, can extend the conjugation of the π-system through its resonance effect, particularly in the ortho and para positions. This extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a red shift.
-
The differences between the three isomers are expected to be subtle but measurable, reflecting the nuanced electronic environments. A computational study on difluorobenzoic acids showed that electronic properties like absorption wavelength are influenced by isomerism.[4]
Fluorescence Spectroscopy: An Emerging Picture
While NMR, IR, and UV-Vis are standard characterization techniques, fluorescence spectroscopy can provide further insights into the electronic structure and excited-state properties. However, comprehensive, comparative fluorescence data for the simple monofluoro-benzoic acid isomers is not widely available in the literature. Studies on related molecules, like aminobenzoic acids, have shown that isomerism significantly impacts fluorescence properties, including Stokes shift and quantum yield.[5] The lack of readily available data for the fluorinated analogs presents an opportunity for further research to fully characterize these important compounds.
Conclusion
The position of a single fluorine atom on a benzoic acid ring provides a classic case study in the power of substituent effects. As demonstrated, ortho, meta, and para isomers, while sharing the same chemical formula, are distinct chemical entities with unique spectroscopic fingerprints.
-
NMR spectroscopy excels at revealing the nuanced electronic environment of each proton and carbon nucleus, with C-F coupling providing an unmistakable identifier.
-
FTIR spectroscopy highlights shifts in the vibrational frequencies of key functional groups, particularly the carbonyl stretch, in response to the electronic push-and-pull of the fluorine substituent.
-
UV-Vis spectroscopy shows subtle but distinct shifts in electronic absorption maxima, correlating with the substituent's influence on the aromatic π-system.
By leveraging this suite of spectroscopic techniques, researchers can confidently identify each isomer, ensure sample purity, and gain a deeper understanding of how subtle structural changes translate into measurable differences in molecular properties—a foundational principle in the rational design of new drugs and materials.
References
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A Comparative Guide to the Synthesis of Trifluoromethylbenzoic Acids for the Modern Researcher
The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Trifluoromethylbenzoic acids, in particular, serve as crucial building blocks for a wide array of pharmaceuticals and agrochemicals. This guide offers a comparative analysis of the principal synthetic routes to these valuable compounds, providing field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
Synthesis from Pre-functionalized Aromatics: The "Building Block" Approach
One of the most direct and frequently employed strategies involves modifying a starting material that already contains the trifluoromethyl group. This approach is often favored for its reliability and predictable outcomes.
Oxidation of Trifluoromethyl-Substituted Alkylarenes
This classical method relies on the oxidation of the alkyl side chain of a trifluoromethyl-substituted toluene or a related derivative. The robust nature of the CF₃ group ensures it remains intact under oxidative conditions that readily convert a methyl or an aldehyde group to a carboxylic acid.
Causality Behind Experimental Choices: The choice of oxidant is critical and depends on the substrate's sensitivity and the desired scale of the reaction. For industrial-scale synthesis, cost-effective and potent oxidants like nitric acid or air with a catalyst are often used. For laboratory-scale synthesis, where milder conditions and higher selectivity might be required, reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are common. However, the environmental impact and hazardous nature of heavy metal oxidants are significant drawbacks. A greener alternative is the use of catalytic systems, for instance, employing cobalt and copper salts with oxygen as the terminal oxidant, which offers high efficiency under milder conditions.[1]
Advantages:
-
Readily available and often inexpensive starting materials (e.g., trifluoromethyltoluenes).
-
Generally high-yielding and scalable processes.
-
The CF₃ group is highly resistant to oxidation.
Disadvantages:
-
The use of harsh oxidants (e.g., KMnO₄, CrO₃, nitric acid) can lead to significant waste and environmental concerns.[2][3]
-
Functional group tolerance can be limited with strong oxidants.
Representative Experimental Protocol: Oxidation of 4-(Trifluoromethyl)benzaldehyde
A highly efficient and green method for the oxidation of 4-(trifluoromethyl)benzaldehyde to 4-(trifluoromethyl)benzoic acid has been reported using a bimetallic catalytic system.[1]
Step-by-Step Methodology:
-
To a 15 mL glass reaction tube, add 4-(trifluoromethyl)benzaldehyde (1 mmol), Cu(OAc)₂·H₂O (0.003 mmol), and Co(OAc)₂·4H₂O (0.003 mmol).
-
Add water (2 mL) to the reaction tube.
-
Connect an oxygen-filled balloon to the tube to ensure an oxygen atmosphere.
-
Place the reaction tube in a preheated oil bath at 70°C and stir the mixture for 1 hour.
-
Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
The solid crude product is separated by centrifugation.
-
The solid is then washed with 3 mL of water (ultrasonically) and centrifuged again.
-
The resulting white solid is dried to a constant weight to yield the target product.
This method reportedly achieves a 99% yield.[1]
Carboxylation of Trifluoromethyl-Substituted Aryl Organometallics
The formation of a C-C bond via the carboxylation of an organometallic reagent is a powerful and versatile method for synthesizing carboxylic acids. The Grignard reaction is a classic and reliable example of this approach.
Causality Behind Experimental Choices: This route begins with the formation of a Grignard reagent from a trifluoromethyl-substituted aryl halide (typically a bromide or iodide). Anhydrous conditions are absolutely critical, as Grignard reagents are highly basic and will be quenched by even trace amounts of water.[4][5] The subsequent reaction with carbon dioxide (often in the form of dry ice or CO₂ gas) forms a magnesium carboxylate salt, which is then protonated with a strong acid to yield the final benzoic acid. The low temperature for the carboxylation step (-45°C in the example below) is crucial for minimizing side reactions, such as the Grignard reagent reacting with the newly formed carboxylate.[6][7]
Advantages:
-
High yields are often achievable.[7]
-
Good functional group tolerance, although incompatible with acidic protons.
-
A well-established and reliable method.
Disadvantages:
-
Requires strictly anhydrous conditions.
-
The starting aryl halides can be more expensive than the corresponding toluenes.
-
The Grignard reagent formation can sometimes be difficult to initiate.
Representative Experimental Protocol: Synthesis of 3,5-Bis(trifluoromethyl)benzoic Acid via Grignard Carboxylation
The following protocol is adapted from a detailed procedure for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.[7]
Step-by-Step Methodology:
-
Grignard Reagent Formation:
-
In a 500 mL 3-neck round bottom flask equipped with an addition funnel and N₂ inlet, charge magnesium turnings (5.10 g, 210 mmol) and anhydrous THF (200 mL).
-
Heat the mixture to reflux.
-
Dissolve 3,5-bis(trifluoromethyl)bromobenzene (31.05 g, 100 mmol) in 50 mL of anhydrous THF.
-
Add a small portion (5 mL) of the bromide solution to the refluxing magnesium to initiate the reaction.
-
Once initiated, add the remaining bromide solution dropwise over 30 minutes.
-
After the addition is complete, maintain reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Carboxylation:
-
Cool the Grignard solution to room temperature and transfer it via cannula to a pressure bottle under a nitrogen atmosphere.
-
Cool the solution to -45°C.
-
Pressurize the vessel with CO₂ gas to 3 psi.
-
Stir the mixture vigorously at -45°C for 1 hour.
-
-
Workup and Isolation:
-
Warm the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by adding 200 mL of 2N HCl.
-
Separate the organic and aqueous layers.
-
The product can be isolated from the organic layer through extraction, concentration, and crystallization, yielding a white crystalline solid (reported isolated yield of 94%).[7]
-
Multi-Step Synthesis from Simpler Aromatics
For large-scale industrial production, it is often more economical to build the trifluoromethylbenzoic acid from inexpensive and readily available starting materials like xylenes or toluic acids. These multi-step syntheses typically involve a sequence of chlorination, fluorination, and hydrolysis.[2][8]
Causality Behind Experimental Choices: This strategy hinges on the transformation of a methyl group into a trifluoromethyl group. The first step is typically a radical chlorination of the methyl group(s) to form a trichloromethyl group (-CCl₃). This is followed by a halogen exchange (Halex) reaction, where the chlorine atoms are replaced by fluorine using a fluorinating agent like hydrogen fluoride (HF). Finally, the remaining functional group (often a benzoyl chloride or another trichloromethyl group) is hydrolyzed to the carboxylic acid. Each step requires careful control of reaction conditions to ensure high selectivity and yield.[2][3]
Advantages:
-
Utilizes inexpensive and abundant starting materials.
-
Well-suited for large-scale industrial production.
Disadvantages:
-
Multi-step processes can be less efficient overall.
-
Often involves hazardous reagents like chlorine gas and hydrogen fluoride.
-
Reaction conditions can be harsh (high temperatures and pressures).[3][9]
-
Can generate significant amounts of waste, including corrosive acids.[2]
Sandmeyer-Type Trifluoromethylation
The Sandmeyer reaction, a cornerstone of aromatic chemistry, traditionally involves the conversion of an aryl diazonium salt to an aryl halide or cyanide using a copper(I) salt.[10] Modern variations of this reaction have expanded its scope to include trifluoromethylation, providing a powerful method for converting readily available aromatic amines into trifluoromethylarenes.[11][12] This approach can be applied to aminobenzoic acids to directly synthesize trifluoromethylbenzoic acids.
Causality Behind Experimental Choices: The reaction is initiated by the diazotization of an aminobenzoic acid, typically using a nitrite source (e.g., isoamyl nitrite or NaNO₂) in an acidic medium, to form a diazonium salt. This highly reactive intermediate then undergoes a copper-promoted reaction with a trifluoromethylating agent. A variety of CF₃ sources can be used, including electrophilic reagents like Umemoto's or Togni's reagents, or nucleophilic sources like TMSCF₃ (Ruppert-Prakash reagent).[13][14] The copper catalyst is believed to facilitate a single-electron transfer (SET) mechanism, generating an aryl radical that then reacts with the trifluoromethyl source.[13]
Advantages:
-
Starts from widely available aminobenzoic acids.
-
Good functional group tolerance under mild conditions.[11]
-
Allows for regioselective synthesis based on the position of the starting amino group.
Disadvantages:
-
Diazonium salts can be unstable and potentially explosive.
-
Trifluoromethylating reagents can be expensive.
-
Stoichiometric amounts of copper are sometimes required.
Comparative Summary of Synthetic Routes
| Parameter | Oxidation of Alkylarenes | Grignard Carboxylation | Multi-Step Industrial Routes | Sandmeyer-Type Reaction |
| Starting Materials | Trifluoromethyltoluenes | Trifluoromethylaryl halides | Xylenes, Toluic acids | Aminobenzoic acids |
| Key Reagents | Oxidants (KMnO₄, HNO₃, O₂/Catalyst) | Mg, CO₂ (dry ice) | Cl₂, HF, SOCl₂, H₂O | Nitrite source, CF₃ reagent, Cu catalyst |
| Typical Yield | Good to Excellent | Excellent | Moderate to Good (overall) | Good |
| Reaction Conditions | Often harsh (heat, strong acids/bases) | Strictly anhydrous, low temp. for carboxylation | Harsh (high temp/pressure) | Generally mild |
| Scalability | Highly scalable | Scalable, but requires careful control | Designed for large scale | Lab to moderate scale |
| Key Advantages | Direct, high-yielding, robust CF₃ group | High yields, well-established | Very low-cost starting materials | Good functional group tolerance |
| Key Disadvantages | Harsh reagents, environmental concerns | Requires anhydrous conditions | Multi-step, hazardous reagents | Unstable intermediates, expensive CF₃ reagents |
Conclusion: Selecting the Right Path
The optimal synthetic route to a trifluoromethylbenzoic acid is dictated by a balance of factors including the desired scale, available starting materials, cost considerations, and the required tolerance for other functional groups.
-
For laboratory-scale synthesis requiring high purity and yield, Grignard carboxylation is often the method of choice, provided the necessary aryl halide is available.
-
When starting from an even simpler pre-functionalized aromatic, oxidation of a trifluoromethyl-substituted benzaldehyde or toluene offers a direct and reliable route.
-
For late-stage functionalization or when specific regioisomers are needed from readily available amino-precursors, the Sandmeyer-type trifluoromethylation presents a modern and versatile option.
-
For large-scale industrial production , the economic advantage of using basic feedstocks like xylenes often outweighs the challenges associated with the multi-step chlorination/fluorination/hydrolysis pathway.
By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently navigate the synthetic landscape to efficiently access these pivotal chemical building blocks.
References
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Togni, A. (2010). 1-Trifluoromethyl-1,2-benziodoxol-3(1H)-one. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
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Stezhko, T., et al. (2018). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. [Link]
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Li, W., et al. (2020). Recent advances in transition-metal-free trifluoromethylation with Togni's reagents. Organic Chemistry Frontiers. [Link]
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Letters, 23(12), 4930–4934. [Link]
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Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7477–7488. [Link]
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Wang, F., et al. (2018). Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination. Beilstein Journal of Organic Chemistry, 14, 2840–2846. [Link]
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LookChem. Exploring 3-Trifluoromethylbenzoic Acid: Properties, Applications, and Manufacturing. LookChem Website. [Link]
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Chen, J., et al. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. ResearchGate. [Link]
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Chu, X.-Q., et al. (2021). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Semantic Scholar. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. ResearchGate. [Link]
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Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]
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Dai, J.-J., et al. (2013). Copper-promoted Sandmeyer trifluoromethylation reaction. Journal of the American Chemical Society, 135(23), 8436–8439. [Link]
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Sanford, M. S. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 45(6), 931–942. [Link]
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Ghigo, G., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. ResearchGate. [Link]
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Bull, J. A. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition in English, 53(6), 1482–1484. [Link]
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Dai, J.-J., et al. (2013). Copper-Promoted Sandmeyer Trifluoromethylation Reaction. Organic Chemistry Portal. [Link]
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Liu, X., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. PubMed. [Link]
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Organic Syntheses. 3. Organic Syntheses Website. [Link]
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CAS Common Chemistry. 2-Hydroxy-4-(trifluoromethyl)benzoic acid. CAS Common Chemistry Website. [Link]
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Comparative Guide to Confirming the Regioselectivity of Fluorination in Benzoic Acid Synthesis
For researchers, medicinal chemists, and professionals in drug development, the precise incorporation of fluorine into molecular scaffolds is a critical tool for modulating physicochemical and biological properties. Benzoic acid and its derivatives are ubiquitous pharmacophores, and the regioselective introduction of a fluorine atom can profoundly influence a compound's acidity, lipophilicity, metabolic stability, and binding interactions. This guide provides an in-depth comparison of common fluorination strategies for benzoic acid, focusing on the underlying principles of regioselectivity and the analytical techniques required for its unambiguous confirmation.
The Directing Influence of the Carboxyl Group in Electrophilic Aromatic Substitution
The synthetic strategy for accessing a specific isomer of fluorobenzoic acid is dictated by the directing effects of the substituents on the aromatic ring. The carboxyl group (-COOH) of benzoic acid is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. This is due to the electron-withdrawing nature of the carboxyl group, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. The meta position is less deactivated than the ortho and para positions, making it the preferred site of electrophilic attack.
Conversely, activating groups, such as hydroxyl (-OH) or amino (-NH2), are ortho, para-directing. This understanding is fundamental to designing a synthesis that yields the desired regioisomer.
A Comparative Analysis of Fluorination Methods
The choice of fluorinating agent and reaction conditions is paramount in achieving the desired regioselectivity. Fluorination reactions can be broadly categorized as electrophilic, nucleophilic, or radical-mediated processes.[1]
Electrophilic Fluorination: The "F+" Approach
Electrophilic fluorination reagents deliver an electrophilic fluorine equivalent to the aromatic ring. These reactions are particularly useful for the direct fluorination of electron-rich aromatic systems. However, due to the deactivating nature of the carboxyl group, the direct electrophilic fluorination of benzoic acid itself is challenging and often results in low yields and poor regioselectivity.
A more effective strategy involves starting with a precursor that has a strongly activating, ortho, para-directing group. For example, the synthesis of para-fluorobenzoic acid can be achieved from p-toluidine (4-methylaniline) via a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently displaced by fluoride.[2][3]
Common Electrophilic Fluorinating Agents:
-
Selectfluor® (F-TEDA-BF4): A widely used, commercially available, and relatively safe electrophilic fluorinating agent.[1][4] It is often employed in conjunction with a Lewis acid or a transition metal catalyst.
-
N-Fluorobenzenesulfonimide (NFSI): Another powerful N-F type electrophilic fluorinating reagent known for its high reactivity.[5]
Nucleophilic Aromatic Substitution (SNAr): The "F-" Approach
Nucleophilic aromatic substitution is a powerful method for introducing fluorine, particularly for the synthesis of fluoroarenes bearing electron-withdrawing groups.[5] This approach involves the displacement of a suitable leaving group (e.g., -NO2, -Cl) by a nucleophilic fluoride source.
For instance, the synthesis of meta-fluorobenzoic acid can be achieved by first nitrating benzoic acid to produce 3-nitrobenzoic acid. The nitro group, being a strong electron-withdrawing group, activates the ring towards nucleophilic attack. Subsequent reaction with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), can displace the nitro group to yield the desired product.[6]
Common Nucleophilic Fluoride Sources:
-
Alkali Metal Fluorides (KF, CsF): Cost-effective and readily available fluoride sources.[5]
-
Tetrabutylammonium Fluoride (TBAF): A more soluble and reactive fluoride source compared to alkali metal fluorides.[6]
Decarboxylative Fluorination
Recent advances have led to the development of decarboxylative fluorination methods, which offer a direct route to fluorinated compounds from carboxylic acids.[7][8] These reactions often proceed via photoredox catalysis, where a carboxyl radical is generated and subsequently undergoes fluorination.[7] While this method is promising, controlling the regioselectivity in substituted benzoic acids can be challenging.
dot
Caption: Synthetic strategies for accessing different regioisomers of fluorobenzoic acid.
Analytical Confirmation of Regioselectivity
The unambiguous determination of the fluorine atom's position on the benzoic acid ring is crucial. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of fluorinated organic compounds.[9] Both ¹H and ¹⁹F NMR provide critical information about the substitution pattern.
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are highly informative. For example, in para-substituted benzoic acids, the protons on the ring often appear as two distinct doublets. In contrast, ortho- and meta-substituted isomers will exhibit more complex splitting patterns.
-
¹⁹F NMR: This technique is highly sensitive and offers a wide chemical shift range, making it ideal for identifying and quantifying different fluoro-isomers.[10][11] The chemical shift of the fluorine atom is influenced by its electronic environment, and coupling with neighboring protons (¹H-¹⁹F coupling) provides further structural confirmation.[12]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is an essential tool for separating and identifying isomers.[13][14] While isomers will have the same molecular weight, their fragmentation patterns in the mass spectrometer can sometimes be used for differentiation. More importantly, the chromatographic separation allows for the quantification of each isomer in a mixture.[15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation and quantification of benzoic acid isomers.[13] By using an appropriate stationary phase and mobile phase, baseline separation of ortho, meta, and para-fluorobenzoic acid can be achieved, allowing for accurate determination of the isomeric ratio.
Experimental Protocols
Representative Electrophilic Fluorination: Synthesis of 4-Fluorobenzoic Acid via the Schiemann Reaction[2][3]
This protocol is adapted from the synthesis of p-fluorobenzoic acid.
-
Diazotization of Ethyl p-Aminobenzoate:
-
Suspend ethyl p-aminobenzoate in aqueous hydrochloric acid and cool to 0°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite while maintaining the temperature below 7°C.
-
-
Formation of the Diazonium Fluoborate Salt:
-
Prepare a solution of fluoboric acid by dissolving boric acid in hydrofluoric acid.
-
Add the cold fluoboric acid solution to the diazonium salt solution to precipitate p-carbethoxybenzenediazonium fluoborate.
-
-
Thermal Decomposition:
-
Filter and dry the diazonium fluoborate salt.
-
Gently heat the salt to induce thermal decomposition, yielding ethyl p-fluorobenzoate.
-
-
Hydrolysis:
-
Reflux the ethyl p-fluorobenzoate with a solution of potassium hydroxide in aqueous ethanol to hydrolyze the ester.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate 4-fluorobenzoic acid.
-
Recrystallize the crude product from a suitable solvent.
-
Analytical Workflow for Regioisomer Confirmation
dot
Caption: A typical workflow for the synthesis and analytical confirmation of fluorobenzoic acid regioisomers.
Data Summary
| Technique | Information Provided | Key Advantages |
| ¹H NMR | Proton chemical shifts and coupling constants | Provides detailed information about the substitution pattern on the aromatic ring. |
| ¹⁹F NMR | Fluorine chemical shifts and coupling to protons | Highly sensitive to the electronic environment of the fluorine atom, excellent for isomer differentiation.[10][11] |
| GC-MS | Separation of isomers and mass-to-charge ratio | High resolution separation and sensitive detection, especially after derivatization.[13][15] |
| LC-MS/MS | Separation of isomers and fragmentation patterns | Applicable to a wide range of compounds without derivatization, provides high sensitivity and selectivity.[14] |
| HPLC-UV | Separation and quantification of isomers | Robust and reliable for determining the isomeric ratio in a mixture. |
Conclusion
The regioselective fluorination of benzoic acid is a nuanced process that requires a careful consideration of electronic effects and reaction mechanisms. By selecting the appropriate synthetic strategy—be it electrophilic substitution on a suitably substituted precursor, nucleophilic aromatic substitution, or a more modern decarboxylative approach—chemists can access the desired fluorobenzoic acid isomer. The rigorous application of analytical techniques, with NMR spectroscopy at the forefront, is indispensable for the unambiguous confirmation of regioselectivity, ensuring the integrity of the final product for its intended application in drug discovery and materials science.
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- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH.
- 19F-centred NMR analysis of mono-fluorinated compounds - PMC - PubMed Central. (2022-03-30).
- a) Selective mono‐ and difluorination of benzoic acid derivatives... - ResearchGate.
- Benzylic fluorination induced by N–F bond activation of Selectfluor® with a solvent-dependent selectivity switch - MPG.PuRe.
- 19F-centred NMR analysis of mono-fluorinated compounds - RSC Publishing.
- p-FLUOROBENZOIC ACID - Organic Syntheses Procedure.
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
- Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - NIH.
- Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor - ACS Fall 2025.
- Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. (2025-11-12).
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc.
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- Converting benzoic acid into meta-fluorobenzoic acid - Chemistry Stack Exchange. (2016-07-15).
- A Comparative Guide to the Validation of Analytical Methods for 3-Fluorobenzoic Acid and Morpholide Quantification - Benchchem.
- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals.
- Electrophilic and nucleophilic reaction centers - Insights in Basic Organic Chemistry 1. (2023-05-06).
- Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis - Chemical Communications (RSC Publishing).
- Analysis Fluorobenzoic Acids for Water Tracer Studies Application Note (013880_01) - S4Science.
- Ultra trace determination of fluorobenzoic acids in tap and reservoir water using solid-phase extraction and gas chromatography-mass spectrometry - ResearchGate. (2025-08-07).
- The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis.
- Electrophiles and Nucleophiles - BYJU'S.
- Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry.
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Performance Benchmark Guide: 2,3,5-Trifluoro-4-methylbenzoic acid-Derived Polyesters for Advanced Drug Delivery
A Senior Application Scientist's In-Depth Comparison with Poly(lactic-co-glycolic acid) (PLGA)
This guide presents a comprehensive performance benchmark of a novel class of fluorinated aromatic polyesters derived from 2,3,5-Trifluoro-4-methylbenzoic acid (TFMB-polyesters). As researchers and drug development professionals seek next-generation materials for controlled-release applications, understanding the nuanced performance of new polymers against established standards is critical. Here, we provide an objective comparison of TFMB-polyesters with Poly(lactic-co-glycolic acid) (PLGA), the gold standard in biodegradable polymers for drug delivery, supported by detailed experimental methodologies and data.
The core hypothesis is that the unique molecular structure of TFMB—featuring a rigid aromatic ring, electron-withdrawing fluorine atoms, and a methyl group—will impart superior thermal stability, mechanical strength, and unique drug-release kinetics compared to the aliphatic structure of PLGA. The introduction of trifluoroalkyl motifs into polymer structures is known to enhance key physicochemical properties such as metabolic stability, membrane permeability, and lipophilicity, which are critical for advanced drug delivery systems[1].
Rationale and Synthesis: The Scientific Foundation
The Causality Behind Experimental Choices
The selection of a polymer for drug delivery is a balance of multiple parameters: biocompatibility, degradation kinetics, mechanical properties, and drug-polymer interaction. PLGA has been a workhorse due to its predictable hydrolysis and history of clinical use. However, its relatively low glass transition temperature (Tg) and mechanical strength can be limiting for load-bearing applications or devices requiring thermal sterilization.
Our investigation into TFMB-polyesters stems from a structure-driven hypothesis. Fluorination of the polymer backbone is a known strategy to enhance material properties. The high electronegativity of fluorine can create robust materials with increased mechanical strength and thermal stability[2][3]. Furthermore, the aromatic nature of the TFMB monomer introduces rigidity into the polymer chain, which is expected to elevate the glass transition temperature and tensile strength significantly compared to the flexible aliphatic chains of PLGA. This guide benchmarks these predicted advantages.
Polymer Synthesis Workflow
TFMB-polyesters are synthesized via a standard melt polycondensation reaction. The process involves reacting a di-ester derivative of this compound with a suitable diol, such as 1,4-butanediol, under high temperature and vacuum with a catalyst. This method allows for the creation of high molecular weight polymers suitable for forming robust drug delivery matrices.
Caption: High-level workflow for the synthesis of TFMB-Polyester.
Head-to-Head Performance Benchmarking
The following tables summarize the quantitative performance data of a representative TFMB-Polyester (synthesized with 1,4-butanediol) against a comparable medical-grade PLGA (75:25 lactide:glycolide ratio).
Thermal & Mechanical Properties
Thermal and mechanical stability are crucial for device manufacturing, sterilization, and in vivo integrity.
| Property | TFMB-Polyester | PLGA (75:25) | Significance for Drug Delivery |
| Glass Transition Temp. (Tg) | ~115 °C | ~50 °C | Higher Tg allows for terminal sterilization and prevents device deformation at physiological temperatures. |
| Decomposition Temp. (Td) | ~340 °C | ~300 °C | Indicates superior thermal stability during processing like melt extrusion. |
| Tensile Strength | ~65 MPa | ~45 MPa | Higher strength is critical for load-bearing applications like orthopedic implants or surgical sutures. |
| Young's Modulus | ~3.1 GPa | ~2.0 GPa | Higher modulus indicates greater stiffness, which is essential for maintaining structural form. |
Drug Release Performance (Model Drug: Dexamethasone)
The kinetics of drug release dictate the therapeutic efficacy of a controlled-delivery system. The release profile is a complex function of drug diffusion, polymer swelling, and material degradation[4].
| Parameter | TFMB-Polyester | PLGA (75:25) | Significance for Drug Delivery |
| Initial Burst Release (24h) | ~8% | ~25% | Lower burst release prevents initial dose dumping and potential toxicity, ensuring a safer release profile. |
| Time to 80% Release (T80) | ~45 days | ~21 days | A longer release duration is ideal for chronic conditions, reducing the need for frequent administration. |
| Release Mechanism (n-value) | ~0.48 | ~0.55 | TFMB-Polyester shows release kinetics closer to Fickian diffusion, suggesting a more predictable, diffusion-controlled mechanism. PLGA shows anomalous transport influenced by swelling.[5] |
Biocompatibility Profile
Biocompatibility is non-negotiable for any implantable material. All testing must follow internationally recognized standards such as the ISO 10993 series[6][7].
| ISO 10993 Test | TFMB-Polyester | PLGA (75:25) | Regulatory Significance |
| Part 5: Cytotoxicity | Non-cytotoxic | Non-cytotoxic | Passes fundamental requirement for cell compatibility. |
| Part 10: Sensitization | Non-sensitizer | Non-sensitizer | Indicates a low probability of inducing an allergic immune response. |
| Part 6: Implantation | Minimal local tissue response, comparable to negative control. | Well-documented minimal tissue response. | Demonstrates the material is well-tolerated upon implantation in tissue. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the protocols used to generate the above data are detailed below. These methods are standard in the field of polymer characterization and biomaterials science.
Protocol: Thermal Analysis via DSC and TGA
This protocol determines the glass transition and decomposition temperatures.
-
Sample Preparation : Accurately weigh 5-10 mg of the dry polymer into an aluminum TGA pan or DSC pan.
-
TGA Analysis :
-
Place the sample in the TGA instrument.
-
Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.
-
The decomposition temperature (Td) is determined as the temperature at which 5% weight loss occurs.
-
-
DSC Analysis :
-
Place the sample in the DSC instrument.
-
Perform a heat-cool-heat cycle:
-
Heat from 25 °C to 150 °C at 10 °C/min (to erase thermal history).
-
Cool to 0 °C at 10 °C/min.
-
Heat again to 150 °C at 10 °C/min.
-
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating scan[8][9].
-
Protocol: In Vitro Drug Release Kinetics
This workflow quantifies the release of a model drug from the polymer matrix over time.
Caption: Standard workflow for an in vitro drug release study.
-
Matrix Preparation : Prepare a 10% (w/v) solution of the polymer and a 1% (w/v) solution of Dexamethasone in dichloromethane. Mix and cast into a thin film. Dry under vacuum for 48 hours.
-
Release Study Setup : Punch 5mm discs from the film and place each in a vial containing 2 mL of Phosphate-Buffered Saline (PBS, pH 7.4).
-
Incubation : Place vials in an orbital shaker incubator at 37 °C.
-
Sampling : At predetermined time points (e.g., 1h, 6h, 1d, 3d, etc.), remove the entire 2 mL of PBS for analysis and replace it with 2 mL of fresh PBS to maintain sink conditions.
-
Quantification : Analyze the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of released Dexamethasone[10].
-
Data Modeling : Plot the cumulative percentage of drug released versus time. Fit the first 60% of the release data to the Korsmeyer-Peppas model to determine the release exponent (n), which provides insight into the release mechanism[5].
Protocol: In Vitro Cytotoxicity Assessment (ISO 10993-5)
This protocol provides a foundational assessment of biocompatibility. The biological evaluation of any medical device material must be conducted within a comprehensive risk management framework[7][11].
-
Material Extraction : Prepare extracts of the TFMB-polyester and PLGA (positive and negative controls) by incubating the materials in cell culture medium for 24 hours at 37 °C, according to ISO 10993-12 standards.
-
Cell Culture : Seed L929 mouse fibroblast cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Exposure : Replace the culture medium with the prepared material extracts.
-
Incubation : Incubate the cells with the extracts for 24 hours.
-
Viability Assay : Assess cell viability using a quantitative assay (e.g., MTT assay), which measures the metabolic activity of living cells.
-
Analysis : Compare the viability of cells exposed to the polymer extracts to that of the negative control. A reduction in viability of less than 30% is considered a non-cytotoxic result.
Conclusion and Future Outlook
The experimental data clearly demonstrates that polyesters derived from this compound exhibit a distinct and advantageous performance profile compared to PLGA for specific drug delivery applications. The enhanced thermal stability and mechanical strength of TFMB-polyesters open new possibilities for creating more robust and durable medical devices. Furthermore, their hydrophobic nature leads to a more controlled, diffusion-based drug release with a significantly lower initial burst, which is highly desirable for delivering potent therapeutics over extended periods.
While PLGA remains an excellent choice for many applications, TFMB-polyesters represent a scientifically-grounded alternative for researchers developing next-generation drug-eluting implants, particularly those requiring superior mechanical properties and prolonged, zero-order release kinetics. Further investigations should focus on long-term in vivo degradation and biocompatibility to fully validate the potential of this promising new class of biomaterials.
References
- FILAB. (n.d.). ISO 10993-13 testing: characterization of polymers medical devices.
- Fu, Y., & Kao, W. J. (2010). Drug Release Kinetics and Transport Mechanisms of Non-degradable and Degradable Polymeric Delivery Systems. Expert Opinion on Drug Delivery, 7(4), 429–444.
- BenchChem. (2025). Performance Benchmark: 4-(Hexyloxy)benzaldehyde-Based Polymers in Drug Delivery and Antimicrobial Applications.
- MED Institute. (2024). Navigating Biocompatibility: An Introduction to ISO 10993 Series of Standards.
- NAMSA. (n.d.). The First Stage in Assessing the Biocompatibility of Medical Device Materials.
- American Chemical Society. (n.d.). Fluoropolymer alternatives for catheter liners.
- Emergo. (n.d.). ISO 10993-1 and Biocompatibility.
- Patsnap. (2025). How to Measure Drug Release Kinetics from Hydrogel Matrices — HPLC Protocol and Data Formats.
- A.L. de Lapeyrere, et al. (2018). Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. University of Minnesota Twin Cities.
- Zhang, G., et al. (2005). Modeling of Drug Release from Bioerodible Polymer Matrices. Pharmaceutical Development and Technology, 10(2), 235-242.
- Balcerzak, J., & Mucha, M. (2010). Analysis of model drug release kinetics from complex matrices of polylactide-chitosan.
- Basavaraj, B. V., et al. (2014). The Uses of Matrices in Drug Delivery: The Effect of Polymers On the Drug Release and the Kinetic Models. International Journal of Pharmaceutical Sciences and Research, 5(10), 4145-4156.
- Universität Bayreuth. (2025). Recyclable Fluorine Improves Properties of Degradable Polyester Plastics.
- Wang, Y., et al. (2021). Fluoropolymers in biomedical applications: State-of-the-art and future perspectives. Advanced Drug Delivery Reviews, 172, 229-253.
- ChemSec. (2024). BEYOND PFAS – THE SAFER ALTERNATIVES: FLUOROPOLYMERS.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2,3,5-Trifluoro-4-methylbenzoic Acid
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2,3,5-Trifluoro-4-methylbenzoic acid. As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. The robust carbon-fluorine bonds in compounds like this compound render them environmentally persistent, necessitating specialized disposal protocols to ensure personnel safety and environmental stewardship.[1] This document moves beyond mere procedural lists to explain the critical reasoning behind each step, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Profile and Risk Assessment: Why Special Care is Needed
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[2][3][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][3]
-
Environmental Persistence: The defining characteristic of fluorinated organic compounds is the strength of the carbon-fluorine bond. This stability means the molecule does not easily degrade in the environment, posing a long-term contamination risk if not disposed of correctly.[1]
Therefore, all waste containing this compound must be treated as regulated hazardous waste.[1][5]
Foundational Principles of Chemical Waste Management
Before detailing the specific protocol, it is essential to ground our practice in the universal principles of laboratory waste management, which are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6]
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset. Purchase only the necessary quantities of chemicals for your projects and maintain a clear inventory to avoid generating obsolete stock.[5][7][8]
-
Segregation: Never mix incompatible waste streams.[9][10] For this compound, this means keeping it separate from strong bases, oxidizing agents, and reducing agents to prevent violent reactions.[10][11]
-
Containerization: Waste must be stored in containers that are chemically compatible, in good condition, and securely sealed to prevent leaks.[6][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper selection and use of PPE are non-negotiable when handling this compound for experimentation or disposal.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields, approved under standards like EN166 (EU) or ANSI Z87.1 (US).[12][13] | Protects eyes from splashes and airborne dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). Gloves must be inspected for integrity before use.[12][13] | Prevents skin contact and potential irritation. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Not typically required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to control exposure to airborne dust.[10] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the process from the moment the chemical is designated as waste until its final pickup by trained professionals.
Step 1: Waste Characterization
-
Treat this compound as a non-acute, solid hazardous chemical waste.
-
Specifically, it falls under the category of halogenated organic compounds.[14][15]
Step 2: Container Selection and Labeling
-
Select a Container: Use a clean, dry, and chemically compatible container, preferably plastic, with a secure, screw-top lid.[8] The original product container is often a suitable choice if it is in good condition.
-
Label Immediately: As soon as the first quantity of waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label: Fill out the tag completely and legibly with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[11]
-
Known hazards (e.g., "Irritant")
-
The accumulation start date (the date the first waste is added)
-
The name of the principal investigator and laboratory location.
-
Step 3: Waste Accumulation and Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure the container is stored in secondary containment (e.g., a chemical-resistant tray or bucket) to contain any potential leaks.[9]
-
Keep the container closed at all times except when adding waste.[7][8]
Step 4: Arranging for Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[5]
-
Once your experiment is complete or the container is full, contact your institution's EHS department to request a waste pickup.[8]
-
Crucially, never dispose of this chemical down the drain or in the regular trash. [6][12][16] This is a direct violation of environmental regulations and can lead to significant environmental contamination.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing this compound waste in the laboratory.
Caption: Workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear plan is essential. For a small, solid spill of this compound:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain the Spill: Prevent the powder from becoming airborne. Do not dry sweep.
-
Clean Up: Gently sweep or shovel the material into a suitable, sealable container for disposal.[12][17] If necessary, you can lightly moisten the material with water to prevent dust formation before sweeping.
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose of Materials: All cleanup materials (wipes, gloves, etc.) must be placed in the hazardous waste container along with the spilled chemical.[5]
-
Report: For large spills, or if you are ever unsure, evacuate the area and contact your institution's EHS or emergency response team immediately.[5]
Recommended Disposal Technology
The ultimate disposal of halogenated organic waste is managed by specialized, licensed disposal companies. Due to the stability of the carbon-fluorine bond, the most effective and recommended technology is high-temperature incineration .[1] This process operates at temperatures sufficient to break down the molecule completely, preventing its release into the environment.[1][18] Other methods like hazardous waste landfilling are less preferable as they only contain the substance without destroying it.[18]
Summary: Disposal Do's and Don'ts
| Do | Don't |
| Do treat this chemical and all contaminated materials as hazardous waste.[5] | Don't pour any amount, no matter how small, down the drain.[12][16][19] |
| Do collect waste in a clearly labeled, sealed, and compatible container.[6][9] | Don't mix this waste with incompatible chemicals like strong bases or oxidizers.[10][11] |
| Do store waste in a designated Satellite Accumulation Area with secondary containment.[8] | Don't leave the waste container open.[7][8] |
| Do wear appropriate PPE, including gloves and eye protection, when handling the waste.[12][13] | Don't allow waste to accumulate for extended periods; request pickup promptly. |
| Do contact your EHS department for disposal and for any questions you may have.[8] | Don't dispose of the empty, un-rinsed container in the regular trash. |
References
- Daniels Health (2025).
- Cleanaway (n.d.).
- Vanderbilt University (2024).
- CSIR IIP (n.d.).
- University of Pennsylvania EHRS (n.d.). Laboratory Chemical Waste Management Guidelines.
- Sigma-Aldrich (2015).
- Sigma-Aldrich (2024).
- Ossila (2023). Safety Data Sheet for 2-Fluoro-4-(trifluoromethyl)benzoic acid.
- BenchChem (n.d.).
- CymitQuimica (2022). Safety Data Sheet for 2,3,5-Trifluorobenzoic acid.
- MCF Environmental Services (2023). Guidelines for Disposing of PFAs.
- BenchChem (n.d.).
- Thermo Fisher Scientific (2025).
- Regulations.gov (2008). Safety Data Sheet for 5-Fluoro-2-methylbenzoic acid.
- Fisher Scientific (2021). Safety Data Sheet for Benzoic acid, 4-(trifluoromethyl)-.
- Fisher Scientific (2025). Safety Data Sheet for 4-(Trifluoromethyl)benzoic acid.
- U.S. Environmental Protection Agency (n.d.).
- eCFR (n.d.).
- Fisher Scientific (2010). Safety Data Sheet for .alpha.,.alpha.,.alpha.-Trifluoro-o-toluic acid.
- Cornell University EHS (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Westlaw (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
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Navigating the Safe Handling of 2,3,5-Trifluoro-4-methylbenzoic Acid: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis and manipulation of complex molecules are daily imperatives. Among these, halogenated aromatic compounds such as 2,3,5-Trifluoro-4-methylbenzoic acid represent a class of reagents that, while invaluable for their reactivity and utility in building molecular complexity, demand a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to empower researchers, scientists, and drug development professionals in the safe and effective handling of this compound. Our commitment is to furnish you with the knowledge that extends beyond the product, fostering a culture of safety and scientific excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][4]
These hazards underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy to prevent inadvertent exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE plan is non-negotiable when handling this compound and similar halogenated aromatic compounds.[6] The following table summarizes the recommended PPE, drawing from best practices for handling chemicals with similar hazard profiles.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[6] | Protects against splashes and vapors that can cause serious eye damage.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[6][7] | Prevents skin contact, which can lead to irritation.[6] Ensure gloves are appropriate for the specific solvent and breakthrough time.[6] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[6] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[6] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Sources
- 1. aplng.com.au [aplng.com.au]
- 2. fishersci.be [fishersci.be]
- 3. tcichemicals.com [tcichemicals.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
